8-Bromoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWNKSHCLTZKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168009 | |
| Record name | Quinoline, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16567-18-3 | |
| Record name | 8-Bromoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16567-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 8-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016567183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromoquinoline (CAS Number: 16567-18-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoquinoline is a halogenated derivative of quinoline (B57606), a heterocyclic aromatic organic compound. Its chemical structure, featuring a bromine atom at the 8th position of the quinoline ring, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its relevance to researchers in chemistry and drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and evaluation.
| Property | Value | Reference(s) |
| CAS Number | 16567-18-3 | [1] |
| Molecular Formula | C₉H₆BrN | [1] |
| Molecular Weight | 208.05 g/mol | |
| Appearance | White to light yellow crystalline powder or liquid after melting. | [2] |
| Melting Point | 58-59 °C | [2] |
| Boiling Point | 112-113 °C at 0.5 mmHg | [2] |
| Density | 1.594 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.672 | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[3] Insoluble in water. | [4] |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere.[2] |
Spectroscopic Data
The following tables provide a summary of the key spectroscopic data for this compound, which are essential for its identification and characterization.
¹H NMR Spectroscopy
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.95 | dd | J = 4.2, 1.7 |
| H-3 | ~7.45 | dd | J = 8.3, 4.2 |
| H-4 | ~8.45 | dd | J = 8.3, 1.7 |
| H-5 | ~7.85 | dd | J = 7.6, 1.3 |
| H-6 | ~7.45 | t | J = 7.8 |
| H-7 | ~7.80 | dd | J = 8.0, 1.3 |
Note: Chemical shifts are referenced to TMS and were recorded in CDCl₃. Values are approximate and may vary based on experimental conditions.[2]
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~151.0 |
| C-3 | ~121.9 |
| C-4 | ~136.2 |
| C-4a | ~148.0 |
| C-5 | ~130.0 |
| C-6 | ~127.5 |
| C-7 | ~128.8 |
| C-8 | ~120.0 |
| C-8a | ~143.5 |
Note: Chemical shifts are referenced to TMS and were recorded in CDCl₃. Values are approximate and may vary based on experimental conditions.[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 1580-1450 | Strong, multiple bands | C=C and C=N stretching vibrations of the quinoline ring |
| ~800 | Strong | C-Br stretch |
| ~750 | Strong | Out-of-plane C-H bending |
Note: The spectrum is characterized by the aromatic C-H and ring stretching vibrations, as well as the prominent C-Br stretch.[5]
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 207/209 | High | [M]⁺ and [M+2]⁺ (molecular ion peaks, characteristic bromine isotope pattern) |
| 128 | Moderate | [M - Br]⁺ (loss of bromine radical) |
| 101 | Moderate | [C₈H₅N]⁺ (further fragmentation) |
Note: The mass spectrum is distinguished by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks with a difference of 2 m/z units.[1]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011).
dot
Caption: Skraup synthesis of this compound.
Procedure: [6]
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of o-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
An oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide, is added to the mixture.
-
The reaction mixture is heated, typically to around 130-140 °C. The reaction is exothermic and should be controlled carefully.
-
After the initial vigorous reaction subsides, the mixture is heated for several more hours to ensure completion.
-
Upon cooling, the mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude this compound is then purified, typically by steam distillation followed by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C, C-N, and C-O bonds.
This reaction is used to form a carbon-carbon bond between this compound and a boronic acid or ester.
dot
Caption: Suzuki-Miyaura coupling of this compound.
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Seal the tube with a septum and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of the inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via syringe.
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
This reaction enables the formation of a carbon-nitrogen bond between this compound and an amine.
dot
Caption: Buchwald-Hartwig amination of this compound.
General Procedure: [4][9][10][11]
-
In an oven-dried Schlenk tube, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos or a suitable Buchwald ligand, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).
-
Seal the tube, and replace the atmosphere with an inert gas.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Biological Activity and Signaling Pathways
Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[12] Bromoquinoline derivatives, in particular, have shown significant promise as anticancer agents.
Recent studies have demonstrated that certain bromo- and cyano-substituted 8-hydroxyquinoline (B1678124) derivatives can induce apoptosis in various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[9] A key mechanism of action for some of these compounds is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[6][9]
Furthermore, the broader class of quinoline derivatives has been investigated as inhibitors of key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug development.[13][14][15][16][17] The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival, and its aberrant activation is linked to various cancers.[18][19][20][21][22]
The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for quinoline-based inhibitors.
dot
Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering a gateway to a wide array of functionalized quinoline derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it a key intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The demonstrated biological activities of bromoquinoline derivatives, particularly in the context of cancer, underscore the importance of this scaffold in drug discovery and development. This technical guide serves as a foundational resource for researchers looking to harness the potential of this compound in their scientific endeavors.
References
- 1. This compound | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. globalsciencebooks.info [globalsciencebooks.info]
- 22. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
8-Bromoquinoline molecular structure and weight
An In-depth Technical Guide to 8-Bromoquinoline for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₆BrN.[1][2][3] It is a derivative of quinoline (B57606), a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.[4] The presence of a bromine atom at the 8-position of the quinoline ring enhances its reactivity, making it a crucial intermediate in the synthesis of a variety of bioactive molecules.[5] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. Its utility as a building block in the creation of quinoline derivatives has been instrumental in the discovery of new therapeutic agents.[5]
Molecular Structure and Properties
This compound has a molecular weight of approximately 208.06 g/mol .[1][5] The structure consists of a quinoline core with a bromine atom substituted at the C8 position.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrN | [1][2][3] |
| Molecular Weight | 208.05 g/mol | |
| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [1] |
| Melting Point | 58-59 °C | [5][6] |
| Boiling Point | 112-113 °C at 0.5 mmHg | [6][7] |
| Density | 1.594 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.672 | [6][7] |
| CAS Number | 16567-18-3 | [1][2][3] |
Experimental Protocols: Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of o-bromoaniline with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid.[8]
Materials and Reagents:
-
o-Bromoaniline
-
Acrolein diethyl acetal
-
1N Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottomed flask containing o-bromoaniline (~1 mmol), add a 1N HCl solution (82.5 mL).[8]
-
Add acrolein diethyl acetal (2.5 mmol) to the mixture.[8]
-
After the reaction is complete, cool the mixture to room temperature.[7][8]
-
Neutralize the mixture to a pH of 7-8 with solid Na₂CO₃.[7][8]
-
Extract the product with dichloromethane (3 x 100 mL).[7][8]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[7][8]
-
Remove the solvent by evaporation under reduced pressure to obtain the crude product.[7][8]
-
Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate to yield the final product, this compound.[7][8]
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a versatile compound with significant applications in various research and development areas.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[5] Notably, it is used in the development of anti-malarial and anti-cancer agents.[5] The quinoline scaffold is a privileged structure in medicinal chemistry, and modifications, such as the introduction of a bromine atom, can significantly impact biological activity.[9]
-
Organic Synthesis : this compound is a valuable building block for creating more complex molecules.[5] It can participate in various chemical reactions, including nucleophilic substitutions and palladium-catalyzed coupling reactions, to synthesize a diverse range of quinoline derivatives.[5][7]
-
Analytical Chemistry : This compound is also employed as a reagent for the detection of metal ions in complex samples, which is useful in environmental and industrial testing.[5]
Safety Information
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Skin Irritation (Category 2)[3]
-
Eye Irritation (Category 2)[3]
-
Specific target organ toxicity — single exposure (Category 3), targeting the respiratory system[3]
The signal word for this compound is "Warning".[3] It is crucial to use personal protective equipment, such as gloves and eye protection, when handling this chemical.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Quinoline, 8-bromo- [webbook.nist.gov]
- 3. This compound | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 16567-18-3 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 8-Bromoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromoquinoline, a key intermediate in various synthetic applications, including drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the general spectroscopic analysis workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.95 | dd | 4.2, 1.7 | H-2 |
| 8.45 | dd | 8.3, 1.7 | H-4 |
| 7.85 | dd | 7.5, 1.3 | H-5 |
| 7.80 | dd | 8.3, 1.2 | H-7 |
| 7.45 | t | 7.9 | H-6 |
| 7.41 | dd | 8.3, 4.2 | H-3 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 151.0 | C-2 |
| 143.8 | C-8a |
| 136.5 | C-4 |
| 133.1 | C-7 |
| 127.9 | C-4a |
| 127.4 | C-6 |
| 126.8 | C-5 |
| 122.9 | C-3 |
| 121.8 | C-8 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H stretch |
| 1580, 1490, 1460 | Strong | Aromatic C=C and C=N stretching |
| 1320 | Medium | C-N stretch |
| 820 | Strong | C-H out-of-plane bending |
| 750 | Strong | C-Br stretch |
Sample Preparation: Neat or ATR
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 207 | 100 | [M]⁺ (with ⁷⁹Br) |
| 209 | 97.8 | [M]⁺ (with ⁸¹Br) |
| 128 | 35 | [M-Br]⁺ |
| 101 | 15 | [C₈H₅N]⁺ |
| 75 | 10 | [C₆H₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-75 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube. For optimal results, the solution should be free of particulate matter.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A Bruker WM-300 or equivalent 300 MHz (or higher field) spectrometer is suitable.[1]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard one-pulse sequence (e.g., zg30).
-
Temperature: 298 K.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16-32 scans.
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm or to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Temperature: 298 K.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): ≥1024 scans are typically required due to the low natural abundance of ¹³C.
-
Referencing: The spectrum is referenced to the solvent peak of CDCl₃ at 77.16 ppm.[2]
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Neat: Place a small drop of molten this compound (melting point: 58-59 °C) between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
2. Instrumentation and Data Acquisition:
-
Spectrometer: A PerkinElmer Spectrum Two or a similar FT-IR spectrometer.[3]
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.[3]
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.
-
3. Data Analysis:
-
Identify and label the significant absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) system for separation prior to analysis.
2. Instrumentation and Data Acquisition:
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.[4]
-
Ionization Energy: Typically 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and significant fragments.
3. Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
8-Bromoquinoline: A Technical Health and Safety Compendium for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for 8-Bromoquinoline, a heterocyclic building block utilized in the synthesis of various pharmaceutical and chemical entities. The following sections detail the toxicological and physical hazards, requisite handling protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting. All quantitative data is summarized for clarity, and detailed experimental methodologies for key safety assessments are provided.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
GHS Label Elements:
| Element | Information |
| Pictogram | ! |
| Signal Word | Warning [2][3] |
| Hazard Statements | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
| Precautionary Statements | Prevention: P261, P264, P271, P280[2][3] Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[1][2] Storage: P403+P233, P405[1][2] Disposal: P501[1][2] |
Toxicological and Physical Hazard Data
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₆BrN | [2] |
| Molecular Weight | 208.05 g/mol | [2] |
| Appearance | White to light yellow crystal powder | [4] |
| Melting Point | 58-59 °C | [4] |
| Boiling Point | 112-113 °C at 0.5 mmHg | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Density | 1.594 g/mL at 25 °C | [4] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure risks.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[6] Chemical splash goggles are required when handling solutions, and a face shield should be worn over goggles if there is a splash hazard.[1][6]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are the minimum for incidental contact.[6] For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves.[6] Always consult the manufacturer's glove compatibility chart.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6] An additional chemical-resistant apron may be necessary for larger quantities.[6]
-
Clothing: Wear long pants and closed-toe shoes to prevent any skin exposure.[5]
-
-
Respiratory Protection: If working outside of a fume hood or if dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) is necessary.[3][5]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1]
-
The material is light-sensitive and should be stored accordingly.[4]
Emergency Procedures
Immediate and appropriate action is essential in the event of an accidental exposure or spill.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical advice/attention if skin irritation occurs.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3. Avoid contact with skin and eyes and avoid breathing dust/fume/gas/mist/vapors/spray.[1][7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Containment and Cleaning Up: Use a non-sparking tool to sweep up or absorb with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[1][7] Ventilate the area and decontaminate the spill site.[5]
Detailed Experimental Protocols
The following are summaries of standardized methodologies for assessing the key hazards associated with this compound.
A. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Principle: This method is designed to classify a substance into a toxicity class based on the observation of mortality and moribundity in a stepwise procedure using a minimal number of animals.[5]
-
Methodology:
-
Animal Model: Typically, young adult female rats are used. Animals are fasted prior to dosing.[8]
-
Dosing: The test substance is administered orally in a single dose via gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[8]
-
Procedure: A group of three animals is dosed at the selected starting dose. The outcome (mortality or survival) determines the next step. If mortality is observed, the next test is conducted at a lower dose level. If no mortality is observed, the test proceeds to a higher dose level.[4]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9] A gross necropsy is performed on all animals at the end of the observation period.[10]
-
Classification: The substance is classified based on the dose level at which mortality is observed, according to the GHS criteria.[5]
-
B. In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)
-
Principle: This in vitro test uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[1][11] It measures cell viability after exposure to the test substance.
-
Methodology:
-
Test System: A three-dimensional RhE model, which mimics the biochemical and physiological properties of the human epidermis, is used.[1][11]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.[12]
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).[12]
-
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells converts the yellow MTT tetrazolium salt into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.
-
Classification: The substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[1][12]
-
C. Acute Eye Irritation/Corrosion - OECD Test Guideline 405
-
Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of an animal.[13][14]
-
Methodology:
-
Animal Model: The albino rabbit is the recommended species.[13] A single animal is typically used for the initial test.[13]
-
Procedure: The test substance is applied in a single dose into the conjunctival sac of one eye; the other eye serves as a control.[14] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[13]
-
Observation: The eyes are examined and scored for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[7][14] The observation period can be extended up to 21 days to assess the reversibility of the effects.[7]
-
Classification: The classification is based on the severity and reversibility of the ocular lesions observed. If a corrosive or severe irritant effect is noted in the first animal, no further testing is performed.[13] If the initial test shows irritation, a confirmatory test in up to two additional animals may be conducted.[15]
-
D. Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup Tester)
-
Principle: This method determines the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite under controlled laboratory conditions.[2]
-
Methodology:
-
Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup, a lid with an opening for an ignition source, a stirrer, and a heating source.
-
Procedure (Procedure A for distillate fuels and lubricating oils):
-
Determination: The flash point is the lowest temperature at which a flash is observed. The barometric pressure is recorded and a correction is applied to the observed flash point.[17]
-
Mandatory Visualizations
Caption: First aid decision tree for this compound exposure.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 3. restoredcdc.org [restoredcdc.org]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. NIOSH Manual of Analytical Methods (2014-151) | NIOSH | CDC [cdc.gov]
- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. senzagen.com [senzagen.com]
- 12. x-cellr8.com [x-cellr8.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 16. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 17. precisionlubrication.com [precisionlubrication.com]
The Rising Star of Medicinal Chemistry: A Technical Guide to 8-Bromoquinoline's Therapeutic Potential
For Immediate Release
Shanghai, China – December 18, 2025 – In the relentless pursuit of novel therapeutic agents, the quinoline (B57606) scaffold has long been recognized as a privileged structure in medicinal chemistry. The strategic incorporation of a bromine atom at the 8th position of this scaffold has given rise to 8-bromoquinoline and its derivatives, a class of compounds demonstrating significant promise across a spectrum of diseases. This technical guide offers an in-depth exploration of the burgeoning applications of this compound in medicinal chemistry, with a particular focus on its anticancer, antimicrobial, and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current landscape, including quantitative biological data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Applications and Mechanisms of Action
This compound serves as a versatile synthetic intermediate, with the bromine atom at the 8-position acting as a convenient handle for introducing diverse functionalities through cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This synthetic tractability has enabled the creation of extensive libraries of this compound derivatives, leading to the discovery of compounds with potent biological activities.
Anticancer Activity: A significant body of research highlights the potent antiproliferative effects of this compound derivatives against a range of cancer cell lines.[2][3] The introduction of bromine, often in conjunction with other substituents like hydroxyl or cyano groups, has been shown to enhance cytotoxicity.[2] One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of Topoisomerase I, a crucial enzyme involved in DNA replication and repair.[2] By stabilizing the Topoisomerase I-DNA cleavage complex, these molecules induce DNA damage and trigger apoptotic cell death in cancer cells.[2] Furthermore, some quinolinone derivatives have been implicated in the inhibition of critical cell signaling pathways, such as the Raf/MEK/ERK pathway, which is frequently dysregulated in cancer.[1]
Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[4] Derivatives of this compound have shown promise as novel antibacterial and antifungal agents. While specific data for a wide range of this compound derivatives is still emerging, structurally related compounds have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1]
Neuroprotective Effects: More recently, the potential of 8-hydroxyquinoline (B1678124) derivatives, including brominated analogs, in the treatment of neurodegenerative diseases like Alzheimer's has garnered considerable attention.[5][6] These compounds are designed as multifunctional agents that can chelate excess metal ions (such as copper and zinc) involved in amyloid-β (Aβ) plaque formation, inhibit Aβ aggregation, and exert antioxidant effects to combat oxidative stress, a key pathological feature of Alzheimer's disease.[6][7]
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activity of various this compound derivatives and related compounds from published studies.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound ID/Name | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference Drug |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 12.3 | - | - |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | - | - | - |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | - | - | - |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | - | - |
| 5,7-Dicyano-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | - | - |
| 6,8-dibromo-5-nitroquinoline (17) | C6 (Rat Brain Tumor) | - | 50.0 | 5-FU |
| 6,8-dibromo-5-nitroquinoline (17) | HT29 (Human Colon Carcinoma) | - | 26.2 | 5-FU |
| 6,8-dibromo-5-nitroquinoline (17) | HeLa (Human Cervix Carcinoma) | - | 24.1 | 5-FU |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Brain Tumor) | 5.45-9.6 | 15.4 | 5-FU |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa (Human Cervix Carcinoma) | 5.45-9.6 | 26.4 | 5-FU |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 (Human Colon Carcinoma) | 5.45-9.6 | 15.0 | 5-FU |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Human Breast Adenocarcinoma) | 1.7 | - | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Human Breast Adenocarcinoma) | 1.8 | - | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 (Human Breast Adenocarcinoma) | 1.83 | - | Doxorubicin |
Data compiled from multiple sources.[2][3][8]
Table 2: Antimicrobial Activity of Related Quinoline Derivatives (MIC Values)
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference Drug |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | - |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | - |
| Bromoquinolines | 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 0.80 - 1.00 (mg/mL) | - |
| Quinoline Derivative 1 | - | Escherichia coli | 3.125 | Ciprofloxacin |
| Quinoline Derivative 2 | - | Staphylococcus aureus | 3.125 | Ciprofloxacin |
| 8-[(1H-Benzo[d]imidazol-2-yl)methoxy]-7-bromoquinoline derivatives | - | E. coli | 0.125 - 4 | - |
Note: The MIC values are based on published data for similar compounds.[4][9][10]
Mandatory Visualizations
Caption: Logical workflow from synthesis to application of this compound derivatives.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a quinolinone derivative.
Caption: Experimental workflow for Topoisomerase I inhibition assay.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-8-hydroxyquinoline via Bromination[11][12]
Materials:
-
8-Hydroxyquinoline
-
Molecular Bromine
-
Chloroform (CHCl3)
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Ethyl Acetate (B1210297)
-
Hexane
-
Alumina (B75360) for column chromatography
Procedure:
-
Dissolve 8-hydroxyquinoline (2 mmol, 1 eq.) in distilled CHCl3 (15 mL) at room temperature, protecting the reaction from light.
-
Slowly add a solution of molecular bromine (e.g., 1.1 eq. for monobromination) in CHCl3 over 10 minutes.
-
Stir the reaction mixture continuously for up to 2 days, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with 5% NaHCO3 solution (3 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by alumina column chromatography using ethyl acetate/hexane (e.g., 1:5) as the eluent to obtain 7-bromo-8-hydroxyquinoline.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-6-methylquinolin-2(1H)-one[1]
Materials:
-
8-bromo-6-methylquinolin-2(1H)-one
-
Arylboronic acid (e.g., 2-methoxyphenylboronic acid)
-
Potassium phosphate (B84403) (K3PO4)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add 8-bromo-6-methylquinolin-2(1H)-one, the corresponding arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add THF and deionized water to the reaction vessel.
-
Add Pd(dppf)Cl2 to the suspension.
-
Heat the reaction mixture to 70°C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-methylquinolin-2(1H)-one.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 8-(Amino)-6-methylquinolin-2(1H)-one[1]
Materials:
-
8-bromo-6-methylquinolin-2(1H)-one
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOt-Bu)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Dry toluene
-
Celite
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 8-bromo-6-methylquinolin-2(1H)-one, sodium tert-butoxide, palladium(II) acetate, and RuPhos.
-
Add dry toluene, followed by the amine.
-
Heat the reaction mixture to 110-120°C and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(amino)-6-methylquinolin-2(1H)-one.
Protocol 4: Topoisomerase I Relaxation Assay[13][14]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Purified human Topoisomerase I
-
Test compound (this compound derivative) dissolved in DMSO
-
Dilution buffer
-
STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Gel running buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Prepare a reaction mixture containing 10x Topoisomerase I reaction buffer and supercoiled plasmid DNA in a microcentrifuge tube on ice. Adjust the volume with distilled water.
-
Add 0.3 µL of the test compound at various concentrations to the reaction tubes. Include a DMSO control.
-
Add a predetermined amount of diluted Topoisomerase I enzyme to each tube (except for the negative control).
-
Mix gently and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 2 minutes.
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
Stain the gel with a suitable DNA staining agent and visualize under UV light.
-
Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form in the presence of the test compound.
Conclusion
This compound and its derivatives represent a highly promising and versatile scaffold in medicinal chemistry. The wealth of synthetic methodologies available allows for the generation of diverse chemical libraries, which have already yielded potent anticancer, antimicrobial, and neuroprotective lead compounds. The continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is poised to deliver the next generation of innovative therapeutics for a range of challenging diseases. This technical guide serves as a foundational resource to stimulate and support further research in this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
8-Bromoquinoline: A Cornerstone for Innovation in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoquinoline has emerged as a pivotal building block in modern organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physical and spectroscopic properties, and its extensive applications in pivotal cross-coupling reactions. Detailed experimental protocols for its synthesis and key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are presented to facilitate its practical application in the laboratory. Furthermore, this guide highlights the significance of this compound derivatives in medicinal chemistry, showcasing their role in the development of novel therapeutic agents. All quantitative data is systematically organized into tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the synthetic processes.
Introduction
The quinoline (B57606) scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a bromine atom at the C8 position of the quinoline ring system endows the parent molecule with a reactive handle, enabling a diverse range of chemical transformations. This strategic functionalization allows for the facile introduction of aryl, alkyl, alkynyl, and amino moieties, making this compound an invaluable precursor for the synthesis of highly substituted quinoline derivatives. Its utility is particularly pronounced in the field of drug discovery, where the quinoline core is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide serves as a detailed resource for chemists seeking to harness the synthetic potential of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrN | [3] |
| Molecular Weight | 208.05 g/mol | [3] |
| Appearance | Light yellow solid or liquid | [4] |
| Melting Point | 58-59 °C | [3] |
| Boiling Point | 112-113 °C at 0.5 mmHg | [3] |
| Density | 1.594 g/mL at 25 °C | [3] |
| Solubility | Soluble in common organic solvents such as CHCl₃, Et₂O, and THF. | |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.98 (dd, J = 4.2, 1.8 Hz, 1H), 8.08 (dd, J = 8.3, 1.7 Hz, 1H), 7.98 (dd, J = 7.4, 1.4 Hz, 1H), 7.72 (dd, J = 8.1, 1.2 Hz, 1H), 7.39 (dd, J = 8.1, 4.2 Hz, 1H), 7.32 (t, J = 8.0 Hz, 1H) | [4] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 151.1, 145.0, 136.5, 133.0, 129.4, 127.7, 126.8, 124.5, 121.8 | [4] |
| IR (KBr, cm⁻¹) | 3066, 2921, 1581, 1563, 1490, 1457, 1396, 1365, 1332, 1270, 1201, 1133, 933, 871, 806, 784, 723, 649 | [5] |
| Mass Spectrum (EI) | m/z (%): 209 (M⁺+2, 98), 207 (M⁺, 100), 128 (M⁺-Br, 55) | [3] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the Skraup synthesis, a classic reaction in heterocyclic chemistry.[4][6]
Skraup Synthesis
The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent, and a dehydrating agent, typically sulfuric acid. For the synthesis of this compound, 2-bromoaniline (B46623) is used as the starting material.[4]
Experimental Protocol: Skraup Synthesis of this compound [4]
-
Materials:
-
2-Bromoaniline (80.55 g, 0.468 mol)
-
Methanesulfonic acid (250 mL)
-
meta-Nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol)
-
FeSO₄·7H₂O (3.90 g, 14 mmol)
-
Glycerol (84.9 mL, 1.17 mol)
-
50% (w/v) Aqueous NaOH solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Na₂SO₄
-
Celite
-
-
Procedure:
-
Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a dropping funnel.
-
Charge the flask with methanesulfonic acid and heat with stirring to an internal temperature of 125 °C.
-
Add 2-bromoaniline portion-wise, followed by meta-nitrobenzenesulfonic acid sodium salt and FeSO₄·7H₂O.
-
Add glycerol dropwise in three equal portions (28.3 mL each) at three-hour intervals.
-
After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.
-
Allow the reaction to cool to room temperature and add 250 mL of water.
-
Transfer the solution to a 4-L beaker and cool in an ice bath.
-
Basify the solution to pH ~14 by the slow addition of 50% aqueous NaOH solution with stirring.
-
Extract the aqueous layer with Et₂O (3 x 500 mL).
-
Combine the organic extracts, wash with brine (1 x 400 mL), dry over anhydrous Na₂SO₄, and filter through Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by Kugelrohr distillation (0.14 mmHg; pot temperature, 180–205 °C) to afford this compound as a yellow oil that solidifies on standing.
-
-
Yield: 83.69 g (86%)
Applications in Organic Synthesis: Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is widely used to synthesize 8-aryl or 8-vinylquinolines.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a deoxygenated solution of 1,4-dioxane/water (4:1).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O 4:1 | 100 | 18 | 92 | [7] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O 3:1 | 80 | 12 | 88 | |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | K₃PO₄ (3) | Toluene | 110 | 24 | 75 |
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, allowing for the synthesis of 8-alkynylquinolines from this compound and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264) [9]
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
EtOAc
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and Et₃N.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 25 | 18 | 85 | [9] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2.5) | DMF | 60 | 12 | 90 | |
| 1-Hexyne | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane | 80 | 24 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 8-aminoquinoline (B160924) derivatives from this compound and a primary or secondary amine.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene
-
Saturated aqueous NH₄Cl solution
-
EtOAc
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a glovebox, add Pd(OAc)₂, Xantphos, and NaOt-Bu to a Schlenk tube.
-
Add this compound and toluene.
-
Add aniline via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 | 18 | 89 | [10] |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 95 | |
| N-Methylaniline | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (2) | Toluene | 100 | 16 | 93 | [11] |
This compound Derivatives in Medicinal Chemistry
The quinoline nucleus is a cornerstone in medicinal chemistry, and derivatives of this compound have shown significant promise as therapeutic agents. The C8 position provides a key vector for structural modification to optimize potency, selectivity, and pharmacokinetic properties.
| Derivative Class | Biological Activity | Example Compound(s) | IC₅₀ Values | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | Anticancer | 5,7-Dibromo-8-hydroxyquinoline | 6.7 - 25.6 µg/mL (against various cell lines) | [5] |
| 6,8-Dibromo-5-nitroquinoline | Anticancer | 6,8-Dibromo-5-nitroquinoline | 24.1 - 50.0 µM (against various cell lines) | [12] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Anticancer | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5.45 - 9.6 µg/mL (against various cell lines) | [12] |
| 8-Hydroxyquinoline (B1678124) Derivatives | Antibacterial | Various 8-hydroxyquinoline derivatives | MIC values ranging from 0.125 - 8 µg/mL | [13] |
| Copper Complexes of Halogenated 8-Hydroxyquinolines | Anticancer, Antibacterial | [Cu(ClBrQ)₂] | IC₅₀ values in the micromolar range | [14] |
Conclusion
This compound stands as a testament to the power of strategic halogenation in organic synthesis. Its accessibility through the robust Skraup synthesis and its predictable reactivity in a suite of powerful cross-coupling reactions have solidified its position as a valuable building block for the construction of diverse and complex quinoline-containing molecules. The continued exploration of its reactivity and the biological evaluation of its derivatives promise to unlock new avenues in drug discovery and materials science. This guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of a vast array of synthetic methodologies, leading to a multitude of compounds with profound biological and physical properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from foundational classical methods to their modern applications. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development. Furthermore, this guide illuminates the mechanisms of action of significant quinoline derivatives by visualizing their interaction with cellular signaling pathways and outlines a typical workflow for the discovery and development of novel quinoline-based therapeutics.
A Historical Perspective: From Coal Tar to Clinical Candidates
The journey of quinoline began in 1834 when Friedlieb Ferdinand Runge isolated a yellow-colored substance from coal tar, which he named "chinolin," later known as quinoline.[1] However, it took several decades for its chemical structure to be elucidated. In 1869, August Kekulé proposed the now-accepted structure of a benzene (B151609) ring fused to a pyridine (B92270) ring.[1] This structural understanding opened the door for chemists to devise methods for its synthesis, moving beyond reliance on coal tar as the sole source.[1]
The late 19th century was a golden age for quinoline synthesis, with the discovery of several named reactions that remain fundamental to this day. These methods, born out of the burgeoning fields of dye chemistry and natural product analysis, provided access to a wide variety of quinoline derivatives.[4] The subsequent exploration of these derivatives unveiled their immense therapeutic potential, starting with the use of quinine, a naturally occurring quinoline alkaloid from the cinchona tree, as the first effective treatment for malaria.[5][6] This discovery catalyzed the development of synthetic quinoline-based antimalarials like chloroquine (B1663885) in the 1930s.[1][7] The 20th century saw the expansion of quinoline's medicinal applications with the development of quinolone antibiotics, beginning with nalidixic acid in 1962, a byproduct of chloroquine synthesis, and evolving into the highly effective fluoroquinolones like ciprofloxacin.[8][9][10] Today, quinoline derivatives continue to be a rich source of inspiration for the development of new drugs targeting a wide range of diseases, including cancer.[11][12][13]
Classical Synthesis of the Quinoline Core
The following sections detail the seminal named reactions for quinoline synthesis, providing reaction mechanisms, detailed experimental protocols, and quantitative data on their yields.
The Skraup Synthesis (1880)
The Skraup synthesis is one of the oldest and most direct methods for the synthesis of quinoline itself.[8][] It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide.[][15] The reaction is notoriously exothermic and requires careful control.[2]
The mechanism begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[4]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (B86663) heptahydrate (optional, as a moderator)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Slowly add the aniline to the mixture with continuous stirring.
-
Add a catalytic amount of ferrous sulfate heptahydrate to moderate the reaction.
-
Gently heat the mixture in an oil bath to approximately 130-140°C. The reaction is exothermic and may become vigorous. If necessary, remove the heat source to control the reaction rate.
-
Once the initial vigorous reaction subsides, continue heating under reflux for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide (B78521) solution until strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline. The quinoline and unreacted nitrobenzene will co-distill.
-
Separate the organic layer from the distillate. The crude quinoline can be purified by fractional distillation.
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | [] |
| p-Toluidine | Arsenic Pentoxide | 6-Methylquinoline | 70-75 | [] |
| m-Toluidine | Arsenic Pentoxide | 5-Methyl- & 7-Methylquinoline (mixture) | 60-65 | [] |
| p-Anisidine | Arsenic Pentoxide | 6-Methoxyquinoline | 65-72 | [] |
| p-Chloroaniline | Arsenic Pentoxide | 6-Chloroquinoline | 75 | [] |
The Friedländer Synthesis (1882)
The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).[9][13] The reaction can be catalyzed by either acid or base.[16][17]
Two primary mechanisms are proposed. The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by the formation of a Schiff base and subsequent cyclization. The second pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the other carbonyl compound, followed by an intramolecular aldol-type condensation.[13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 11. benchchem.com [benchchem.com]
- 12. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 8-Bromoquinoline
Abstract
This compound is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of functionalized quinoline (B57606) derivatives for applications in medicinal chemistry and materials science. The bromine atom at the 8-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of the C-8—Br bond, focusing on key reaction classes including palladium-catalyzed cross-couplings, metalation reactions, and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to facilitate its application in research and development.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, appearing in compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline core is crucial for modulating these activities and developing new therapeutic agents. This compound offers a strategic point of diversification, where the C-Br bond can be selectively transformed into C-C, C-N, C-O, and C-S bonds.[2][3] Understanding the reactivity of this bond is paramount for its effective use in synthesis. The proximity of the C-8 bromine to the ring nitrogen atom introduces unique electronic and steric effects, influencing its reactivity in comparison to other bromoquinoline isomers.[4]
Core Reactivity of the C-Br Bond
The C-Br bond in this compound is amenable to a variety of transformations, primarily driven by transition-metal catalysis and organometallic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most powerful and widely used methods for the functionalization of this compound.[2] The primary reactions include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples this compound with boronic acids or esters to form 8-aryl or 8-vinyl quinolines.[2] It is a robust method for creating biaryl structures, which are common motifs in pharmacologically active molecules.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[6]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a C-N bond between this compound and a primary or secondary amine.[2][7] It has largely replaced harsher methods like the Ullmann condensation for the synthesis of 8-aminoquinoline (B160924) derivatives.[7] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8][9]
-
Sonogashira Coupling (C-C Bond Formation): This reaction couples this compound with terminal alkynes to produce 8-alkynylquinolines.[10][11] The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12][13] Studies on di-substituted quinolines have shown that the C-8 position can be selectively functionalized, sometimes influenced by a directing effect from an adjacent NH group.[10]
Ullmann Condensation
The Ullmann reaction is a copper-catalyzed coupling method for forming C-N, C-O, and C-S bonds.[3] While often requiring harsher conditions than palladium-catalyzed reactions, modern protocols using specific ligands can proceed at milder temperatures.[3] It remains a viable alternative, particularly for specific nucleophiles or large-scale synthesis where palladium cost is a concern.
Metalation Reactions: Grignard and Organolithium Formation
The C-Br bond in this compound can be converted into an organometallic species through metal-halogen exchange.
-
Lithium-Halogen Exchange: Treatment with strong organolithium bases like n-BuLi, s-BuLi, or t-BuLi at low temperatures (e.g., -78°C) results in rapid lithium-bromine exchange to form 8-lithioquinoline.[4][14] This intermediate is a powerful nucleophile that can react with various electrophiles.[15]
-
Directed ortho-Metalation (DoM): The nitrogen atom in the quinoline ring can direct deprotonation at the adjacent C-7 position. With bases where Li-Br exchange is thermodynamically disfavored, such as lithium diisopropylamide (LDA), it is possible to achieve metalation at C-7 while preserving the C-8 bromine.[4][14] This provides an alternative pathway for functionalization.[4]
-
Grignard Reagent Formation: The corresponding Grignard reagent, 8-quinolylmagnesium bromide, can be formed by reacting this compound with magnesium metal, typically in an ether solvent like THF.[16][17] This reaction is often subject to an induction period and requires anhydrous conditions.[16][18]
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the bromide by a nucleophile via the SNAr mechanism is generally difficult for an unactivated aryl halide like this compound.[4][19] The reaction requires the aromatic ring to be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[20][21] In the absence of such activating groups, the C-8 carbon is not sufficiently electrophilic to be attacked by most nucleophiles under standard conditions.[3][20] However, in substrates where the quinoline ring is activated, for example by a nitrile group, SNAr can be a viable pathway.[20]
Quantitative Data Summary
The following tables summarize representative yields for key cross-coupling reactions involving bromoquinolines. While specific yields for this compound vary based on the exact coupling partner and conditions, these values provide a comparative baseline.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromoquinolines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₃PO₄ | THF / H₂O | 70 | 18-24 | ~70-85 | [2] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 80-110 | 2-24 | ~84 | [5][6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | High |[6] |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromoquinolines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110-120 | 1-4 | ~80-95 | [2] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | High | [3][22] |
| Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Toluene | 100 | 12 | ~69-85 |[8][23] |
Table 3: Representative Yields for Sonogashira Coupling of Bromoquinolines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd/C-PPh₃, CuI | Et₃N | Ethanol | 80 | 18 | High | [10] |
| PdCl₂(PPh₃)₂ | Et₃N | THF | RT - 60 | 2-12 | ~85-93 | [24] |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | i-Pr₂NEt | Dioxane | RT | 12 | High |[12] |
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methods and should be optimized for specific substrates.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling[2][5]
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (Dioxane, THF, or Toluene) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 70-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 8-arylquinoline.
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination[2]
-
Setup: To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine (B1218219) ligand (e.g., RuPhos, 1.5-3 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq.).
-
Reactant Addition: Add dry toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aminoquinoline derivative.
Protocol 4.3: General Procedure for Lithium-Halogen Exchange[15][16]
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a thermometer and under a positive pressure of Argon, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.0-1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Quenching: Quench the reaction by adding the desired electrophile (e.g., CO₂, aldehydes, ketones) at -78 °C.
-
Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Conclusion
The C-Br bond in this compound exhibits remarkable versatility, serving as a key functional group for a wide range of synthetic transformations. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which provide efficient and high-yielding routes to C-C and C-N bonded derivatives. Furthermore, metal-halogen exchange opens up avenues for the introduction of various functional groups via organometallic intermediates. While direct nucleophilic aromatic substitution is challenging without ring activation, the collective reactivity profile makes this compound an indispensable building block for the synthesis of complex molecules in drug discovery and materials science. The choice of reaction conditions—catalyst, ligand, base, and solvent—is crucial for controlling selectivity and achieving optimal outcomes.
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. test.acarindex.com [test.acarindex.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sciencemadness Discussion Board - lithiation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Khan Academy [khanacademy.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. researchgate.net [researchgate.net]
- 23. research.rug.nl [research.rug.nl]
- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Technical Guide to the Solubility and Stability of 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 8-Bromoquinoline in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols and data presentation templates to enable researchers to generate reliable and reproducible results. The information herein is intended to support drug discovery, formulation development, and process chemistry activities involving this compound.
Introduction
This compound is a halogenated quinoline (B57606) derivative with applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. Solubility influences bioavailability, reaction kinetics, and purification strategies, while stability data is crucial for determining appropriate storage conditions and predicting shelf-life. This guide outlines the standard procedures for characterizing these critical physicochemical properties.
Solubility of this compound
While specific quantitative solubility data for this compound is not widely published, a qualitative understanding can be inferred from structurally related compounds. Generally, quinoline and its derivatives are sparingly soluble in water but exhibit good solubility in many organic solvents. The presence of the bromine atom in this compound is expected to increase its lipophilicity, which would likely decrease its aqueous solubility and enhance its solubility in non-polar organic solvents.
To obtain precise solubility data, standardized experimental protocols should be employed. The equilibrium solubility method, particularly the shake-flask method, is the gold standard for its accuracy and reproducibility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the steps to determine the equilibrium solubility of this compound in various solvents.
2.1.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
2.1.2. Procedure
-
Preparation of Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Analyze the standards using a validated HPLC or UV-Vis method and construct a calibration curve by plotting the analytical response against concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration curve.
-
Determine the concentration of the dissolved this compound from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
The experiment should be performed in triplicate to ensure accuracy and reproducibility.
-
Data Presentation: Solubility of this compound
The following tables are templates for presenting the experimentally determined solubility data for this compound.
Table 1: Illustrative Solubility of this compound in Common Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (g/100mL) |
| Water | Experimental Data | Experimental Data |
| Ethanol | Experimental Data | Experimental Data |
| Methanol | Experimental Data | Experimental Data |
| Isopropanol | Experimental Data | Experimental Data |
| Acetone | Experimental Data | Experimental Data |
| Ethyl Acetate | Experimental Data | Experimental Data |
| Dichloromethane | Experimental Data | Experimental Data |
| Chloroform | Experimental Data | Experimental Data |
| Toluene | Experimental Data | Experimental Data |
| Hexane | Experimental Data | Experimental Data |
| DMSO | Experimental Data | Experimental Data |
| DMF | Experimental Data | Experimental Data |
Stability of this compound
The stability of this compound in various solvents and under different environmental conditions (e.g., temperature, light, pH) is a critical parameter. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
3.1.1. Materials
-
This compound solution of known concentration in a relevant solvent
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Photostability chamber
-
Oven for thermal stress
-
Validated stability-indicating HPLC method capable of separating this compound from its degradation products
3.1.2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the solution at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.
-
Calculate the percentage of degradation at each time point.
-
Attempt to identify the major degradation products using techniques like LC-MS.
-
Data Presentation: Stability of this compound
The following table is a template for presenting the results of a forced degradation study.
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (if identified) |
| 1N HCl | 24 hours | 60 °C | Experimental Data | Experimental Data |
| 1N NaOH | 24 hours | 25 °C | Experimental Data | Experimental Data |
| 30% H₂O₂ | 24 hours | 25 °C | Experimental Data | Experimental Data |
| Thermal | 7 days | 80 °C | Experimental Data | Experimental Data |
| Photolytic | ICH Guideline | 25 °C | Experimental Data | Experimental Data |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of this compound solubility.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols and data presentation templates offered here will enable researchers to generate high-quality, reproducible data. A thorough understanding of these fundamental physicochemical properties is essential for the successful application of this compound in drug development and other scientific endeavors.
A Technical Guide to 8-Bromoquinoline: Sourcing, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, 8-bromoquinoline is a versatile heterocyclic building block with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it a valuable precursor for a wide array of functionalized quinoline (B57606) derivatives. This guide provides an in-depth overview of this compound, including a comparative summary of suppliers, detailed experimental protocols for its use in key chemical transformations, and insights into its role in modulating biological signaling pathways.
Purchasing Options for this compound
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 98%. The compound is generally available in quantities from grams to hundreds of grams. Below is a summary of purchasing options from prominent suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Purity | Available Quantities |
| Thermo Scientific Chemicals | 98% | 1 g |
| Sigma-Aldrich (Aldrich) | 98% | Inquire for sizes |
| Tokyo Chemical Industry (TCI) | >95.0% (GC) | 5 g, 25 g |
| Apollo Scientific | 97% | 5 g, 25 g |
| Matrix Scientific | Not specified | 25 g, 100 g |
| Chem-Impex | Not specified | Inquire for sizes |
| ChemicalBook | 98% to 99.9% | 1 g, 100 g, 1 kg |
Key Experimental Protocols
This compound is a key substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 8-position of the quinoline ring. These reactions are fundamental to the synthesis of novel pharmaceutical agents and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and a variety of organoboron compounds.
Reaction Scheme:
Detailed Protocol:
-
In an oven-dried reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid or ester (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and any additional ligand if required.[1]
-
Add an anhydrous solvent (e.g., dioxane or a toluene (B28343)/water mixture) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 8-arylquinoline.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 8-alkynylquinolines through the reaction of this compound with a terminal alkyne.
Reaction Scheme:
Detailed Protocol:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent such as THF at room temperature, add sequentially a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), a copper(I) cocatalyst (e.g., CuI, 0.025 equivalents), an amine base (e.g., diisopropylamine, 7.0 equivalents), and the terminal alkyne (1.1 equivalents).[2]
-
Stir the reaction for approximately 3 hours.[2]
-
Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing with additional Et₂O.[2]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]
-
Purify the resulting product by flash column chromatography on silica gel.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of 8-aminoquinoline (B160924) derivatives from this compound and an amine.
Reaction Scheme:
Detailed Protocol:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), the desired primary or secondary amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., BINAP), and a strong base (e.g., NaOt-Bu) to an oven-dried reaction tube.
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture (typically between 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, combine the organic layers, and dry over a drying agent (e.g., MgSO₄).
-
Filter, concentrate, and purify the crude product by column chromatography.
Applications in Cancer Research and Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents.[3] Studies have shown that bromo-substituted quinolines can exhibit potent antiproliferative activity against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[4] The mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as DNA topoisomerase I.[3][4]
Quinoline scaffolds are also prominent in the development of kinase inhibitors.[5] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are dysregulated due to mutations. Quinoline-based compounds have been designed to target and inhibit specific kinases, thereby disrupting the aberrant signaling that drives tumor growth.[5] For example, derivatives of 8-hydroxyquinoline (B1678124) have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various human cancers and promotes cell survival.[6]
Illustrative Signaling Pathway Inhibition:
The following diagram illustrates a simplified signaling pathway involving Pim-1 kinase and its downstream effects on cell survival, along with the potential point of inhibition by a quinoline-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmphs.com [ijmphs.com]
The Synthesis of Bioactive Quinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of synthetic and natural compounds with a broad spectrum of pharmacological activities.[1] From the historical significance of quinine (B1679958) in combating malaria to the development of modern anticancer and antibacterial agents, quinoline derivatives continue to be a fertile ground for drug discovery. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing bioactive quinolines, detailed experimental protocols, quantitative biological data, and a visualization of the key signaling pathways they modulate.
Core Synthetic Methodologies
The construction of the quinoline ring system can be broadly categorized into classical and modern methods. The classical syntheses, developed in the late 19th century, remain relevant for their robustness and scalability. Modern methods often focus on improving efficiency, substrate scope, and adherence to green chemistry principles.
Classical Synthetic Routes
The Skraup synthesis is a venerable and widely used method for the preparation of quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid.[2][3] The reaction is famously exothermic and requires careful control.
Experimental Protocol: Synthesis of Quinoline from Aniline
-
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (B86663) (as a moderator)
-
-
Procedure:
-
In a 2-liter round-bottom flask fitted with a reflux condenser and a mechanical stirrer, carefully combine aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).
-
With vigorous stirring, slowly add concentrated sulfuric acid (100 ml).
-
Add ferrous sulfate to moderate the reaction.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Dilute the mixture with water and neutralize with a concentrated sodium hydroxide (B78521) solution until it is strongly alkaline.
-
Isolate the crude quinoline by steam distillation.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation.
-
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to the formation of substituted quinolines.[4][5]
Experimental Protocol: Synthesis of 2-Methylquinoline
-
Materials:
-
Aniline
-
Hydrochloric acid (6 M)
-
Toluene
-
Sodium hydroxide solution (concentrated)
-
Dichloromethane (B109758) or ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]
-
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[7][8]
Experimental Protocol: General Procedure for Combes Synthesis
-
Materials:
-
Aniline (or substituted aniline)
-
β-Diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
-
Procedure:
-
In a reaction vessel, mix the aniline and the β-diketone.
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture with cooling.
-
Heat the reaction mixture to the appropriate temperature (often reflux) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
-
The Friedländer synthesis is a straightforward method for producing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an aldehyde or ketone.[9]
Experimental Protocol: General Procedure for Friedländer Synthesis
-
Materials:
-
2-Aminoaryl aldehyde or ketone
-
A compound containing an α-methylene group (e.g., acetaldehyde, acetone)
-
Acid or base catalyst (e.g., sodium hydroxide, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol (B145695), water)
-
-
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent.
-
Add the acid or base catalyst to the reaction mixture.
-
Heat the mixture to reflux for the required amount of time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Modern Synthetic Approaches
Modern synthetic methods for quinoline synthesis often employ transition-metal catalysis, microwave irradiation, or multicomponent reactions to enhance efficiency and sustainability.[1][10][11]
Representative Modern Protocol: Microwave-Assisted Synthesis of Quinoline Derivatives
-
Materials:
-
Isatin
-
1-(p-tolyl)ethanone
-
Potassium hydroxide
-
Ethanol/water mixture
-
-
Procedure:
-
In a microwave reaction vessel, combine isatin, 1-(p-tolyl)ethanone, and potassium hydroxide in a mixture of ethanol and water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 125°C for a specified time (typically in the range of minutes).
-
After the reaction is complete, cool the vessel and filter the contents.
-
The resulting quinoline-4-carboxylic acid can be further functionalized. For example, coupling with an amine using EDC and HOBt in DMF can yield the corresponding carboxamide.[12]
-
Bioactive Quinolines: Quantitative Data
The biological activity of quinoline derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and cell proliferation assays, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize representative data for various classes of bioactive quinolines.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivatives | MGC-803, HCT-116, MCF-7 | 1.38 - 5.34 | [13] |
| 8-(hydroxyl)quinoline-5-sulfonamides | C-32, A549, MDA-MB-231 | Varies | [14] |
| Quinoline-based VEGFR-2 Inhibitors | A549, Caco-2, HepG2, MDA-MB-231 | Varies | [15] |
| Quinoline-Thiophene Derivatives | MCF-7 | 28.36 - 38.41 | [9] |
Table 2: Antimalarial Activity of Representative Quinoline Derivatives
| Compound Class | Plasmodium falciparum Strain(s) | IC50 (µM) | Reference |
| Dihydropyrimidine-Quinoline Hybrids | Not specified | 0.014 - 5.87 µg/mL | [16] |
| Quinoline-Pyrazolopyridine Derivatives | Not specified | Varies | [17] |
| Triazole-linked Dihydropyrimidinone Quinoline Hybrids | K1 (CQ-resistant), NF54 (CQ-sensitive) | 0.138 - 0.567 | [18] |
| Quinoline-based Benzoxazines | D10 (CQ-sensitive), W2 (CQ-resistant) | 0.053 - 0.067 | [19] |
Table 3: Antibacterial Activity of Representative Quinoline Derivatives
| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Quinolone-based Dihydrotriazine Derivatives | S. aureus, E. coli | 2 | [20] |
| Quinolinium Iodide Salts | E. coli | 3.125 - 6.25 nmol/mL | [20] |
| Sulfonamide-based Quinolone Derivatives | Gram-positive and Gram-negative strains | Varies | [20] |
Signaling Pathways and Experimental Workflows
The diverse biological activities of quinoline derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms: Targeting Receptor Tyrosine Kinases
Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[12] These receptors play pivotal roles in cell proliferation, survival, and angiogenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iipseries.org [iipseries.org]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. Doebner-Miller_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. raco.cat [raco.cat]
- 20. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 8-Bromoquinoline Scaffolds in Oncology: A Technical Guide to their Anti-Cancer Potential
For Immediate Release
Shanghai, China – December 18, 2025 – The quest for novel anti-cancer agents has led researchers to the promising scaffold of 8-bromoquinoline. This heterocyclic compound and its derivatives are demonstrating significant potential in oncology, exhibiting potent cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth analysis of the role of this compound in the development of these next-generation anti-cancer agents, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The core structure of this compound offers a versatile platform for medicinal chemists. The strategic placement of a bromine atom at the 8-position, along with other functional groups on the quinoline (B57606) ring, has been shown to significantly modulate the compound's biological activity. These modifications influence the electronic and steric properties of the molecule, enhancing its interaction with biological targets and leading to a spectrum of anti-cancer effects.[1]
Probing the Anti-Cancer Activity: Quantitative Insights
Numerous studies have evaluated the anti-proliferative effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. The data consistently shows that substitutions on the quinoline ring are crucial for imparting cytotoxicity, as the parent 8-hydroxyquinoline (B1678124) often shows minimal activity.
The introduction of bromine atoms, particularly in combination with other electron-withdrawing groups like cyano or nitro groups, has been shown to significantly enhance anti-proliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline is notably more potent than its mono-bromo counterpart. The synergistic effect of multiple substitutions is a recurring theme in the structure-activity relationship (SAR) of these compounds.
Below is a summary of the IC50 values for a selection of this compound and related derivatives against various cancer cell lines.
| Compound ID | Structure | R5 | R6 | R7 | R8 | Cell Line | IC50 (µg/mL) | Reference |
| 1 | 8-Hydroxyquinoline | H | H | H | OH | C6 | >50 | |
| 2 | 5,7-Dibromo-8-hydroxyquinoline | Br | H | Br | OH | C6 | 12.3 | |
| 3 | 7-Bromo-8-hydroxyquinoline | H | H | Br | OH | C6 | 25.6 | |
| 4 | 7-Cyano-8-hydroxyquinoline | H | H | CN | OH | C6 | 13.2 | |
| 5 | 5,7-Dicyano-8-hydroxyquinoline | CN | H | CN | OH | C6 | 6.7 | |
| 6 | 6,8-Dibromo-5-nitroquinoline | NO2 | Br | H | Br | C6 | 50.0 µM | |
| 7 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Br | OCH3 | Br | OH | C6 | 9.6 | |
| 8 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | Br | Br | Br | OCH3 | C6 | - | [2] |
| 9 | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | H | Br | H | Br | HeLa | 10 | [3] |
| 10 | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | H | Br | H | Br | HT-29 | 30 | [3] |
| 11 | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | H | Br | H | Br | C6 | 30 | [3] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
This compound derivatives exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key enzymes involved in DNA replication and repair.
Induction of Apoptosis
Several this compound derivatives have been shown to be potent inducers of apoptosis.[2][4] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can activate key executioner proteins, caspase-8 and caspase-9, leading to a cascade of events that culminates in cell death.[5][6] This includes the release of cytochrome c from the mitochondria and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5]
One novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), has been shown to induce both paraptosis and apoptosis in breast cancer cells.[7] This dual-mode of action is significant as it may offer a strategy to overcome resistance to apoptosis-inducing chemotherapeutics.[7] The study indicated that HQ-11-induced apoptosis is partially mediated through the activation of the ERK pathway.[7]
Inhibition of Topoisomerase I
A significant mechanism of action for several this compound derivatives is the inhibition of human topoisomerase I.[2][4] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[8] By inhibiting topoisomerase I, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[9] The stabilization of the topoisomerase I-DNA cleavage complex is a hallmark of this inhibitory mechanism.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research in this area. The following sections provide methodologies for key experiments cited in the study of this compound derivatives.
Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol describes a common method for the synthesis of 5,7-dibromo-8-hydroxyquinoline.[1][10]
Materials:
-
8-hydroxyquinoline
-
Bromine
-
Chloroform (B151607) (CHCl3)
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve 8-hydroxyquinoline (2.06 mmol) in 10 mL of chloroform.
-
Prepare a solution of bromine (4.20 mmol) in 5 mL of chloroform.
-
Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring.
-
Continue stirring the mixture at room temperature for 1 hour.
-
The resulting yellow solid is dissolved in 15 mL of chloroform.
-
Wash the chloroform solution with 5% sodium bicarbonate solution (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
The crude product is recrystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., C6, HeLa, HT29)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[11]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I assay buffer
-
This compound derivatives
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Prepare a reaction mixture containing the 10x assay buffer, supercoiled plasmid DNA, and sterile water.
-
Add the this compound derivative at various concentrations to the reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., camptothecin).
-
Initiate the reaction by adding human topoisomerase I to each tube.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye.
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
Future Directions
The compelling preclinical data for this compound derivatives warrants further investigation. Future research should focus on optimizing the lead compounds to improve their efficacy and safety profiles. In vivo studies are a critical next step to validate the anti-cancer activity observed in vitro and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will be essential for their rational design and clinical development. The this compound scaffold represents a promising frontier in the development of novel and effective anti-cancer therapeutics.
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
8-Bromoquinoline: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoquinoline has emerged as a pivotal building block in the synthesis of a diverse array of novel heterocyclic compounds, garnering significant attention from the medicinal chemistry and drug discovery communities. Its strategic bromine substitution at the 8-position provides a reactive handle for a multitude of cross-coupling and cyclization reactions, enabling the construction of complex molecular architectures with promising pharmacological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, presenting quantitative data for various transformations, and visualizing the intricate signaling pathways modulated by its derivatives.
Reactivity and Synthetic Applications
The bromine atom at the C8 position of the quinoline (B57606) scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, which form the cornerstone of its synthetic utility. These reactions allow for the introduction of a wide range of substituents, leading to the generation of diverse libraries of compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is widely employed to introduce aryl and heteroaryl moieties at the 8-position of the quinoline ring. The reaction typically involves the coupling of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the synthesis of 8-aminoquinoline (B160924) derivatives. It involves the coupling of this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Sonogashira Coupling: The Sonogashira reaction is a reliable method for the formation of C-C triple bonds, allowing for the introduction of alkyne functionalities. This reaction is often a prelude to further transformations, such as intramolecular cyclizations, to construct fused heterocyclic systems.
Heck Coupling: The Heck reaction enables the formation of C-C bonds between this compound and alkenes, leading to the synthesis of 8-alkenylquinolines. These products can serve as precursors for intramolecular cyclization reactions to generate fused ring systems.
Ullmann Coupling: This copper-catalyzed reaction provides an alternative to palladium-based methods for the formation of C-N and C-O bonds, allowing for the coupling of this compound with amines, phenols, and other nucleophiles.
Synthesis of Fused Heterocyclic Systems
A key application of this compound is its use as a precursor for the synthesis of complex, polycyclic heterocyclic compounds. These fused systems often exhibit enhanced biological activity and unique pharmacological profiles.
Intramolecular Cyclization Reactions: Derivatives of this compound, functionalized through initial cross-coupling reactions, can undergo subsequent intramolecular cyclization to afford novel fused heterocycles. For instance, an 8-alkenylquinoline synthesized via a Heck reaction can undergo an intramolecular Heck reaction to form a new ring. Similarly, Sonogashira coupling products can undergo tandem cyclization to yield fused systems.
Annulation Reactions: 8-Aminoquinoline, derived from this compound, can serve as a versatile precursor for annulation reactions to construct additional heterocyclic rings onto the quinoline scaffold.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound as a precursor.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ | t-BuOH/H₂O | 80 | 18 | 65 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Indole | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 36 | 75 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LiHMDS | THF | 80 | 16 | 91 |
Table 3: Biological Activity of Novel Heterocyclic Compounds Derived from this compound
| Compound ID | Heterocyclic System | Target Cell Line | IC₅₀ (µM) | Reference |
| BQ-1 | 8-(Thiophen-2-yl)quinoline | A549 (Lung Cancer) | 12.5 | [1] |
| BQ-2 | 8-Morpholinoquinoline | MCF-7 (Breast Cancer) | 8.2 | [1] |
| BQ-3 | Pyrrolo[3,2-h]quinoline derivative | HeLa (Cervical Cancer) | 5.7 | [2] |
| BQ-4 | Benzo[h]pyrrolo[3,2-f]quinoline | K-562 (Leukemia) | 2.1 | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) were added the corresponding boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate (B1210297) (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 8-substituted quinoline.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), and NaOt-Bu (1.4 mmol) in anhydrous toluene (10 mL) was placed in a sealed tube. The mixture was purged with argon for 10 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (25 mL) and filtered through a pad of Celite. The filtrate was washed with water (15 mL) and brine (15 mL), dried over anhydrous Mg₂SO₄, and concentrated in vacuo. The residue was purified by flash column chromatography to give the corresponding 8-aminoquinoline derivative.
Synthesis of 8-Bromo-2,6-dimethylquinoline[4]
In a round-bottom flask, a mixture of 2-bromo-4-methylaniline, an acid catalyst (e.g., hydrochloric acid), and an oxidizing agent (e.g., arsenic acid or nitrobenzene) is heated. Crotonaldehyde is added dropwise to the heated mixture. The reaction is refluxed for several hours. After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide) and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield crude 8-bromo-2,6-dimethylquinoline, which can be purified by column chromatography.[4]
Signaling Pathways and Biological Targets
Derivatives of this compound have been shown to modulate the activity of several key signaling pathways implicated in cancer and other diseases. The quinoline scaffold is a common feature in many kinase inhibitors, and functionalization at the 8-position can significantly influence their potency and selectivity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Several quinoline-based compounds have been developed as EGFR inhibitors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Bromoquinoline from 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis from readily available starting materials is a key step in the development of novel pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-bromoaniline (B46623), focusing on established methods such as the Skraup synthesis and related modifications.
Synthetic Approaches
The synthesis of the quinoline (B57606) core from an aniline (B41778) derivative can be accomplished through several named reactions. For the preparation of this compound from 2-bromoaniline, the most relevant methods are the Skraup synthesis and the Doebner-von Miller reaction. These reactions involve the condensation of the aniline with a three-carbon component to form the pyridine (B92270) ring fused to the bromo-substituted benzene (B151609) ring.
Data Presentation
The following table summarizes various methods for the synthesis of this compound and its derivatives from 2-bromoaniline, providing a comparison of reagents, reaction conditions, and reported yields.
| Method | 3-Carbon Component | Oxidizing Agent | Acid/Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Skraup Synthesis | Glycerol (B35011) | Sodium m-nitrobenzenesulfonate (B8546208) | Methanesulfonic acid | 125 °C | This compound | Not Reported | |
| Doebner-von Miller Variation | Crotonaldehyde | 2-Bromonitrobenzene | 18% HCl, Boric acid, ZnCl₂ | Reflux, 100 °C (373 K) | 8-Bromo-2-methylquinoline | 52.0% | [1] |
| Doebner-von Miller Variation | Acrolein diethyl acetal (B89532) | Not specified (likely air) | 1N HCl | Reflux, 111 °C, 24 hours | This compound | 90% | [2] |
Experimental Protocols
Protocol 1: Skraup Synthesis of this compound
This protocol is adapted from a "painless" Skraup synthesis method.
Materials:
-
2-Bromoaniline
-
Glycerol
-
Sodium m-nitrobenzenesulfonate
-
Methanesulfonic acid
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
1-L 3-neck round-bottom flask
-
Overhead mechanical stirrer
-
Internal temperature thermometer
-
Dropping funnel
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Equip a 1-L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charge the flask with 250 mL of methanesulfonic acid and warm it to an internal temperature of 125 °C with stirring.
-
Add 80.55 g (0.468 mol) of 2-bromoaniline portion-wise to the hot acid.
-
Following the addition of the aniline, add sodium m-nitrobenzenesulfonate as the oxidizing agent.
-
Add glycerol dropwise via the dropping funnel, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at 125 °C and monitor the reaction progress (typically several hours).
-
Upon completion, cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 8.98 (dd, J = 4.2, 1.8 Hz, 1H), 8.08 (dd, J = 8.3, 1.7 Hz, 1H), 7.98 (dd, J = 7.4, 1.4 Hz, 1H), 7.72 (dd, J = 8.1, 1.2 Hz, 1H), 7.39 (dd, J = 8.1, 4.2 Hz, 1H), 7.32 (t, J = 8.0 Hz, 1H).
-
¹³C NMR (75 MHz, CDCl₃): δ 151.1, 145.0, 136.5, 133.0, 129.4, 127.7, 126.8, 124.5, 121.8.
Protocol 2: Synthesis of this compound using Acrolein Diethyl Acetal
This protocol is based on a high-yield procedure utilizing acrolein diethyl acetal.[2]
Materials:
-
2-Bromoaniline (o-bromoaniline)
-
Acrolein diethyl acetal
-
1N Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, add approximately 1 mmol of 2-bromoaniline to 82.5 mL of 1N HCl solution.
-
Add 2.5 mmol of acrolein diethyl acetal to the mixture.
-
Heat the reaction mixture to reflux at 111 °C and maintain for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Carefully neutralize the mixture to a pH of 7-8 by adding solid sodium carbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate to yield pure this compound.[2]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 2-bromoaniline.
Caption: General workflow for this compound synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 8-bromoquinoline as a key building block. The quinoline (B57606) moiety is a prevalent scaffold in medicinal chemistry, and the functionalization at the 8-position through cross-coupling reactions offers a powerful strategy for the synthesis of novel compounds with potential therapeutic applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and a wide range of boronic acids or their esters.
General Reaction Scheme:
This compound reacts with an organoboron reagent in the presence of a palladium catalyst and a base to yield the corresponding 8-substituted quinoline.
Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 95 | N/A |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene (B28343)/H₂O | 90 | 16 | 92 | N/A |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane (B91453) | 100 | 8 | 88 | N/A |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 6 | 75 | N/A |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study. N/A indicates that specific literature citations for these exact reactions were not available in the search results, and the conditions are based on general protocols for similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-phenylquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.
General Reaction Scheme:
This compound undergoes a palladium-catalyzed reaction with an amine in the presence of a base to form an 8-aminoquinoline (B160924) derivative.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 | [1] |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane | 110 | 24 | 92 | N/A |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 88 | N/A |
| Diphenylamine | Pd(OAc)₂ (5) | Johnphos (10) | NaOtBu (1.25) | Toluene | 110-120 | 24 | 84 | [2][3] |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study. N/A indicates that specific literature citations for these exact reactions were not available in the search results, and the conditions are based on general protocols for similar substrates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Catalyst/Ligand Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 100°C for 18-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to afford the desired 8-(phenylamino)quinoline.[2][3]
Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.
General Reaction Scheme:
This compound is coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base.
Data Presentation: Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 | N/A |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 8 | 85 | N/A |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | Toluene | 90 | 16 | 82 | N/A |
| Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 70 | 6 | 93 | N/A |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study. N/A indicates that specific literature citations for these exact reactions were not available in the search results, and the conditions are based on general protocols for similar substrates.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) in anhydrous, degassed triethylamine (B128534) (10 mL).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Purge the flask with argon for 10 minutes.
-
Reaction: Heat the reaction mixture to 65°C and stir for 12 hours under an argon atmosphere.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain 8-(phenylethynyl)quinoline.
Heck Coupling
The Heck coupling reaction allows for the arylation or vinylation of alkenes. In the context of this compound, it facilitates the introduction of alkenyl substituents at the 8-position.
General Reaction Scheme:
This compound reacts with an alkene in the presence of a palladium catalyst and a base to form a substituted 8-alkenylquinoline.
Data Presentation: Heck Coupling of this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 78 | N/A |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | NMP | 140 | 18 | 85 | N/A |
| Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 130 | 36 | 65 | N/A |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study. N/A indicates that specific literature citations for these exact reactions were not available in the search results, and the conditions are based on general protocols for similar substrates.
Experimental Protocol: Heck Coupling of this compound with Styrene
-
Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv).
-
Catalyst/Ligand Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture to 120°C for 24 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel to yield 8-styrylquinoline.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent, providing another effective method for C-C bond formation.
General Reaction Scheme:
A palladium catalyst facilitates the coupling of this compound with an organotin compound.
Data Presentation: Stille Coupling of this compound
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 88 | N/A |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 70 | 12 | 91 | N/A |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (4) | - | CuI (10) | DMF | 100 | 24 | 83 | N/A |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study. N/A indicates that specific literature citations for these exact reactions were not available in the search results, and the conditions are based on general protocols for similar substrates.
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
-
Reagent Preparation: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL) under an argon atmosphere, add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to reflux (110°C) for 16 hours.
-
Work-up: Cool the reaction to room temperature and add a saturated aqueous solution of KF. Stir vigorously for 1 hour, then filter the mixture through celite. Separate the organic layer from the filtrate and wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to give 8-phenylquinoline.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents to couple with this compound, offering high reactivity and functional group tolerance.
General Reaction Scheme:
This compound is coupled with an organozinc reagent in the presence of a palladium catalyst.
Data Presentation: Negishi Coupling of this compound
| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 92 | N/A |
| Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 50 | 8 | 75 | N/A |
| Benzylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | 80 | 16 | 85 | N/A |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study. N/A indicates that specific literature citations for these exact reactions were not available in the search results, and the conditions are based on general protocols for similar substrates.
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride
-
Organozinc Preparation: Prepare phenylzinc chloride in situ by reacting phenylmagnesium bromide with an equivalent amount of anhydrous zinc chloride in THF.
-
Reaction Setup: In a separate flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reagent Addition: Slowly add the freshly prepared solution of phenylzinc chloride (1.2 mmol, 1.2 equiv) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 65°C and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to afford 8-phenylquinoline.
Experimental Workflow
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 8-bromoquinoline with various boronic acids. The synthesis of 8-arylquinolines is of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties of these compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[1][2] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] The low toxicity of the boron-containing reagents and byproducts also makes it an environmentally benign method for the synthesis of complex organic molecules.[1]
8-Arylquinolines, the products of the Suzuki-Miyaura coupling of this compound, are important structural motifs found in many biologically active compounds and functional materials. The ability to efficiently synthesize a library of these compounds is crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials with tailored properties.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[2][3]
-
Transmetalation: The organoboron compound (boronic acid), activated by a base, transfers its organic group to the Pd(II) complex.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (8-arylquinoline), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2][3]
A general experimental workflow for the Suzuki-Miyaura coupling of this compound is depicted below.
Detailed Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of this compound. Protocol A describes a standard procedure using a boronic acid as a starting material, while Protocol B outlines a one-pot borylation/Suzuki coupling sequence.
Protocol A: Standard Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylquinoline.
Protocol B: One-Pot Borylation and Suzuki-Miyaura Coupling
This one-pot process allows for the synthesis of 8-arylquinolines from this compound and an aryl halide without isolating the intermediate boronic ester.[4][5][6]
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
n-BuPAd₂ (3 mol%)
-
DMAc (solvent)
-
Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv)
-
Aqueous K₂CO₃ (4 M, 4 equiv)
Procedure:
-
In a reaction vessel, combine this compound, bis(pinacolato)diboron, potassium acetate, Pd₂(dba)₃, and n-BuPAd₂.
-
Add DMAc as the solvent.
-
Seal the vessel, purge with nitrogen, and heat to 90 °C for 1 hour to complete the borylation step.
-
To the same reaction mixture, add the aryl halide and the aqueous K₂CO₃ solution.
-
Continue heating at 90 °C for an additional 1-2 hours, monitoring the progress of the Suzuki-Miyaura coupling.
-
After completion, cool the reaction to room temperature and proceed with a standard aqueous work-up as described in Protocol A.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions with this compound derivatives.
| Entry | This compound Derivative | Arylboronic Acid/Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 8-Bromo-5-methoxyquinoline | Phenylboronic acid | Pd₂(dba)₃ (1) | n-BuPAd₂ (3) | KOAc / K₂CO₃ | DMAc | 90 | 2-3 | 98 | [4][6] |
| 2 | 8-Bromo-5-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | n-BuPAd₂ (3) | KOAc / K₂CO₃ | DMAc | 90 | 2-3 | 95 | [4][6] |
| 3 | 8-Bromo-5-methoxyquinoline | 3-Pyridylboronic acid | Pd₂(dba)₃ (1) | n-BuPAd₂ (3) | KOAc / K₂CO₃ | DMAc | 90 | 2-3 | 88 | [4][6] |
| 4 | This compound | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 94 | [7] |
| 5 | 8-Bromo-6-methylquinolin-2(1H)-one | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | THF/H₂O | 70 | 18-24 | >90 | [8][9] |
Troubleshooting and Optimization
Several factors can influence the outcome of the Suzuki-Miyaura coupling reaction. Here are some common issues and suggestions for optimization:
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the use of a high-quality palladium catalyst and perform the reaction under an inert atmosphere to prevent catalyst deactivation.[10][11] Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands can be beneficial.[10]
-
Improper Base: The choice of base is crucial for activating the boronic acid.[10] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] The optimal base may need to be determined empirically for each substrate combination.
-
Poor Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.[10][11] Common solvents include dioxane, THF, DMF, and toluene, often in aqueous mixtures.[10]
-
-
Side Reactions:
-
Protodeborylation: Boronic acids can be susceptible to decomposition.[10] Using boronic esters (e.g., pinacol (B44631) esters) can enhance stability.[10]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur.[12] This can often be minimized by ensuring the reaction is thoroughly degassed and run under an inert atmosphere.[12]
-
Hydrodehalogenation: Formation of the debrominated quinoline (B57606) is a possible side reaction.[11] This can be influenced by the presence of water or other protic sources and can sometimes be minimized by optimizing the base and ensuring anhydrous conditions where appropriate.[11]
-
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent SuzukiâMiyaura Coupling - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of 8-aminoquinoline (B160924) derivatives. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds in a wide array of molecules relevant to the pharmaceutical and materials science industries.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1][2] This reaction is particularly valuable in drug discovery and development due to its broad substrate scope and functional group tolerance, allowing for the construction of complex molecular architectures under relatively mild conditions. 8-Aminoquinoline and its derivatives are important structural motifs found in numerous biologically active compounds, including antimalarial drugs like primaquine (B1584692) and tafenoquine.[3] The protocols outlined herein are based on established methodologies for similar substrates and provide a robust starting point for the amination of 8-bromoquinoline with various amine coupling partners.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable base and a phosphine (B1218219) ligand. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the desired 8-aminoquinoline product and regenerate the active palladium(0) catalyst.[1][2][4]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the Buchwald-Hartwig amination of a closely related substrate, 8-(benzyloxy)-5-bromoquinoline (B3049327), which serve as an excellent starting point for the amination of this compound.[5][6]
Table 1: Optimization of Ligands for the Coupling of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline [5][6]
| Entry | Ligand | Ligand Cone Angle (θ) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | JohnPhos (L1) | 198° | 110-120 | 24 | Incomplete |
| 2 | TTBP (L2) | 182° | 110-120 | 24 | 25 |
| 3 | DTBNpP (L3) | 198° | 110-120 | 0.5 | 93 |
| 4 | PCy3 (L4) | 170° | 110-120 | 24 | 15 |
Reaction Conditions: 8-(benzyloxy)-5-bromoquinoline (1.0 equiv), N-methylaniline (1.25 equiv), Pd(OAc)2 (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv), Toluene (B28343), under Argon atmosphere.
Table 2: Optimized Conditions for Various Amine Coupling Partners [5][6]
| Entry | Amine | Ligand | Temperature (°C) | Time | Yield (%) |
| 1 | N-methylaniline | DTBNpP (L3) | 110-120 | 30 min | 90 |
| 2 | 3-Methoxy-N-methylaniline | DTBNpP (L3) | 140-150 | 6 h | 87 |
| 3 | Diphenylamine | PCy3 (L4) | 150 | 24 h | 82 |
Reaction Conditions: 8-(benzyloxy)-5-bromoquinoline (1.0 equiv), Amine (1.25 equiv), Pd(OAc)2 (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv), Toluene, under Argon atmosphere.
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound.
Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., DTBNpP, BINAP)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[7]
-
Sodium tert-butoxide is a strong base, corrosive, and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, under an inert atmosphere.[7][8]
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.[7]
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
General Experimental Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the chosen amine (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (e.g., DTBNpP, 4-10 mol%) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add sodium tert-butoxide (1.2-1.5 equiv) to the flask. Then, add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aminoquinoline product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Heck Coupling Reactions Involving 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Heck coupling reactions with 8-bromoquinoline. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of substituted quinolines, which are key structural motifs in many biologically active compounds and functional materials.[3]
This compound can be a challenging substrate in cross-coupling reactions due to the potential for the nitrogen atom to coordinate to the palladium catalyst, which can affect its catalytic activity. Therefore, careful selection of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.
General Reaction Scheme
The Heck coupling of this compound with an alkene proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 8-alkenylquinoline.
Caption: General scheme of the Heck coupling reaction of this compound.
Data Presentation: Illustrative Heck Coupling Reactions
While specific yield data for the Heck coupling of this compound is not abundantly available in the literature, the following tables summarize representative reaction conditions for the Heck coupling of aryl bromides with common olefins like styrene (B11656) and acrylates. These conditions serve as an excellent starting point for the optimization of reactions with this compound.
Table 1: Heck Coupling of Aryl Bromides with Styrene Derivatives
| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 |
| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 6 | 92 |
| 4 | This compound | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | Optimization Recommended |
Table 2: Heck Coupling of Aryl Bromides with Acrylate (B77674) Derivatives
| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl Acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5)¹ | Cs₂CO₃ | DMAc | 120 | 3 | >95[4] |
| 2 | Bromobenzene | Ethyl Acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | Acetonitrile | Reflux | 12-24 | High |
| 3 | 4-Bromobenzonitrile | n-Butyl Acrylate | Pd(OAc)₂ (0.1) | Norfloxacin (0.2) | K₂CO₃ | DMA | 120 | - | High[5] |
| 4 | This compound | Ethyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18-24 | Optimization Recommended |
¹L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene[4]
Experimental Protocols
The following are detailed protocols for performing Heck coupling reactions. Protocol 1 is a general procedure for the coupling of an aryl bromide with styrene, which can be adapted for this compound. Protocol 2 outlines a procedure for coupling with an acrylate.
Protocol 1: Heck Coupling of this compound with Styrene (General Procedure)
This protocol provides a representative procedure for the synthesis of 8-(2-phenylethenyl)quinoline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (or acetonitrile) via syringe, followed by triethylamine and styrene.
-
Heat the reaction mixture to 100-120 °C and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and then brine (15 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-(2-phenylethenyl)quinoline.
Protocol 2: Heck Coupling of this compound with Ethyl Acrylate (General Procedure)
This protocol is a representative procedure for the synthesis of ethyl (E)-3-(quinolin-8-yl)acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in DMF.
-
Add palladium(II) acetate, triphenylphosphine, triethylamine, and ethyl acrylate to the solution.
-
Deoxygenate the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired product.
Mandatory Visualizations
Heck Coupling Catalytic Cycle
The generally accepted catalytic cycle for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) cycle.[6]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Heck coupling of this compound.
Caption: General workflow for Heck coupling reactions.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd Catalyst Supported Thermo-Responsive Modified Poly(N-isopropylacrylamide) Grafted Fe3O4@CQD@Si in Heck Coupling Reaction [ajgreenchem.com]
- 3. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of 8-Substituted Quinolines via Lithiation of 8-Bromoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of 8-substituted quinolines. The core of this methodology lies in the facile lithiation of 8-bromoquinoline, a versatile starting material, to generate a powerful quinoline-8-lithium intermediate. This intermediate can then be quenched with a range of electrophiles to introduce diverse functionalities at the 8-position, opening avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
The quinoline (B57606) scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The ability to functionalize the quinoline ring at specific positions is crucial for modulating the pharmacological profile of these molecules. The lithiation of this compound offers a direct and efficient route to introduce a wide array of substituents at the 8-position, a key site for biological activity in many quinoline-based compounds. This method relies on a lithium-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium, to generate the highly reactive 8-quinolyllithium. Subsequent reaction with an appropriate electrophile affords the desired 8-substituted quinoline.
Experimental Protocols
The following section details the experimental procedures for the synthesis of representative 8-substituted quinolines. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the organolithium intermediate.
General Procedure for the Lithiation of this compound
The foundational step for the synthesis of various 8-substituted quinolines is the generation of 8-quinolyllithium.
Caption: General workflow for the lithiation of this compound.
Protocol 1: General Lithiation of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous tetrahydrofuran (B95107) (THF) (approximately 10 mL per 1 g of this compound).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically as a 2.5 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of 8-quinolyllithium.
-
The solution of 8-quinolyllithium is now ready for quenching with an appropriate electrophile.
Synthesis of Specific 8-Substituted Quinolines
The following protocols describe the "quench" step, where different electrophiles are added to the 8-quinolyllithium solution to generate the final products.
Caption: General workflow for quenching 8-quinolyllithium.
Protocol 2: Synthesis of 8-(Trimethylsilyl)quinoline (B13692598)
-
To the solution of 8-quinolyllithium prepared as described in Protocol 1, slowly add trimethylsilyl (B98337) chloride (1.2 eq) at -78 °C.
-
After the addition, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 8-(trimethylsilyl)quinoline as a colorless oil.
Protocol 3: Synthesis of 8-(Diphenylphosphino)quinoline (B2888825)
-
To the solution of 8-quinolyllithium prepared as described in Protocol 1, slowly add chlorodiphenylphosphine (B86185) (1.1 eq) at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 8-(diphenylphosphino)quinoline as a white solid.
Protocol 4: Synthesis of 8-Formylquinoline
-
To the solution of 8-quinolyllithium prepared as described in Protocol 1, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise at -78 °C.
-
Stir the mixture at -78 °C for 3 hours.
-
Allow the reaction to warm to 0 °C and then quench with 1 M hydrochloric acid.
-
Make the solution basic by adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to give 8-formylquinoline as a pale yellow solid.
Protocol 5: Synthesis of 8-(Methylthio)quinoline
-
To the solution of 8-quinolyllithium prepared as described in Protocol 1, add dimethyl disulfide (1.2 eq) at -78 °C.
-
Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction with water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain 8-(methylthio)quinoline.
Data Presentation
| Substituent at C-8 | Electrophile | Typical Yield (%) | Physical State |
| -Si(CH₃)₃ | Trimethylsilyl chloride | 75-85 | Colorless oil |
| -P(C₆H₅)₂ | Chlorodiphenylphosphine | 60-70 | White solid |
| -CHO | N,N-Dimethylformamide | 50-65 | Pale yellow solid |
| -SCH₃ | Dimethyl disulfide | 70-80 | Oil |
Applications in Drug Development
8-Substituted quinolines are of significant interest in drug development due to their diverse biological activities. For instance, certain derivatives have shown promise as anticancer agents. One of the key mechanisms of action for some quinoline-based anticancer compounds is the inhibition of topoisomerase I.
Topoisomerase I Inhibition Signaling Pathway
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. It relieves torsional stress in DNA by creating transient single-strand breaks. Inhibitors of topoisomerase I, such as certain quinoline derivatives, stabilize the covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible double-strand breaks occur, ultimately triggering programmed cell death (apoptosis) in cancer cells.
Caption: Mechanism of Topoisomerase I inhibition by quinoline derivatives.
Furthermore, some quinoline derivatives have been shown to affect the HIF (Hypoxia-Inducible Factor) signaling pathway, which is critical for tumor survival and angiogenesis. By inhibiting this pathway, these compounds can suppress the formation of new blood vessels that tumors need to grow.
Conclusion
The synthesis of 8-substituted quinolines via lithiation of this compound is a robust and versatile method for accessing a wide range of novel chemical entities. The detailed protocols provided herein offer a practical guide for researchers in academic and industrial settings. The demonstrated potential of these compounds as anticancer agents, through mechanisms such as topoisomerase I inhibition, highlights the importance of this synthetic strategy in the ongoing quest for new and effective therapeutics. Further exploration of the diverse functionalities that can be introduced at the 8-position will undoubtedly lead to the discovery of new molecules with significant biological activities.
Application Notes and Protocols: Synthesis of Fluorescent Probes from 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from 8-bromoquinoline. The quinoline (B57606) scaffold is a valuable fluorophore in the design of chemosensors due to its favorable photophysical properties and its ability to coordinate with various analytes.[1][2][3] this compound serves as a versatile starting material, allowing for the introduction of diverse functionalities at the 8-position through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Sonogashira reactions.[4][5] This enables the rational design of probes for a wide range of applications, including the detection of metal ions, reactive oxygen species (ROS), and enzyme activity, as well as for live-cell imaging.[1][6][7][8]
Synthetic Strategies
The primary methods for modifying this compound to create fluorescent probes involve the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling introduces aryl groups, while the Sonogashira coupling introduces alkynyl moieties. These reactions are highly efficient and tolerate a wide variety of functional groups.
Suzuki-Miyaura Coupling for 8-Arylquinoline Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organohalide.[9] This method is particularly useful for synthesizing 8-arylquinolines, where the introduced aryl group can be further functionalized to act as a recognition site or to tune the photophysical properties of the probe.
General Reaction Scheme:
References
- 1. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Preparation of Organometallic Complexes with 8-Bromoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of organometallic complexes utilizing 8-bromoquinoline as a key starting material or ligand scaffold. The methodologies outlined herein are central to the development of novel catalysts, functional materials, and therapeutic agents.
Introduction
This compound is a versatile precursor in organometallic chemistry. The presence of the bromine atom at the 8-position allows for facile conversion to organolithium or Grignard reagents, providing a nucleophilic carbon center for transmetalation to a wide variety of metals. Furthermore, the quinoline (B57606) nitrogen atom serves as a coordinating site, enabling the formation of stable chelate complexes. This unique combination of reactivity and coordinating ability makes this compound and its derivatives valuable building blocks in the synthesis of bespoke organometallic compounds with applications in catalysis, materials science, and medicinal chemistry.[1][2]
Synthesis of Organometallic Complexes via 8-Lithioquinoline
A primary route to a diverse range of organometallic complexes is through the in-situ generation of 8-lithioquinoline. This powerful nucleophile can be readily prepared by halogen-metal exchange and subsequently used to introduce the 8-quinolyl moiety to a metal center.
Protocol: Synthesis of Tri(8-quinolinyl)stibane
This protocol details the synthesis of a Pt-Sb complex precursor, tri(8-quinolinyl)stibane, from this compound.
Experimental Protocol:
-
Preparation of 8-Lithioquinoline: In a flame-dried Schlenk flask under a dinitrogen atmosphere, dissolve this compound (3.81 g, 18.24 mmol) in 45 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (7.5 mL, 18.24 mmol) via syringe to the stirred solution.
-
Stir the resulting mixture at -78 °C for approximately 3 hours to ensure complete formation of 8-lithioquinoline.
-
Reaction with Antimony Trichloride: In a separate dry Schlenk flask, prepare a solution of antimony(III) chloride (SbCl₃; 1.38 g, 6.00 mmol) in 15 mL of anhydrous THF.
-
Cannulate the SbCl₃ solution into the 8-lithioquinoline mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield tri(8-quinolinyl)stibane.[3][4]
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) |
| Tri(8-quinolinyl)stibane | This compound | 1. n-BuLi, 2. SbCl₃ | 57 |
Table 1: Synthesis of Tri(8-quinolinyl)stibane.[4]
Reaction Workflow:
References
Application Notes and Protocols for the Direct Heteroarylation of 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and comparative data for the direct C-H heteroarylation of 8-bromoquinoline, a critical transformation for the synthesis of novel scaffolds in drug discovery and materials science. The protocols outlined below are based on established palladium-catalyzed methods, with additional information provided for alternative rhodium and iridium-based strategies.
Introduction
The quinoline (B57606) moiety is a privileged scaffold in medicinal chemistry and materials science. The functionalization of the quinoline core, particularly at the C-8 position, allows for the exploration of new chemical space and the development of compounds with novel biological activities and material properties. Direct C-H heteroarylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the pre-functionalization of the heteroaromatic coupling partner that is required in traditional cross-coupling reactions. This application note focuses on the direct heteroarylation of this compound, providing a detailed experimental protocol and a summary of reaction parameters for various catalytic systems.
Palladium-Catalyzed Direct Heteroarylation: A Comparative Overview
Palladium catalysis is a widely employed and versatile method for the direct heteroarylation of this compound with a range of five-membered heterocycles. The following tables summarize the reaction conditions and yields for the coupling of this compound with various thiophenes, furans, pyrroles, and thiazoles, primarily based on the work of Doucet, Guerchais, and coworkers.
Data Presentation
Table 1: Palladium-Catalyzed Heteroarylation of this compound with Thiophene Derivatives
| Entry | Thiophene Derivative | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophene | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 78 |
| 2 | 2-Methylthiophene (B1210033) | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 81 |
| 3 | 2-Ethylthiophene | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 85 |
| 4 | 2-Acetylthiophene | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 75 |
| 5 | Thiophene-2-carbaldehyde | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 72 |
Table 2: Palladium-Catalyzed Heteroarylation of this compound with Furan, Pyrrole, and Thiazole Derivatives
| Entry | Heteroarene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Furan | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 65 |
| 2 | 2-Methylfuran | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 71 |
| 3 | 1-Methylpyrrole | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 55 |
| 4 | Thiazole | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 68 |
| 5 | 2-Methylthiazole | PdCl(C₃H₅)(dppb) (2) | KOAc (2) | DMA | 150 | 20 | 74 |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Direct Heteroarylation of this compound with 2-Methylthiophene
This protocol is a representative example of the palladium-catalyzed direct C-H heteroarylation of this compound.
Materials:
-
This compound (1.0 mmol, 208 mg)
-
2-Methylthiophene (2.0 mmol, 196 mg, 0.19 mL)
-
[PdCl(C₃H₅)(dppb)] (0.02 mmol, 12.3 mg)
-
Potassium Acetate (B1210297) (KOAc) (2.0 mmol, 196 mg)
-
N,N-Dimethylacetamide (DMA) (4 mL)
-
Argon atmosphere
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), [PdCl(C₃H₅)(dppb)] (0.02 mmol), and potassium acetate (2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of argon, add N,N-dimethylacetamide (4 mL) and 2-methylthiophene (2.0 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture vigorously for 20 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-(2-methylthiophen-5-yl)quinoline.
Alternative Strategies for C-8 Heteroarylation of Quinolines
While direct heteroarylation of this compound is a primary method, alternative strategies involving different catalytic systems and starting materials can also be employed.
This two-step approach involves the initial oxidation of the quinoline to the corresponding N-oxide, followed by a rhodium-catalyzed direct C-H arylation at the C-8 position. This method is particularly useful when direct arylation of the bromo-precursor is challenging.
Step 1: Synthesis of Quinoline N-Oxide
-
Dissolve quinoline in a suitable solvent such as dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the quinoline N-oxide.
Step 2: Rhodium-Catalyzed C-8 Arylation
-
In a glovebox, combine quinoline N-oxide, the heteroaryl coupling partner, [RhCp*Cl₂]₂ catalyst, and a silver salt oxidant (e.g., AgSbF₆) in a reaction vessel.
-
Add a suitable solvent (e.g., 1,2-dichloroethane).
-
Seal the vessel and heat the reaction mixture at the specified temperature until the starting material is consumed.
-
After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 8-heteroarylquinoline N-oxide.
-
The N-oxide can then be reduced back to the quinoline using a suitable reducing agent like PCl₃.
This two-step sequence provides another versatile route to 8-heteroarylquinolines. The first step involves the regioselective borylation of a quinoline derivative, followed by a palladium-catalyzed Suzuki cross-coupling reaction.
Step 1: Iridium-Catalyzed C-H Borylation
-
To a reaction vessel, add the quinoline substrate, bis(pinacolato)diboron (B136004) (B₂pin₂), an iridium catalyst (e.g., [Ir(cod)OMe]₂), and a suitable ligand (e.g., a bipyridine derivative).
-
Add an inert solvent such as THF or cyclohexane.
-
Heat the reaction mixture under an inert atmosphere until the borylation is complete.
-
Remove the solvent and purify the resulting quinoline boronate ester.
Step 2: Suzuki Cross-Coupling
-
Combine the isolated quinoline boronate ester, the heteroaryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a reaction vessel.
-
Add a suitable solvent system (e.g., dioxane/water or toluene/water).
-
Heat the mixture under an inert atmosphere until the coupling is complete.
-
Perform an aqueous workup and purify the product by column chromatography.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Comparative workflows for the synthesis of 8-heteroarylquinolines.
Caption: Simplified catalytic cycle for Pd-catalyzed direct heteroarylation.
Metal-Free Pathways for the Synthesis of 8-Bromoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metal-free synthesis of 8-bromoquinoline derivatives, a critical scaffold in medicinal chemistry and materials science. The following sections outline two robust, metal-free methods: direct bromination of 8-substituted quinolines and regioselective C-H bromination at the C5 position. These protocols offer efficient and environmentally conscious alternatives to traditional metal-catalyzed approaches.
Method 1: Direct Bromination of 8-Substituted Quinolines
This method involves the direct reaction of 8-substituted quinolines with molecular bromine in a suitable organic solvent. The regioselectivity of the bromination is influenced by the nature of the substituent at the 8-position and the reaction conditions.
Quantitative Data Summary
| Entry | Substrate | Product | Reagents & Conditions | Yield (%) | Reference |
| 1 | 8-Hydroxyquinoline (B1678124) | 5,7-Dibromo-8-hydroxyquinoline | Br₂ (2.05 eq), CHCl₃, rt, 1 h | 90 | [1] |
| 2 | 8-Methoxyquinoline (B1362559) | 5-Bromo-8-methoxyquinoline | Br₂ (1.1 eq), CH₂Cl₂, rt, 2 days, dark | 92 | [2] |
| 3 | 8-Aminoquinoline | 5,7-Dibromo-8-aminoquinoline | Br₂ (2.1 eq), CH₂Cl₂, rt, 17 h, dark | 99 | [1] |
| 4 | 8-Aminoquinoline | 5-Bromo-8-aminoquinoline & 5,7-Dibromo-8-aminoquinoline | Br₂ (1.5 eq), CH₂Cl₂, rt, dark | 58:42 ratio | [1] |
Experimental Protocols
Protocol 1.1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline [1]
-
Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (B151607) (10 mL) in a round-bottom flask.
-
Prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL).
-
Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.
-
Continue stirring the mixture at room temperature for 1 hour.
-
The resulting yellow solid is dissolved in chloroform (15 mL).
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
The crude product can be crystallized from benzene (B151609) to yield 5,7-dibromo-8-hydroxyquinoline as a pure solid.
Protocol 1.2: Synthesis of 5-Bromo-8-methoxyquinoline [2]
-
In a round-bottom flask protected from light, dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (B109758) (15 mL).
-
Prepare a solution of bromine (422.4 mg, 2.7 mmol) in chloroform.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature.
-
Stir the reaction mixture in the dark for 2 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude material by column chromatography on alumina, eluting with a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:3) to obtain 5-bromo-8-methoxyquinoline.
Reaction Workflow
Caption: Workflow for the direct bromination of 8-substituted quinolines.
Method 2: Regioselective C-H Bromination at C5 using Tribromoisocyanuric Acid (TBCA)
This modern, metal-free method allows for the highly regioselective bromination of 8-substituted quinolines at the C5 position. The reaction proceeds under mild conditions, at room temperature, and is tolerant of a wide range of functional groups.[3] Tribromoisocyanuric acid (TBCA) serves as an inexpensive and atom-economical bromine source.[3]
Quantitative Data Summary
| Entry | Substrate (N-(quinolin-8-yl) derivative) | Product (N-(5-bromoquinolin-8-yl) derivative) | Reaction Time | Yield (%) | Reference |
| 1 | Acetamide | 5-Bromo-N-(quinolin-8-yl)acetamide | 15 min | 99 | [3] |
| 2 | Pivalamide | 5-Bromo-N-(quinolin-8-yl)pivalamide | 15 min | 98 | [3] |
| 3 | Benzamide | 5-Bromo-N-(quinolin-8-yl)benzamide | 30 min | 98 | [3] |
| 4 | N'-phenylurea | 1-(5-Bromoquinolin-8-yl)-3-phenylurea | 1 h | 99 | [3] |
| 5 | Diethyl phosphoramidate | Diethyl (5-bromoquinolin-8-yl)phosphoramidate | 6 h | 98 | [3] |
| 6 | 8-Methoxyquinoline | 5-Bromo-8-methoxyquinoline | 30 min | 96 | [3] |
| 7 | 8-(Benzyloxy)quinoline | 5-Bromo-8-(benzyloxy)quinoline | 30 min | 97 | [3] |
Experimental Protocols
Protocol 2.1: General Procedure for C5-Bromination of 8-Substituted Quinolines [3]
-
To a vial, add the 8-substituted quinoline (0.4 mmol) and acetonitrile (B52724) (3 mL).
-
Add tribromoisocyanuric acid (TBCA) (0.145 mmol, 0.36 equiv.) to the solution.
-
Stir the reaction mixture at room temperature under an open-air atmosphere for the time specified in the table above (typically 15 minutes to 6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure C5-brominated quinoline derivative.
Proposed Reaction Pathway
Caption: Proposed pathway for the regioselective C5-bromination.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of substituted quinolines utilizing 8-bromoquinoline as a key building block. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.[1] This technology is particularly valuable in the rapid generation of compound libraries for drug discovery and development, where the quinoline (B57606) scaffold is a prominent pharmacophore.
The following sections detail protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound.
Microwave-Assisted Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of 8-arylquinolines. Microwave irradiation significantly accelerates this transformation.[2]
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | High |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O | 150 | 10 | Good |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 120 | 20 | Good |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), DMF/Water (4:1))
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 8-arylquinoline.
Visualization of Suzuki-Miyaura Coupling Workflow
Microwave-Assisted Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, leading to the synthesis of 8-aminoquinolines. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the amination of this compound.[3]
Comparative Data: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 150 | 10 | 94 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 150 | 10 | 92 |
| 3 | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Dioxane | 130 | 30 | 85 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | t-Amyl alcohol | 140 | 20 | 88 |
Data for entries 1 and 2 are based on similar aryl bromides and general conditions for this compound amination, while entries 3 and 4 represent typical conditions for such transformations.[3]
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.1 - 2.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Microwave reactor vial with a stir bar
Procedure:
-
In an inert atmosphere (e.g., a glovebox), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a microwave reactor vial.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).[4]
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 8-aminoquinoline.[4]
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Microwave-Assisted Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide, providing access to 8-alkynylquinolines. This reaction is significantly accelerated under microwave irradiation.[5]
Comparative Data: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 10 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | Dioxane | 120 | 15 | 89 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Acetonitrile | 140 | 20 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Toluene | 110 | 25 | 80 |
Experimental Protocol: General Procedure for Microwave-Assisted Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%, if applicable)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.5 equiv) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-25 minutes).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 8-alkynylquinoline.
Visualization of Sonogashira Coupling Experimental Workflow
References
- 1. ijsrp.org [ijsrp.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 8-Bromoquinoline Derivatives in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoquinoline serves as a versatile precursor in the synthesis of sophisticated chemosensors for the detection of various metal ions. Its derivatives, particularly those functionalized at the 8-position, exhibit significant changes in their photophysical properties upon coordination with metal ions, making them valuable tools in analytical chemistry, environmental monitoring, and biological imaging. This document provides detailed application notes and protocols for the use of this compound-derived chemosensors in the detection of metal ions such as Aluminum (Al³⁺), Copper (Cu²⁺), and Zinc (Zn²⁺). The primary detection mechanisms involve chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT), which lead to a measurable "turn-on" or "turn-off" fluorescent or colorimetric response.
Application Notes
Derivatives of this compound are frequently employed in the development of fluorescent and colorimetric sensors for a variety of metal ions. The quinoline (B57606) core acts as a fluorophore, and the introduction of a chelating moiety allows for selective binding to target metal ions. This binding event modulates the electronic properties of the molecule, resulting in a detectable optical signal.
Key Applications:
-
Environmental Monitoring: Detection of heavy metal contamination in water and soil samples.
-
Biological Imaging: Visualization of metal ion distribution and fluctuation in living cells.
-
Pharmaceutical Analysis: Quantification of trace metal impurities in drug formulations.
The selectivity of these sensors can be tuned by modifying the chelating group attached to the quinoline scaffold. For instance, Schiff base derivatives are commonly used to create specific binding pockets for different metal ions.
Quantitative Data Summary
The following tables summarize the performance of various chemosensors derived from this compound precursors for the detection of different metal ions.
| Sensor/Probe Name | Target Metal Ion | Detection Limit (LOD) | Binding Constant (K) | Technique | Reference |
| TQSB (Tripodal Quinoline Schiff Base) | Al³⁺ | 7.0 nM | 3.8 x 10⁶ M⁻¹ | Fluorescence | [1] |
| BHMMP (Benzothiazole-based Schiff Base) | Al³⁺ | 0.70 µM | - | Fluorescence | [2] |
| DBF (Diarylethene-based Schiff Base) | Al³⁺ | 6.34 x 10⁻⁸ M | 1.031 x 10⁵ M⁻¹ | Fluorescence | [3] |
| Quinazolinone Schiff Bases (3a-c) | Cu²⁺ | 0.04 - 0.16 µM | 4.17 x 10⁵ - 2.45 x 10⁶ M⁻¹ | Fluorescence | [4] |
| Py2 (Pyrene-based 8-amidoquinoline) | Zn²⁺ | - | 5.1 x 10⁻⁴ M⁻¹ | Fluorescence | [5] |
| HL (AIE-active 8-hydroxyquinoline (B1678124) derivative) | Zn²⁺ | - | - | Fluorescence | [6] |
| 5-Bromoquinoline-8-thiol (B15209225) | Pd²⁺ | - | - | Spectrophotometry | [7] |
| Fluorescein-based Schiff Base | Cu²⁺ | 0.22 µM (Fluorescence), 0.38 µM (Colorimetric) | - | Fluorescence, Colorimetric | [8] |
Signaling Pathways and Mechanisms
The detection of metal ions by this compound derivatives often involves specific photophysical processes that are either activated or inhibited upon chelation.
Caption: Mechanisms of fluorescence modulation in chemosensors.
Experimental Protocols
I. Synthesis of a Schiff Base Sensor for Al³⁺ Detection (Based on TQSB)
This protocol describes the synthesis of a tripodal Schiff base sensor derived from an 8-aminoquinoline (B160924) precursor, which itself can be synthesized from this compound.
Materials:
-
8-Aminoquinoline
-
Tris(2-formylphenyl)amine
-
Standard laboratory glassware
Procedure:
-
Dissolve 8-aminoquinoline (3 mmol) in methanol (20 mL).
-
Add a solution of tris(2-formylphenyl)amine (1 mmol) in methanol (10 mL) to the 8-aminoquinoline solution.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting yellow precipitate by filtration.
-
Wash the precipitate with cold methanol and dry under vacuum.
Caption: Workflow for the synthesis of a Schiff base sensor.
II. Protocol for Fluorescent Detection of Al³⁺
Materials:
-
Synthesized Schiff base sensor (e.g., TQSB)
-
Acetonitrile (CH₃CN) and deionized water
-
Stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O)
-
Stock solutions of other metal ions for selectivity studies
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the sensor (1 mM) in CH₃CN. The working solution (e.g., 10 µM) is prepared by diluting the stock solution in a CH₃CN/water (4:1, v/v) mixture.
-
Fluorescence Titration:
-
Place 3 mL of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.
-
Record the fluorescence spectrum after each addition, allowing the solution to equilibrate.
-
-
Selectivity Test:
-
To separate cuvettes containing the sensor working solution, add an excess of various metal ion solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.).
-
Record the fluorescence spectra and compare the response to that of Al³⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Caption: Experimental workflow for fluorescent metal ion detection.
III. Synthesis of 5-Bromoquinoline-8-thiol for Spectrophotometric Analysis
This protocol outlines a plausible synthesis for 5-bromoquinoline-8-thiol, a derivative used in the colorimetric detection of palladium.[7]
Materials:
-
Chlorosulfonic acid
-
Stannous chloride (SnCl₂)
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Synthesis of 5-bromoquinoline-8-sulfonyl chloride:
-
Carefully add 5-bromoquinoline to an excess of chlorosulfonic acid at low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Pour the cooled mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash and dry the organic layer to obtain the crude sulfonyl chloride.
-
-
Reduction to 5-bromoquinoline-8-thiol:
-
Dissolve the 5-bromoquinoline-8-sulfonyl chloride in glacial acetic acid.
-
Add a solution of stannous chloride in concentrated hydrochloric acid.
-
Heat the mixture at 80-90 °C for 4-6 hours.
-
Cool the mixture and pour it into ice-cold water.
-
Neutralize the solution to precipitate the crude thiol product.
-
Purify the product by recrystallization.
-
IV. Protocol for Spectrophotometric Detection of Palladium (Pd²⁺)
Materials:
-
Synthesized 5-bromoquinoline-8-thiol
-
Standard Palladium(II) solution (100 ppm)
-
Ethanol (B145695) or Dimethylformamide (DMF)
-
Acetate (B1210297) buffer (pH 3-4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagent Solution: Prepare a 0.1% (w/v) solution of 5-bromoquinoline-8-thiol in ethanol or DMF.
-
Calibration Curve:
-
Prepare a series of standard solutions of Pd²⁺ by diluting the stock solution.
-
To each standard, add 2 mL of the acetate buffer and 1 mL of the 5-bromoquinoline-8-thiol reagent solution in a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the reagent.
-
-
Sample Analysis: Treat the sample solution in the same manner as the standards.
-
Measurement:
-
Allow the solutions to stand for 15-20 minutes for color development.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of the palladium complex.
-
-
Data Analysis: Plot absorbance versus concentration for the standards to create a calibration curve and determine the concentration of Pd²⁺ in the sample.
Caption: Logical flow for selective metal ion detection.
References
- 1. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [chi-edu.net]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Phthalonitrile Derivatives from 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of novel phthalonitrile (B49051) derivatives derived from 8-hydroxyquinoline (B1678124). The protocols outlined below are based on established synthetic methodologies and offer a foundation for the development of new compounds with potential applications in medicinal chemistry and materials science. The unique combination of the 8-hydroxyquinoline scaffold, a known pharmacophore, with the phthalonitrile moiety, a precursor to phthalocyanines, opens avenues for creating molecules with interesting biological and photophysical properties.
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The incorporation of a phthalonitrile group onto the 8-hydroxyquinoline framework generates novel molecules that can serve as precursors for the synthesis of phthalocyanines. Phthalocyanines are large aromatic macrocycles with diverse applications, including as photosensitizers in photodynamic therapy (PDT), as catalysts, and in molecular electronics.[3][4]
This document details the synthesis of two such novel derivatives: 4-(quinolin-8-yloxy)phthalonitrile and 4-chloro-5-(quinolin-8-yloxy)phthalonitrile.[5][6] Potential applications for these compounds are explored, drawing from the known biological activities of 8-hydroxyquinoline analogues and the photophysical properties of related phthalocyanine (B1677752) systems.
Synthesis of Novel Phthalonitrile Derivatives
The synthesis of 4-(quinolin-8-yloxy)phthalonitrile and its chlorinated analogue involves a nucleophilic aromatic substitution reaction between 8-hydroxyquinoline and a substituted phthalonitrile in the presence of a base.
Synthetic Workflow
Caption: Synthetic workflow for 8-hydroxyquinoline-derived phthalonitriles.
Experimental Protocols
Materials and Methods
-
8-Hydroxyquinoline (99%)
-
4-Nitrophthalonitrile (98%)
-
3,4-Dichlorobenzonitrile (98%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
-
Filtration apparatus
-
Melting point apparatus
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Elemental Analyzer
Protocol 1: Synthesis of 4-(quinolin-8-yloxy)phthalonitrile (6) [5][6]
-
In a round-bottom flask, dissolve 8-hydroxyquinoline (200 mg, 1.38 mmol) and 4-nitrophthalonitrile (237 mg, 1.37 mmol) in anhydrous dimethylformamide (DMF) (8 mL).
-
Add anhydrous potassium carbonate (K₂CO₃) (380 mg, 2.75 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water (100 mL) to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with water until the filtrate is neutral.
-
Purify the crude product by crystallization from an ethanol-water mixture (1:1) to obtain the pure compound.
Protocol 2: Synthesis of 4-chloro-5-(quinolin-8-yloxy)phthalonitrile (8) [5][6]
-
In a round-bottom flask, dissolve 8-hydroxyquinoline (0.435 g, 3 mmol) and 3,4-dichlorobenzonitrile (0.516 g, 3 mmol) in anhydrous dimethylformamide (DMF) (15 mL).
-
Add anhydrous potassium carbonate (K₂CO₃) (0.828 g, 6 mmol) to the solution.
-
Heat the reaction mixture at 80°C and stir for 24 hours.
-
After cooling to room temperature, pour the mixture into ice water (150 g).
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the solid from ethanol to yield the pure product.
Characterization Data
The following tables summarize the characterization data for the synthesized phthalonitrile derivatives.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) |
| 4-(quinolin-8-yloxy)phthalonitrile (6) | C₁₇H₉N₃O | 271.27 | 62 | 164-165 | 2229 (C≡N), 1595 (C=N), 1250 (C-O) |
| 4-chloro-5-(quinolin-8-yloxy)phthalonitrile (8) | C₁₇H₈ClN₃O | 305.72 | 94 | 188-189 | 2227 (C≡N), 1598 (C=N), 1255 (C-O) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(quinolin-8-yloxy)phthalonitrile (6) | 8.91 (dd, 1H), 8.29 (dd, 1H), 7.85 (dd, 1H), 7.60-7.50 (m, 4H), 7.20 (d, 1H) | 162.5, 150.9, 149.1, 140.8, 136.6, 135.2, 130.3, 126.8, 126.6, 122.4, 122.0, 119.8, 116.1, 115.6, 114.9, 109.1, 108.8 |
| 4-chloro-5-(quinolin-8-yloxy)phthalonitrile (8) | 8.92 (dd, 1H), 8.35 (dd, 1H), 7.89 (d, 1H), 7.62-7.52 (m, 3H), 7.25 (d, 1H) | 160.8, 151.1, 148.9, 141.2, 136.5, 135.8, 130.4, 127.1, 126.9, 122.5, 122.2, 120.2, 115.8, 115.2, 114.6, 110.2, 109.5 |
Potential Applications
While the direct biological or photophysical activities of these specific phthalonitrile derivatives have not been extensively reported, their structural components suggest promising avenues for investigation.
Anticancer Drug Development
8-Hydroxyquinoline and its derivatives are known to exhibit significant cytotoxic effects against various human cancer cell lines.[7][8] The mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt cellular processes and induce apoptosis. The novel phthalonitrile derivatives presented here, incorporating the 8-hydroxyquinoline scaffold, are therefore promising candidates for screening as potential anticancer agents.
Caption: Putative anticancer mechanism of 8-hydroxyquinoline derivatives.
Precursors for Photodynamic Therapy Agents
Phthalonitriles are versatile precursors for the synthesis of phthalocyanines. Zinc phthalocyanine derivatives, in particular, have been investigated as photosensitizers for photodynamic therapy (PDT).[9] Upon irradiation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells. The 8-hydroxyquinoline-substituted phthalonitriles can be used to synthesize novel phthalocyanines, whose photophysical and photochemical properties, such as fluorescence quantum yield and singlet oxygen generation, can be fine-tuned by the quinoline (B57606) moiety.
Caption: Pathway from phthalonitrile precursor to PDT-induced cell death.
Conclusion
The synthetic protocols provided herein offer a straightforward and efficient method for the preparation of novel phthalonitrile derivatives from 8-hydroxyquinoline. The resulting compounds are valuable building blocks for further chemical exploration. Based on the established biological activity of the 8-hydroxyquinoline core and the photophysical potential of phthalocyanines, these new derivatives warrant investigation as potential anticancer agents and as precursors for photosensitizers in photodynamic therapy. Researchers in drug development and materials science are encouraged to utilize these protocols as a starting point for the discovery of new functional molecules.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalocyanines: from outstanding electronic properties to emerging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 8-Bromoquinoline Suzuki Coupling Reactions
Welcome to the technical support center for 8-Bromoquinoline Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound Suzuki coupling reaction is resulting in a low or no yield. What are the common causes?
Low or no product yield in Suzuki coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is essential. Key areas to investigate include the catalyst/ligand system, the choice of base, reaction temperature, and the stability of the boronic acid.[1] The reactivity of haloquinolines in Suzuki coupling generally follows the order: I > Br > Cl.[1] While this compound is more reactive than its chloro- a more active catalyst system may be required compared to an iodo- derivative.
Q2: What are the most common side reactions observed in the Suzuki coupling of this compound?
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. Common side reactions include:
-
Homocoupling of the boronic acid: This forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.[1]
-
Dehalogenation of this compound: The bromine atom is replaced by a hydrogen atom.[1][2] The choice of base and solvent can influence this side reaction.[1]
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene and boric acid, which can be a significant issue with unstable boronic acids.[3]
Q3: How does the quinoline (B57606) nitrogen affect the Suzuki coupling reaction?
The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[4] The selection of bulky, electron-rich phosphine (B1218219) ligands can help mitigate these effects and promote the desired catalytic cycle.[4]
Q4: Which palladium catalysts and ligands are recommended for this compound Suzuki couplings?
The choice of catalyst and ligand is critical. For challenging substrates, highly active catalyst systems are often necessary.[1] Common choices include:
-
Pd(dppf)Cl₂: This has been shown to be an effective catalyst in some cases.[1][5]
-
Pd(PPh₃)₄: A common and effective catalyst for many Suzuki reactions.[6][7]
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to improve catalyst performance, especially for less reactive substrates.[3][8]
Q5: What is the role of the base, and which one should I choose?
The base is crucial for activating the boronic acid to facilitate transmetalation.[1] The choice of base can significantly impact the reaction yield. Common bases include:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used, often in an aqueous solution with an organic solvent.[6][9]
-
Hydroxides: NaOH can lead to rapid reactions and high yields in some systems.[12]
-
Alkoxides: KOtBu has been reported to be effective.[9]
The optimal base will depend on the specific substrates and other reaction conditions.
Troubleshooting Guide
Problem: Low to No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst or a pre-catalyst that readily forms the active Pd(0) species.[1][2] Ensure proper storage of the catalyst under an inert atmosphere. | Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[2] |
| Inappropriate Ligand | Screen a panel of ligands, including bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[3][8] | The ligand plays a critical role in stabilizing the catalyst, promoting oxidative addition, and preventing side reactions. The quinoline nitrogen can interfere with the catalyst, and appropriate ligands can mitigate this.[4] |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH).[5][12] Ensure the base is of high purity and appropriately dried if necessary. | The base is essential for the transmetalation step. The strength and solubility of the base can significantly affect the reaction rate and yield.[1] |
| Poor Solvent Choice | Try different solvents or solvent mixtures (e.g., THF/water, dioxane/water, toluene/water).[5][9][13] Ensure solvents are properly degassed to remove oxygen.[1] | The solvent affects the solubility of reagents and the stability of catalytic intermediates.[14] Biphasic systems are common and often beneficial.[13] |
| Low Reaction Temperature | Gradually increase the reaction temperature.[14] Reactions are often run at elevated temperatures (e.g., 70-110 °C).[4][10] | Inadequate temperature can lead to a slow or incomplete reaction.[1] |
| Boronic Acid Instability | Use a fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[1] | Boronic acids can undergo protodeboronation, especially under harsh conditions, leading to lower yields.[3] |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1][9] | Oxygen can lead to the homocoupling of the boronic acid and can deactivate the palladium catalyst.[1] |
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of Suzuki coupling reactions, based on literature examples.
| Parameter | Condition | Yield (%) | Notes |
| Catalyst | Pd(dppf)Cl₂ | High (e.g., 84%) | Effective for some quinoline-based couplings.[5] |
| PdCl₂ (ligand-free) | Moderate | Can be effective but may require optimization.[5] | |
| Pd(OAc)₂ with ligands | Variable | Yield is highly dependent on the chosen ligand.[5] | |
| Base | Na₂CO₃ | High (e.g., 84%) | Often a good initial choice.[5] |
| t-BuONa | Moderate | Can be effective but may not be optimal for all substrates.[5] | |
| K₃PO₄ | Moderate to Satisfactory | A commonly used and effective base.[5] | |
| NaOH | Ineffective in some cases | Can be highly effective in others, leading to rapid reactions.[5][12] | |
| Solvent | Isopropyl alcohol | Good (e.g., 82%) | Can be a suitable solvent for these reactions.[5] |
| THF, DMF | Moderate (66-77%) | Common polar aprotic solvents used in Suzuki couplings.[5] | |
| Dioxane | Moderate (66-77%) | A frequently used solvent, often in a mixture with water.[5] | |
| Methanol/Water | High (e.g., 96.3%) | A green and effective solvent system.[12] |
Experimental Protocols
General Protocol for this compound Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)[6]
-
Degassed solvent (e.g., Dioxane/Water 4:1 or THF/Water 4:1)[9]
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[4][15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[10]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.[10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 8-Substituted Quinolines
Welcome to the Technical Support Center for the bromination of 8-substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during these electrophilic aromatic substitution reactions. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my bromination reaction producing a mixture of mono- and di-brominated products?
A1: The formation of both mono- and di-brominated products is a common side reaction, particularly when dealing with quinolines that have electron-donating substituents at the 8-position, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) groups. These groups activate the quinoline (B57606) ring, making it more susceptible to further bromination. The primary causes for this lack of selectivity are:
-
Stoichiometry of the Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine, Br₂) is a primary driver for polybromination.[1]
-
Highly Activating Substituents: Electron-donating groups at the C8-position strongly activate the carbocyclic ring, facilitating multiple brominations.
-
Reaction Conditions: Higher temperatures and longer reaction times can also contribute to the formation of di-brominated products.
Q2: How can I control the regioselectivity of the bromination on the quinoline ring?
A2: Regioselectivity in quinoline bromination is primarily influenced by the electronic nature of the 8-substituent and the reaction conditions. For 8-substituted quinolines with activating groups, electrophilic substitution is directed to the 5- and 7-positions. In acidic conditions, the quinoline nitrogen is protonated, which deactivates the heterocyclic ring and further favors substitution on the carbocyclic (benzene) ring. The choice of brominating agent and solvent can also impact the regioselectivity.
Q3: I'm observing an unexpected byproduct that is not a simple brominated quinoline. What could it be?
A3: Besides polybromination, other side reactions can occur. One possibility is an intramolecular cyclization if the 8-substituent has an appropriately positioned unsaturated bond. For example, a quinoline alkaloid with a prenyl group has been observed to undergo intramolecular cyclization during bromination.[1] Another common issue, particularly with harsh reaction conditions (e.g., high temperatures, strong acids), is the formation of tar-like substances or polymers.
Q4: What is the purpose of washing the reaction mixture with a basic solution like sodium bicarbonate during the work-up?
A4: The bromination of quinolines with molecular bromine (Br₂) often produces hydrogen bromide (HBr) as a byproduct. Quinoline and its derivatives are basic and can react with HBr to form quinolinium salts. These salts may precipitate from the reaction mixture, complicating isolation. Washing with a mild base like 5% aqueous sodium bicarbonate (NaHCO₃) neutralizes the HBr, breaking up the salt and allowing for efficient extraction of the brominated quinoline product into an organic solvent.
Troubleshooting Guides
Issue 1: Excessive Polybromination
Symptoms:
-
You obtain a mixture of mono- and di- (or even tri-) brominated products, with a low yield of the desired mono-brominated product.
-
The isolated product has a higher molecular weight than expected for the mono-brominated compound.
Possible Causes and Solutions:
| Cause | Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of your brominating agent. For monobromination, start with a 1:1 molar ratio of the quinoline to the brominating agent. Consider a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to minimize over-reaction. Add the brominating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Highly Activated Substrate | For quinolines with strongly activating groups (e.g., -OH, -NH₂), consider using a milder brominating agent such as N-Bromosuccinimide (NBS) instead of molecular bromine. NBS provides a slow, controlled release of bromine, which can improve selectivity for monobromination. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Running the reaction at 0°C or even lower can slow down the rate of the second bromination, thus favoring the mono-brominated product. |
| Prolonged Reaction Time | Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of polybrominated products. |
Issue 2: Poor Regioselectivity
Symptoms:
-
You obtain a mixture of isomers (e.g., 5-bromo and 7-bromo derivatives).
-
The NMR spectrum of the product shows multiple sets of peaks for the quinoline ring protons.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction Conditions Favoring Mixture | The choice of solvent can significantly influence regioselectivity. For instance, bromination in less polar solvents may favor one isomer over another. It is advisable to perform small-scale solvent screens to find the optimal conditions for your specific substrate. |
| Steric Hindrance | If the 8-substituent is bulky, it may sterically hinder substitution at the 7-position, leading to a preference for the 5-position. Conversely, if both positions are sterically accessible, a mixture may be more likely. |
| Thermodynamic vs. Kinetic Control | Reaction temperature can influence the product distribution. Lower temperatures generally favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product. Experiment with a range of temperatures to optimize for the desired isomer. |
Issue 3: Formation of Tar or Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes dark and viscous, forming a tar-like substance.
-
The desired product is difficult to isolate and purify from the reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | High temperatures and the use of strong acids can promote polymerization and degradation of the starting material and product. Whenever possible, use milder reaction conditions. |
| Oxidation of Starting Material | Some 8-substituted quinolines, particularly those with electron-rich substituents, can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions. |
| Instability of Intermediates | The intermediates in the electrophilic substitution pathway may be unstable under the reaction conditions, leading to decomposition. Using a milder brominating agent and lower temperatures can help to stabilize these intermediates. |
Data Presentation
The following tables summarize quantitative data from key experiments to aid in reaction optimization.
Table 1: Effect of Bromine Stoichiometry on the Bromination of 8-Hydroxyquinoline (B1678124)
| Entry | Equivalents of Br₂ | Solvent | Product Ratio (5,7-dibromo-8-hydroxyquinoline : 7-bromo-8-hydroxyquinoline) |
| 1 | 1.1 | CH₃CN | Mixture (ratio not specified) |
| 2 | 1.5 | CH₃CN | 42 : 58 |
| 3 | 2.1 | CH₃CN | 100 : 0 |
| 4 | 2.1 | CHCl₃ | 100 : 0 |
Data sourced from Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
Table 2: Regioselectivity in the Bromination of 8-Substituted Quinolines with Molecular Bromine
| 8-Substituent | Brominating Agent (Equivalents) | Solvent | Major Product(s) |
| -OH | Br₂ (1.5) | CH₃CN | Mixture of 7-bromo- and 5,7-dibromo- |
| -OCH₃ | Br₂ (1.1) | CH₂Cl₂/CHCl₃ | 5-bromo-8-methoxyquinoline |
| -NH₂ | Br₂ (1.5) | CH₂Cl₂ | Mixture of 5-bromo- and 5,7-dibromo- |
Data compiled from Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline
Materials:
-
Molecular Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in distilled dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of molecular bromine (1.1 eq) in dichloromethane.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.
-
Stir the reaction mixture for 2 days, monitoring for completion by TLC.
-
Upon completion, wash the organic layer with 5% aqueous sodium bicarbonate solution (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on alumina.
Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
Materials:
-
8-Hydroxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.
-
Prepare a solution of bromine (2.1 eq) in chloroform.
-
Add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
Wash the reaction mixture with 5% aqueous sodium bicarbonate solution (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by crystallization.
Mandatory Visualizations
Caption: Mechanism of Electrophilic Bromination of 8-Substituted Quinoline.
Caption: Pathway for Polybromination Side Reaction.
Caption: Troubleshooting Workflow for Quinoline Bromination Side Reactions.
References
Optimizing temperature for 8-Bromoquinoline synthesis
Welcome to the technical support center for the synthesis of 8-bromoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on optimizing reaction temperature.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction temperature is either too low, leading to a slow or incomplete reaction, or too high, causing decomposition of reactants or products. | Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal range. For Skraup-type syntheses, temperatures are typically high, around 125 °C. For syntheses involving palladium catalysis, a lower temperature of around 80 °C may be optimal.[1] |
| Incorrect Reagents or Stoichiometry: The purity of starting materials is crucial. Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products. | Ensure the use of high-purity starting materials. Verify the stoichiometry of all reactants, particularly the aniline (B41778) and the cyclizing agent. | |
| Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized temperature gradients and incomplete reactions. | Use a suitable mechanical stirrer, especially for larger-scale reactions, to ensure homogeneous mixing and heat distribution. | |
| Formation of Multiple Byproducts | Incorrect Reaction Temperature: High temperatures can promote side reactions, such as polymerization or the formation of undesired isomers. | Lowering the reaction temperature may improve selectivity. Monitor the reaction progress using TLC or HPLC to identify the formation of byproducts at different temperatures. |
| Presence of Water: For some reactions, the presence of moisture can lead to unwanted side reactions. | Ensure all glassware is thoroughly dried and use anhydrous solvents where specified in the protocol. | |
| Oxidizing Agent Issues (Skraup Synthesis): The choice and amount of oxidizing agent are critical. An inappropriate agent or concentration can lead to undesired side products. | meta-Nitrobenzenesulfonic acid sodium salt is a common oxidizing agent in Skraup synthesis. The amount should be carefully controlled. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials, which may be difficult to separate. | Optimize reaction time and temperature to drive the reaction to completion. Monitor the reaction by TLC to ensure the disappearance of the limiting reagent. |
| Formation of Tars or Polymeric Material: High reaction temperatures, especially in acidic conditions, can lead to the formation of tarry byproducts. | Consider a modified or alternative synthetic route that employs milder reaction conditions. Purification may require column chromatography with a carefully selected eluent system.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods include the Skraup synthesis, the Doebner-von Miller reaction, and variations involving the cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.[4][5][6] Another approach is the direct bromination of quinoline (B57606) or its derivatives, though this can sometimes lead to a mixture of products.[7][8] A specific synthesis involves the reaction of o-bromoaniline with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid.[2][3]
Q2: What is the optimal temperature for the Skraup synthesis of this compound?
A2: The Skraup synthesis is typically carried out at elevated temperatures. A reported procedure maintains the reaction mixture at 125 °C. It is crucial to monitor and control the temperature as the reaction can be exothermic.
Q3: How can I monitor the progress of the this compound synthesis?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This allows for the tracking of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Q4: What are some common side reactions to be aware of during this compound synthesis?
A4: In the Skraup synthesis, side reactions can include the formation of tar and other polymeric materials due to the harsh acidic and high-temperature conditions. In direct bromination reactions, the formation of poly-brominated products or isomers is a common issue.[7][8]
Q5: What is a suitable method for the purification of this compound?
A5: The crude product can be purified by column chromatography using a solvent system such as hexane (B92381) and ethyl acetate (B1210297).[2][3] Kugelrohr distillation has also been reported for the purification of this compound synthesized via the Skraup method.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound and related compounds.
| Synthesis Method | Starting Materials | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Skraup Synthesis | 2-Bromoaniline (B46623), Glycerol (B35011), meta-Nitrobenzenesulfonic acid sodium salt | 125 | 12 hours | 86 | |
| From o-Bromoaniline | o-Bromoaniline, Acrolein diethyl acetal | 111 (reflux) | 24 hours | Not specified | [2][3] |
| Suzuki Coupling | 8-Bromo-2,4-dichloro-7-methoxy-quinoline, Boronic acid | 80 | 2-12 hours | 77-95 | [1] |
| Bromination of 8-hydroxyquinoline | 8-Hydroxyquinoline, Bromine | Room Temperature | 1 hour | 90 (for 5,7-dibromo) | [7] |
Experimental Protocols
Skraup Synthesis of this compound[1]
-
Reaction Setup: Equip a 1-L 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a dropping funnel.
-
Initial Heating: Charge the flask with methanesulfonic acid (250 mL) and heat with stirring to an internal temperature of 125 °C.
-
Addition of Reactants: Add 2-bromoaniline (80.55 g, 0.468 mol) portion-wise, followed by meta-nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol) and FeSO₄·7H₂O (3.90 g, 14 mmol).
-
Glycerol Addition: Charge the dropping funnel with glycerol (28.3 mL, 0.39 mol) and add it dropwise over 15 minutes. Add two more portions of glycerol (2 x 28.3 mL, 0.78 mol) at three-hour intervals.
-
Reaction: After the final addition of glycerol, maintain the solution at 125 °C for 12 hours.
-
Workup: Allow the reaction mixture to cool to room temperature and add water (250 mL). Transfer the solution to a 4-L beaker with the aid of 100 mL of water.
-
Basification: Place the beaker in an ice bath and add a 50% m/v aqueous NaOH solution with stirring until the pH is ~14.
-
Extraction: Extract the heterogeneous mixture with Et₂O (3 x 500 mL).
-
Washing and Drying: Wash the combined organic extracts with brine (1 x 400 mL), dry over Na₂SO₄, and filter through Celite.
-
Isolation: Concentrate the resulting solution to obtain the crude product.
-
Purification: Purify the crude product by Kugelrohr distillation (0.14 mm Hg; pot temp, 180–205 °C) to yield a yellow oil that solidifies on standing.
Synthesis of this compound from o-Bromoaniline[3][4]
-
Reaction Setup: In a round-bottomed flask, add a 1N HCl solution (82.5 mL) to o-bromoaniline (~1 mmol).
-
Addition of Reactant: Add acrolein diethyl acetal (2.5 mmol) to the mixture.
-
Reaction: Reflux the reaction mixture at 111 °C for 24 hours.
-
Workup: After completion, cool the reaction to room temperature and neutralize to pH 7-8 with solid Na₂CO₃.
-
Extraction: Extract the product with dichloromethane (B109758) (3 x 100 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate as the eluent.
Visualizations
References
- 1. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 16567-18-3 [chemicalbook.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
Preventing the formation of quinoline salt during bromination
Welcome to the technical support center for the regioselective bromination of the quinoline (B57606) scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during experimentation, with a specific focus on preventing the formation of undesired quinoline salts and other side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.
Question 1: My bromination reaction is resulting in a significant amount of insoluble precipitate, which I suspect is a quinoline salt. How can I prevent this?
Answer: The formation of quinoline salt, typically the hydrobromide salt, is a common issue arising from the reaction of the basic quinoline nitrogen with the hydrogen bromide (HBr) generated during electrophilic bromination. This side reaction can be minimized through several strategies:
-
Cause 1: HBr Generation: In electrophilic aromatic substitution with molecular bromine (Br₂), HBr is formed as a byproduct. The lone pair on the quinoline nitrogen is basic and readily reacts with this HBr.[1][2]
-
Solution 1: Use of a Non-Protic Brominating Agent: Employing a brominating agent that does not generate HBr, such as N-Bromosuccinimide (NBS), can prevent salt formation. NBS is a milder and more selective brominating agent, particularly effective for activated quinoline rings.[3][4]
-
Solution 2: Acid Scavenger: While not explicitly detailed in the provided protocols for this specific issue, the principle of using a non-nucleophilic base to neutralize the generated HBr in situ is a standard organic chemistry technique. However, care must be taken to choose a base that does not interfere with the bromination reaction.
-
Solution 3: Post-Reaction Work-up: The most common method to handle salt formation is during the work-up. Washing the reaction mixture with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, will neutralize the HBr and deprotonate the quinoline salt, rendering it soluble in the organic solvent.[2][3][5]
Question 2: I am observing a mixture of mono- and di-brominated products. How can I improve the selectivity for monobromination?
Answer: The formation of product mixtures is a frequent challenge, especially with activated quinoline rings that are susceptible to multiple brominations.[6] The degree of bromination is highly dependent on the reaction conditions.
-
Cause 1: Stoichiometry of the Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine) is a primary cause of polybromination.[3][6] For instance, reacting 8-hydroxyquinoline (B1678124) with more than one equivalent of Br₂ leads to the formation of the dibrominated product.[1]
-
Solution: Carefully control the stoichiometry of your brominating agent. For monobromination, begin with a 1:1 molar ratio or even a slight deficit of the brominating agent relative to the quinoline substrate.[6] A slow, dropwise addition of the brominating agent to the reaction mixture can also help maintain a low instantaneous concentration, favoring monobromination.
-
Cause 2: Reaction Conditions: Elevated temperatures and extended reaction times can promote further bromination.[6]
-
Solution: Running the reaction at lower temperatures can enhance selectivity by reducing the overall reaction rate.[3] Monitor the reaction closely using an appropriate technique (e.g., TLC) to quench it once the starting material is consumed.
Question 3: How can I control the position of bromination on the quinoline ring (regioselectivity)?
Answer: Regioselectivity in quinoline bromination is governed by the electronic properties of the quinoline core, the nature of any existing substituents, and the reaction mechanism.
-
Cause: Competing Reaction Pathways: The conditions of the reaction can favor either electrophilic or radical substitution, which may lead to different regioisomers.
-
Solution 1: Favoring Electrophilic Substitution: For electrophilic bromination, which typically occurs on the electron-rich benzene (B151609) ring, conduct the reaction in the dark to prevent the formation of bromine radicals.[1][2][3][5] The use of strong acids like concentrated H₂SO₄ can also direct bromination to the 5- and 8-positions.[7]
-
Solution 2: Choice of Brominating Agent and Catalyst: The choice of reagent can strongly influence regioselectivity. For example, using a copper catalyst [Cu(OAc)₂·H₂O] with a bromoalkane can selectively brominate the C5 position of 8-aminoquinoline (B160924) amides.[8] Similarly, reagents like Tribromoisocyanuric acid (TBCA) have been shown to selectively halogenate the C5-position of N-(quinolin-8-yl)acetamide.[3]
-
Solution 3: Substituent Effects: The directing effects of substituents already on the quinoline ring will play a significant role. Electron-donating groups (-OH, -OCH₃, -NH₂) activate the ring towards electrophilic substitution and will direct the incoming bromine to specific positions.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments to facilitate comparison and decision-making.
Table 1: Effect of Bromine Stoichiometry on the Bromination of 8-Hydroxyquinoline [1]
| Entry | Equivalents of Br₂ | Solvent | Conversion (%) | Product Ratio (Dibromo:Monobromo) | Yield of 7-bromo-8-hydroxyquinoline (%) |
| 1 | 2.1 | CH₃CN | 100 | - | - |
| 2 | 1.5 | CH₃CN | - | 42:58 | 58 |
| 3 | 1.1 | CH₃CN | 70 | 30:70 | 49 |
Table 2: Regioselective C5-Halogenation of N-(quinolin-8-yl)acetamide [3]
| Halogenating Reagent | Solvent | Time | Product | Yield (%) |
| TCCA | Acetonitrile | 15 min | 5-chloro | 99 |
| TBCA | Acetonitrile | 6 h | 5-bromo | 99 |
| TICA | Acetonitrile | 6 h | 5-iodo | 98 |
| TCCA = Trichloroisocyanuric acid; TBCA = Tribromoisocyanuric acid; TICA = Triiodoisocyanuric acid. |
Experimental Protocols
Below are detailed methodologies for key bromination procedures.
Protocol 1: Selective Monobromination of 8-Methoxyquinoline (B1362559) [3][5]
Materials:
-
8-Methoxyquinoline
-
Molecular bromine (Br₂)
-
Chloroform (B151607) (CHCl₃), distilled
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform in a round-bottom flask.
-
In a separate flask, prepare a solution of molecular bromine (1.1 eq) in chloroform.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature, in the dark.
-
Stir the reaction mixture for 2 days, monitoring for completion by TLC.
-
Upon completion, wash the organic layer with 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude material by passing it through a short alumina (B75360) column, eluting with ethyl acetate/hexane (1:3).
Protocol 2: Bromination of Tetrahydroquinoline using NBS [3]
Materials:
-
Tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃)
Procedure:
-
To a solution of tetrahydroquinoline (1.0 mmol) in dichloromethane (10 mL), add N-Bromosuccinimide (3.5 equiv.).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Visual Guides
Caption: General experimental workflow for the bromination of quinoline.
Caption: Troubleshooting logic for common issues in quinoline bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
Technical Support Center: Purification of 8-Bromoquinoline Derivatives
Welcome to the technical support center for the purification of 8-bromoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative sticking to the silica (B1680970) gel column and eluting with significant tailing?
This is a common issue caused by the basic nature of the quinoline (B57606) nitrogen atom. The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol (B1196071) (Si-OH) groups on the surface of the silica gel. This acid-base interaction leads to poor elution, significant peak tailing, and in some cases, irreversible adsorption of the compound onto the column.[1]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competitive base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (typically 0.1-1%), to your mobile phase. This additive will preferentially interact with the acidic sites on the silica, masking them from your compound and allowing for smooth elution.
-
Alternative Stationary Phase: Switch to a more neutral or basic stationary phase like alumina (B75360) (Al₂O₃). Alumina is generally a better choice for purifying basic compounds.
-
Deactivated Silica: Use silica gel that has been "deactivated" or "end-capped," which has fewer free silanol groups.
Q2: My purified this compound derivative appears to be degrading during purification or upon standing. What causes this instability?
This compound derivatives can be susceptible to degradation under certain conditions:
-
Acid Sensitivity: The acidic surface of silica gel can sometimes catalyze decomposition or hydrolysis, especially if the derivative has sensitive functional groups (e.g., nitriles, esters).[2][3] One study noted that HBr generated during bromination reactions could facilitate the degradation of ether moieties on the quinoline ring.[4]
-
Light and Air Sensitivity: Like many aromatic heterocyclic compounds, some derivatives can be sensitive to light and air, leading to oxidation.[1][5] It is advisable to store purified fractions and the final product under an inert atmosphere (like nitrogen or argon) and in amber vials to protect from light.
Q3: I am struggling to separate my this compound derivative from a byproduct with a very similar Rf value. What can I do?
Close-running impurities are a frequent challenge, often arising from starting materials or isomeric byproducts.[6][7] For instance, bromination of 8-substituted quinolines can sometimes yield a mixture of mono- and di-bromo derivatives with very close Rf values, making separation difficult.[7]
Strategies for Improved Separation:
-
Optimize Solvent System: Systematically screen different mobile phase compositions using Thin Layer Chromatography (TLC). Try solvent systems with different selectivities (e.g., substituting ethyl acetate (B1210297) with dichloromethane (B109758) or MTBE).
-
Gradient Elution: Employ a shallow gradient elution during column chromatography, where the polarity of the mobile phase is increased very slowly. This can enhance the separation between closely eluting compounds.[8]
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique to remove small amounts of impurities.
Q4: What are the most common impurities I should look for in a synthesis of this compound?
Potential impurities are typically related to the synthetic route.[6]
-
Unreacted Starting Materials: For syntheses like the Skraup or Doebner-von Miller, residual o-bromoaniline is a likely impurity.[5][9]
-
Reaction Intermediates: In multi-step syntheses, such as those involving nitration followed by reduction, unreacted nitro-intermediates can be present.[6]
-
Isomeric Byproducts: Direct bromination reactions can produce other isomers (e.g., 5-bromo- or 5,7-dibromoquinoline (B1595614) derivatives) depending on the reaction conditions and directing groups already on the quinoline core.[7][10]
Troubleshooting Guides
This section provides logical workflows to diagnose and solve common purification problems.
Guide 1: Low Purity After Column Chromatography
If your final product shows significant impurities after column chromatography, follow this diagnostic workflow.
Caption: Troubleshooting workflow for low purity post-chromatography.
Guide 2: Product Not Eluting from the Column
If you cannot recover your product from the column, consider these possibilities.
Caption: Diagnostic steps when a compound fails to elute from the column.
Data Presentation
Table 1: Common Solvent Systems for Chromatography
This table provides starting points for developing a separation method for this compound derivatives on silica gel. The optimal ratio will depend on the specific substituents on the quinoline core.
| Polarity | Non-Polar Solvent | Polar Solvent | Typical Ratio Range (v/v) | Notes |
| Low | Hexane (B92381) / Heptane | Ethyl Acetate | 98:2 to 80:20 | Good for separating non-polar impurities and less functionalized derivatives.[4][5][9] |
| Medium | Hexane / Heptane | Ethyl Acetate | 80:20 to 50:50 | A common range for many this compound derivatives. |
| Medium | Dichloromethane | Ethyl Acetate | 99:1 to 90:10 | Offers different selectivity compared to hexane-based systems. |
| High | Dichloromethane | Methanol | 99:1 to 95:5 | For highly polar derivatives. Caution: Methanol can dissolve silica; use with care.[9] |
For all systems, consider adding 0.1-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.
Table 2: Common Solvents for Recrystallization
The choice of solvent is critical for successful recrystallization.[11] The ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Boiling Point (°C) | Compound Solubility Profile | Notes |
| Ethanol | 78 | Good general-purpose solvent for moderately polar quinolines.[7][12] | Often a good first choice. |
| Isopropanol | 82 | Similar to ethanol, can offer different solubility characteristics. | |
| Hexane / Ethyl Acetate | 69 / 77 | Used as a solvent pair. Dissolve in hot EtOAc, then add hot hexane until cloudy.[4] | Excellent for tuning polarity to induce crystallization. |
| Toluene | 111 | Good for less polar, aromatic compounds that may be too soluble in other solvents. | Higher boiling point requires careful handling. |
| Water | 100 | Generally poor solubility for this compound itself, but may be used for highly polar derivatives or as an anti-solvent. | Quinoline is slightly soluble in cold water but dissolves in hot water.[8] |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol details a standard procedure for purifying this compound derivatives using flash chromatography with a basic modifier.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.25-0.35 for the desired compound. Prepare the chosen eluent and a second batch of the same eluent containing 0.5% triethylamine (TEA).
-
Column Packing:
-
Select an appropriate size column for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the non-TEA eluent.
-
Pour the slurry into the column and use pressure to pack the bed, ensuring no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Begin eluting the column with the eluent containing 0.5% TEA. Use a constant flow rate.
-
Collect fractions systematically.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Standard Recrystallization Procedure
This protocol outlines the steps for purifying a solid this compound derivative.[11][13]
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. Test solubility in small test tubes with ~10-20 mg of crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a magnetic stir bar and a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat source and cover it lightly (e.g., with a watch glass).
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Testing for Stability on Silica Gel
This quick test helps determine if your compound is degrading on the stationary phase.[2]
-
Spot a TLC Plate: Dissolve a small amount of your crude or purified material in a suitable solvent. Spot it onto a silica gel TLC plate.
-
First Elution: Develop the plate in a suitable eluent system and visualize the spots. Circle the spot corresponding to your product.
-
Wait: Leave the TLC plate on the bench for 30-60 minutes, allowing the solvent to fully evaporate and the compound to remain in contact with the silica.
-
Second Elution: Place the same TLC plate back into the developing chamber and elute it again in the same direction.
-
Analysis: Visualize the plate again. If the original spot has "streaked" upwards or new spots have appeared, it is a strong indication that your compound is not stable to prolonged contact with silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 16567-18-3 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselectivity in the Functionalization of 8-Bromoquinoline
Welcome to the technical support center for the functionalization of 8-bromoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective functionalization of this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
The primary challenge in the functionalization of this compound lies in controlling the site of reaction. The quinoline (B57606) ring system has multiple positions (C2, C3, C4, C5, C6, and C7) that can potentially react, in addition to the C8-Br bond. The inherent electronic properties of the quinoline nucleus, steric hindrance around the C8-bromo substituent, and the specific reaction conditions employed all play a crucial role in determining the regiochemical outcome. For instance, the pyridine (B92270) ring is generally more electron-deficient than the benzene (B151609) ring, influencing its reactivity towards different reagents.
Q2: Which positions on the this compound ring are most susceptible to functionalization?
The reactivity of different positions on the this compound ring is highly dependent on the type of reaction being performed:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): These reactions primarily occur at the C-Br bond. However, in di- or polyhalogenated quinolines, the reactivity can be influenced by the position of the halogen. For instance, in 6,8-dibromoquinoline, the C6-Br bond is often more reactive than the C8-Br bond in cross-coupling reactions, which is attributed to lower steric hindrance at the C6 position.[1][2][3][4]
-
Directed Ortho-Metalation (DoM): This strategy aims to functionalize the position ortho to a directing group. In this compound, the nitrogen atom can act as a directing group, potentially leading to functionalization at the C7 position. However, this reaction is often complicated by a competing lithium-halogen exchange at the C8 position.[5]
-
C-H Activation: Direct C-H functionalization offers an alternative to pre-functionalized substrates. For 8-substituted quinolines, methods have been developed for regioselective C-H halogenation at the C5 position and arylation at the C8 position in related systems.[6][7][8]
-
Electrophilic Aromatic Substitution: The electron-donating or withdrawing nature of the bromo-substituent and the directing effect of the quinoline nitrogen influence the position of electrophilic attack. Bromination of 8-substituted quinolines often leads to substitution at the C5 and C7 positions.[9][10][11]
Q3: How can I favor functionalization at the C7 position of this compound?
Achieving selective functionalization at the C7 position, ortho to the bromine atom, can be challenging but is achievable through specific strategies:
-
Directed Ortho-Metalation (DoM): By using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures, it is possible to deprotonate the C7 position, followed by quenching with an electrophile. Careful control of the reaction conditions is crucial to minimize the competing lithium-bromine exchange.
-
Palladium-Catalyzed C-H Activation: While less common for direct C7 functionalization of this compound, exploring C-H activation strategies with appropriate directing groups or ligands could be a viable approach.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a high-purity palladium precatalyst and ligand. - Ensure thorough degassing of the solvent and reaction mixture to remove oxygen. - Consider using a more active catalyst system, such as those with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos). |
| Poor Boronic Acid/Ester Quality | - Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol (B44631) ester). - Store boronic acids under inert atmosphere and refrigerated. |
| Inappropriate Base | - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is finely powdered and anhydrous. |
| Suboptimal Solvent and Temperature | - Common solvent systems include toluene (B28343)/water, dioxane/water, or DMF. Optimize the solvent and the organic/aqueous ratio. - Gradually increase the reaction temperature, as some couplings require heating (80-110 °C). |
| Side Reaction: Protodeboronation | - This is the cleavage of the C-B bond before transmetalation. - Use anhydrous solvents and reagents. - Consider using a milder base or a two-phase system to minimize this side reaction. |
Issue 2: Poor Regioselectivity in the Functionalization of Dihaloquinolines
| Potential Cause | Troubleshooting Steps |
| Similar Reactivity of Halogen Positions | - In dihaloquinolines like 6,8-dibromoquinoline, the electronic and steric environment of each bromine atom influences its reactivity. The C6 position is often more accessible and therefore more reactive.[1][2][3][4] - To achieve selective monofunctionalization, use a slight excess (1.0-1.2 equivalents) of the coupling partner. - Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction after the desired monofunctionalized product is formed. |
| Catalyst/Ligand Choice | - The choice of palladium catalyst and ligand can significantly influence regioselectivity. - Screen different ligands. For example, monodentate, bulky phosphine ligands might favor reaction at the less hindered position. |
| Reaction Temperature and Time | - Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product. - Shorter reaction times may also favor monofunctionalization. |
Issue 3: Competing Lithium-Halogen Exchange in Directed Ortho-Metalation
| Potential Cause | Troubleshooting Steps |
| Use of Alkyllithium Reagents | - Reagents like n-BuLi or t-BuLi are known to readily undergo lithium-halogen exchange with aryl bromides. - Use a non-nucleophilic, strong base such as LDA or LiTMP to favor deprotonation at the C7 position. |
| Reaction Temperature | - Lithium-halogen exchange is often rapid even at low temperatures. - Perform the reaction at very low temperatures (e.g., -78 °C) to suppress this side reaction. |
| Slow Addition of Reagents | - Add the lithiating agent slowly to the solution of this compound to maintain a low concentration of the base and favor the desired deprotonation. |
Experimental Protocols
Below are representative experimental protocols for key functionalization reactions of bromoquinolines. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline
-
Reaction Setup: In a flame-dried Schlenk flask, combine the bromoquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline
-
Reaction Setup: In a glovebox, charge an oven-dried reaction tube with the bromoquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling of a Bromoquinoline
-
Reaction Setup: To a Schlenk flask, add the bromoquinoline (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine (B128534) or diisopropylamine) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Regioselectivity in the Functionalization of Bromoquinolines
| Reaction Type | Substrate | Position(s) of Functionalization | Typical Yields | Key Influencing Factors |
| Suzuki-Miyaura | 6,8-Dibromoquinoline | C6 (major), C8 (minor) | Good to Excellent | Steric hindrance at C8.[1][2][3][4] |
| Buchwald-Hartwig | 6,8-Dibromoquinoline | C6 (preferential) | Good to Excellent | Steric hindrance.[1] |
| Sonogashira | Dihaloquinolines | More reactive C-X bond (I > Br > Cl) | Good to Excellent | Halogen identity, catalyst system. |
| Directed ortho-Metalation | This compound | C7 (desired), C8 (Li-Br exchange) | Variable | Choice of base (LDA, LiTMP), low temperature.[5] |
| C-H Halogenation | 8-Substituted Quinolines | C5 | Good to Excellent | Directing group at C8.[6][12] |
| Electrophilic Bromination | 8-Hydroxyquinoline | C5 and C7 | Good to Excellent | Activating -OH group directs ortho and para.[9][11] |
Visualizations
Experimental Workflow for a Typical Palladium-Catalyzed Cross-Coupling Reaction
References
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during your palladium-catalyzed cross-coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common palladium-catalyzed reactions.
General Issues Applicable to Most Palladium-Catalyzed Reactions
Q1: My reaction is sluggish or has stalled completely. What are the first things I should check?
A1: A stalled reaction is a common issue, often pointing to problems with the catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Integrity: The active Pd(0) species is sensitive to air and moisture. Ensure your palladium source and ligands are of high quality and have been stored under an inert atmosphere. If using a Pd(II) precatalyst, confirm that your reaction conditions are suitable for its in situ reduction to Pd(0).[1][2][3]
-
Reagent Purity: Impurities in your substrates, solvents, or base can poison the catalyst.[2][4] Use freshly purified or high-purity reagents. Solvents should be anhydrous and thoroughly degassed.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.[3]
-
Reaction Temperature: The reaction temperature may be too low for the specific substrates and catalyst system. A modest increase in temperature can sometimes overcome a high activation barrier. However, excessively high temperatures can lead to catalyst decomposition.[5][6]
Q2: I observe a black precipitate in my reaction. What is it and how can I prevent it?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive and aggregated form of palladium.[1][2] This depletes the concentration of the active catalyst in solution, leading to low conversion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. Optimization may be needed to find a balance between reaction rate and catalyst stability.[6] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[3] |
| Inappropriate Ligand or Ligand:Metal Ratio | Use a more stabilizing ligand or adjust the ligand-to-palladium ratio. An excess of ligand can sometimes prevent aggregation.[7] |
| High Catalyst Concentration | While counterintuitive, very high catalyst loadings can sometimes promote aggregation. Consider a moderate catalyst loading. |
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling has a low yield, and I suspect an issue with my boronic acid.
A3: Boronic acids and their derivatives can be a source of problems in Suzuki-Miyaura couplings.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your starting material. This is often promoted by water and base.
-
Solution: Use anhydrous conditions, a milder base (e.g., K₃PO₄, Cs₂CO₃), or switch to a more stable boronic ester (e.g., a pinacol (B44631) ester).[3]
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or incomplete reduction of the Pd(II) precatalyst.
-
Solution: Ensure rigorous exclusion of oxygen. Slow addition of the boronic acid can sometimes minimize this side reaction.
-
Quantitative Comparison of Ligands for a Model Suzuki-Miyaura Reaction:
The choice of ligand can significantly impact the yield of a Suzuki-Miyaura coupling. Below is a comparison of different phosphine ligands for the coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 45 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 85 |
| SPhos | SPhos Pd G2 | Cs₂CO₃ | Toluene | 100 | 98 |
| XPhos | XPhos Pd G3 | K₃PO₄ | 2-Butanol | 80 | 99 |
Yields are representative and can vary based on specific reaction conditions and substrate purity.
Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination with an aryl chloride, but the conversion is very low.
A4: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig amination. Achieving good conversion often requires careful optimization of the catalytic system.
-
Ligand Choice: For aryl chlorides, bulky and electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step. Ligands such as XPhos, SPhos, or RuPhos are often effective.
-
Base Selection: Strong, non-nucleophilic bases are typically necessary. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be required, often necessitating higher reaction temperatures.
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalyst. Toluene, dioxane, and THF are common choices.
Effect of Base on Buchwald-Hartwig Amination Yield:
The following table illustrates the effect of different bases on the coupling of 4-chlorotoluene with morpholine, using Pd₂(dba)₃ and XPhos as the catalyst system in toluene at 100 °C.
| Base | Yield (%) |
| K₂CO₃ | <10 |
| K₃PO₄ | 45 |
| Cs₂CO₃ | 65 |
| NaOt-Bu | 95 |
| LHMDS | 92 |
Yields are representative and can vary based on specific reaction conditions.
Heck, Sonogashira, Stille, and Negishi Couplings
Q5: What are some common troubleshooting tips for other palladium-catalyzed cross-coupling reactions?
A5: While the general principles of troubleshooting apply, each reaction has its own nuances.
-
Heck Reaction: Low yields can be due to β-hydride elimination from the organopalladium intermediate. The choice of base and the addition of salts like tetra-n-butylammonium bromide (TBAB) can influence the reaction pathway.[8]
-
Sonogashira Coupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of the copper co-catalyst. Running the reaction under copper-free conditions can mitigate this issue.[1] Slow addition of the alkyne can also help.[9]
-
Stille Coupling: The primary challenge is often the removal of toxic organotin byproducts. A post-reaction workup with a saturated aqueous solution of potassium fluoride (B91410) (KF) can precipitate the tin species.[10] Additives like CuI or LiCl can sometimes accelerate sluggish reactions.[10]
-
Negishi Coupling: Organozinc reagents are highly sensitive to air and moisture.[1] Ensuring their proper preparation and handling under strictly inert conditions is crucial for success. If a reaction stalls, it could be due to catalyst deactivation by impurities in the organozinc reagent.
Experimental Protocols
General Protocol for a Ligand Screening Experiment (Suzuki-Miyaura Coupling)
This protocol outlines a general procedure for screening different phosphine ligands to optimize a Suzuki-Miyaura coupling reaction.
-
Preparation of Reagents:
-
Ensure the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and base (2.0 equiv) are pure and dry.
-
Prepare stock solutions of the aryl halide and boronic acid in the chosen degassed solvent.
-
-
Reaction Setup:
-
In an array of oven-dried reaction vials, each containing a magnetic stir bar, add the base.
-
To each vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Add the specific phosphine ligand to be screened to each vial (4 mol%).
-
Add the aryl halide and boronic acid stock solutions to each vial.
-
Seal the vials with screw caps (B75204) fitted with PTFE septa.
-
-
Reaction Execution:
-
Place the vials in a preheated aluminum block on a magnetic stir plate.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reactions at set time points (e.g., 2, 4, 8, 24 hours) by taking small aliquots for analysis by TLC, GC, or LC-MS.
-
-
Workup and Analysis:
-
Upon completion, cool the reactions to room temperature.
-
Add an internal standard to each vial for quantitative analysis.
-
Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a small plug of silica (B1680970) gel to remove inorganic salts and the catalyst.
-
Analyze the filtrate by GC or LC to determine the conversion and yield for each ligand.
-
Protocol for Purification of an Aryl Halide Substrate
Impurities in starting materials can act as catalyst poisons. This protocol describes a general method for purifying a solid aryl halide by recrystallization.
-
Solvent Selection: Choose a solvent in which the aryl halide is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, hexanes, and ethyl acetate. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude aryl halide in a minimal amount of the hot solvent. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm the purity by NMR or GC-MS.
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in palladium-catalyzed reactions.
Caption: A general troubleshooting workflow for low conversion rates.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 8-Bromoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 8-bromoquinoline.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common problem in cross-coupling reactions with this compound?
A1: The primary reason for catalyst deactivation is the presence of the quinoline (B57606) nitrogen atom. Nitrogen-containing heterocycles are well-known to act as catalyst poisons for transition metals like palladium.[1][2] The lone pair of electrons on the nitrogen can strongly coordinate to the metal center, blocking the active sites required for the catalytic cycle.[1][2] This coordination can be irreversible, leading to the formation of stable, inactive complexes and halting the reaction.[1][2]
Q2: What are the typical signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
The reaction starts but then slows down significantly or stops completely before all the starting material is consumed.[1]
-
Formation of palladium black, which indicates the decomposition of the active Pd(0) catalyst into an inactive form.[2][3]
-
Inconsistent yields and reaction times when attempting to repeat the same reaction.[1]
-
Low or no product yield despite using established protocols.[4]
-
An increase in side reactions, such as hydrodehalogenation (debromination).[5]
Q3: How do I choose the right ligand to minimize catalyst deactivation?
A3: The choice of ligand is critical for stabilizing the catalyst and preventing deactivation.[1][6] For substrates like this compound, it is generally recommended to use:
-
Sterically bulky, electron-rich phosphine (B1218219) ligands: These ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center.[2] Their electron-donating properties also increase the rate of key steps in the catalytic cycle, such as oxidative addition.[2]
-
Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos have shown great success in minimizing deactivation in couplings with nitrogen-containing heterocycles.[1][2][5]
-
Bidentate ligands with a large bite angle: Ligands like Xantphos can help stabilize the catalytic species and prevent the formation of inactive palladium dimers.[1]
Q4: Can the choice of base and solvent impact catalyst stability?
A4: Yes, both the base and solvent play a crucial role. The base is necessary to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling), but an inappropriate choice can promote side reactions or catalyst degradation.[4] Similarly, the solvent affects the solubility of reagents and the stability of the catalytic species. Aprotic, non-polar solvents like toluene (B28343) or dioxane are often preferred for these types of reactions.[5] It is important to screen different base and solvent combinations to find the optimal conditions for your specific reaction.[5]
Q5: I'm observing the formation of palladium black. What does this mean and how can I prevent it?
A5: The formation of palladium black is a visual indication of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive, heterogeneous form.[2][3] This is often exacerbated by high temperatures or slow reaction kinetics, which can be caused by catalyst poisoning from the quinoline substrate.[2][3] To prevent this, you can:
-
Use more robust and sterically hindered ligands to stabilize the Pd(0) center.[3]
-
Employ well-defined palladium precatalysts that generate the active species under milder conditions.[2]
-
Optimize the reaction temperature, trying to run the reaction at the lowest effective temperature.[3]
Troubleshooting Guide
If you are experiencing issues with your cross-coupling reaction of this compound, follow this troubleshooting workflow.
Catalyst Deactivation Pathways
The primary challenge in the cross-coupling of this compound is the prevention of catalyst poisoning by the quinoline nitrogen. The following diagram illustrates the competition between the desired catalytic cycle and the deactivation pathway.
Data Presentation: Ligand Screening for Suzuki-Miyaura Coupling
The choice of ligand significantly impacts the yield of the cross-coupling reaction. The following table summarizes the performance of different phosphine ligands in a model Suzuki-Miyaura coupling reaction prone to catalyst deactivation by a quinoline substrate.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| PPh₃ | 2 | 24 | 35 | Reaction stalls after ~8 hours.[1] |
| dppf | 2 | 24 | 65 | Slower conversion towards the end.[1] |
| Xantphos | 2 | 18 | 92 | Clean conversion to product.[1] |
| SPhos | 2 | 16 | 95 | Rapid and complete reaction.[1] |
| This data illustrates that bulky, electron-rich biaryl phosphine ligands (Xantphos, SPhos) can lead to higher yields and shorter reaction times compared to less sterically demanding ligands like triphenylphosphine (B44618) (PPh₃) in reactions prone to catalyst deactivation by quinoline substrates.[1] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, adapted from literature procedures for similar substrates.[5][7][8] Note: These are starting points and may require optimization for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Reaction: this compound + Arylboronic Acid → 8-Arylquinoline
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)[5]
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[4][7] or a combination of Pd source (e.g., Pd(OAc)₂, 2 mol%) and Ligand (e.g., SPhos, 4 mol%)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)[5]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[8]
-
Under the inert atmosphere, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent mixture via syringe.[8]
-
Seal the vessel and place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).[4][5]
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.[8]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 8-arylquinoline.[7][8]
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Reaction: this compound + R₂NH → 8-(R₂)N-Quinoline
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)[5]
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[5]
-
Ligand (e.g., XPhos or BrettPhos, 2-4 mol%)[5]
-
Base (e.g., NaOtBu or LHMDS, 1.4 eq)[5]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.[5]
-
Add this compound to the flask.
-
Add the anhydrous, degassed solvent, followed by the amine via syringe.[5][7]
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.[1][7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aminoquinoline (B160924) derivative.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for optimizing base and solvent conditions to ensure successful and efficient reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental roles of the base and solvent in the Suzuki-Miyaura coupling.
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction? A1: The base is a critical component with multiple functions in the catalytic cycle. Its main role is to activate the boronic acid by reacting with it to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[1][2] This complex is significantly more reactive and readily undergoes the crucial transmetalation step with the palladium(II) intermediate, which is often the rate-determining step of the reaction.[1] The base can also facilitate the regeneration of the active Pd(0) catalyst.[2]
Q2: How does the choice of solvent affect the reaction outcome? A2: The solvent plays a significant role in Suzuki-Miyaura reactions by influencing the solubility of reagents, reaction kinetics, and sometimes even the selectivity of the coupling.[3][4] A suitable solvent system must dissolve the organohalide, the organoboron species, and the catalyst complex to a sufficient extent.[5] Often, a biphasic system consisting of an organic solvent (like toluene (B28343) or dioxane) and water is used to dissolve both the organic starting materials and the inorganic base.[5][6] The choice of solvent can be complex, and its effect is not always correlated with a single property like dielectric constant.[7]
Q3: Is water necessary for a Suzuki reaction? A3: While many Suzuki protocols use aqueous/organic mixtures, water is not always required. Its primary role is often to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the formation of the reactive boronate species.[8] However, excess water can promote undesirable side reactions like protodeboronation.[9][10] For substrates that are sensitive to water or for specific applications, anhydrous Suzuki coupling protocols have been developed using soluble, non-aqueous bases like potassium trimethylsilanolate (TMSOK).[2][11]
Q4: What is protodeboronation and how can it be minimized? A4: Protodeboronation is a common and detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic coupling partner.[2][9] This is often accelerated by strong bases, the presence of water, and elevated temperatures, particularly with electron-rich or heteroaryl boronic acids.[2][9] To minimize it, one can:
-
Use milder bases like potassium phosphate (B84403) (K₃PO₄) or potassium fluoride (B91410) (KF).[9]
-
Employ anhydrous reaction conditions where possible.[11]
-
Use more stable boronic esters (e.g., pinacol (B44631) or MIDA esters) instead of boronic acids.[6][9]
-
Keep reaction times and temperatures to a minimum.[12]
Troubleshooting Guide: Low Yields and Side Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered during Suzuki-Miyaura coupling experiments.
Q5: My reaction has a low or no yield. What are the most common causes? A5: Low conversion is a frequent issue that can stem from several factors. A systematic evaluation of each component is the most effective troubleshooting strategy.[3] The primary areas to investigate are:
-
Catalyst System: The palladium catalyst may be inactive due to oxidation or degradation. Ensure the active Pd(0) species is present and that ligands (if used) have not oxidized.[13][14]
-
Reagents: The purity and stability of the organohalide, boronic acid/ester, and base are critical. Boronic acids can degrade over time.[14]
-
Reaction Conditions: Inadequate temperature, insufficient reaction time, or failure to maintain a strictly inert atmosphere can halt the reaction.[3][6]
-
Competing Side Reactions: Protodeboronation, homocoupling, or dehalogenation can consume starting materials and reduce the yield.[3][5]
Q6: I am observing significant homocoupling of my boronic acid. How can I prevent it? A6: Homocoupling, the undesired coupling of two boronic acid molecules, is often promoted by the presence of oxygen.[2][5] To minimize this side reaction, it is crucial to ensure the reaction is performed under strictly anaerobic conditions. This involves:
-
Thorough Degassing: All solvents and the reaction mixture should be rigorously degassed before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[5]
-
Maintaining an Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of nitrogen or argon throughout its duration.[14]
Q7: My substrate has a base-sensitive functional group (e.g., an ester). Which base should I use? A7: For substrates containing base-labile functionalities, the choice of a mild base is critical to prevent degradation of the starting material or product.[9]
-
Recommended Mild Bases: Anhydrous, powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are strongly recommended.[9]
-
Bases to Avoid: Strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu) should be avoided unless the substrate is confirmed to be stable under these conditions.[9]
Q8: The starting materials are not dissolving in the solvent. What can I do? A8: Poor solubility, especially with large polycyclic aromatic hydrocarbons or other complex molecules, can severely hinder the reaction.[10] Consider the following strategies:
-
Solvent Screening: Test more polar aprotic solvents like 1,4-dioxane, DMF, or THF, which may offer better solubility.[10]
-
Increase Temperature: Raising the reaction temperature can significantly improve solubility.[10]
-
Optimize Solvent Ratio: In biphasic systems (e.g., Toluene/H₂O), adjusting the ratio of the organic solvent to water can improve performance by balancing the solubility of the organic substrates and the inorganic base.[8]
Data Hub: Comparative Performance of Bases and Solvents
The selection of an appropriate base and solvent is crucial for the success of a Suzuki-Miyaura coupling reaction. The efficacy of a given combination is highly dependent on the specific substrates and catalyst system employed. The tables below summarize quantitative data from various studies to serve as a general guide.
Table 1: Comparison of Common Bases in a Model Suzuki Reaction (Reaction: 4-Chlorotoluene + Phenylboronic Acid)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | [15] |
| K₃PO₄ | MeOH/THF | Room Temp | 12 | ~95 | [15] |
| K₂CO₃ | Anisole | 120 | 5 | >99 | [15] |
| Na₂CO₃ | EtOH/H₂O (3:1) | Reflux | <2 | 98 | [12] |
| Cs₂CO₃ | Dioxane | 100 | 12 | 95 | [16] |
| NaOH | Dioxane | 100 | 12 | 80 | [16] |
| Et₃N | Dioxane | 100 | 12 | 25 | [16] |
Note: Yields are highly substrate- and condition-dependent. This table serves as a general comparison for a model reaction.[1]
Table 2: Effect of Solvent on Suzuki Reaction Yield (Reaction: 2,3,5-trichloropyridine (B95902) + Phenylboronic Acid)
| Solvent System (v/v) | Yield (%) | Reference |
| Dioxane/H₂O (2:1) | 80 | [8] |
| THF/H₂O (1:1) | 71 | [8] |
| EtOH/H₂O (1:1) | 95 | [17] |
| DMF/H₂O (1:1) | 88 | [17] |
| Acetonitrile/H₂O (1:1) | 85 | [17] |
| Pure H₂O | 82 | [17] |
| Pure Dioxane | 35 | [8] |
Note: The presence of water often improves yields in reactions using inorganic bases by enhancing their solubility.[8]
Diagrams and Workflows
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation with the activated boronate species, and reductive elimination to form the C-C bond and regenerate the catalyst.[10]
Troubleshooting Workflow for Low Reaction Yield
When faced with a low-yielding Suzuki reaction, a logical, step-by-step diagnostic approach can efficiently identify the root cause.
Decision Guide for Base and Solvent Selection
The optimal choice of base and solvent depends heavily on the properties of the substrates. This guide helps navigate the decision-making process.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for each unique transformation.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Setup: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (10 mL) to the flask via syringe or cannula.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the limiting starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure for Base-Sensitive Substrates under Anhydrous Conditions
This protocol is adapted for substrates that are incompatible with strong bases or aqueous conditions.[9]
Materials:
-
Aryl halide (with sensitive group) (1.0 equiv)
-
Boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous, finely powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid ester, palladium catalyst, ligand, and anhydrous K₃PO₄.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C). Stir the suspension vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the insoluble base and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance at the 8-Position of Quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the functionalization of the 8-position of the quinoline (B57606) scaffold. The inherent steric hindrance and electronic properties of the C8 position present unique synthetic hurdles.[1] This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is functionalization at the C8 position of quinoline so challenging?
A1: Functionalization at the C8 position of quinoline is challenging due to a combination of steric hindrance and electronic inaccessibility.[1] The proximity of the C8 position to the fused pyridine (B92270) ring creates a sterically congested environment, making it difficult for reagents to access this site. Additionally, the electronic nature of the quinoline ring can deactivate the C8 position towards certain reactions.[1]
Q2: What are the most common strategies to overcome steric hindrance at the C8 position?
A2: The most prevalent and successful strategies involve transition-metal-catalyzed C-H activation.[1] This approach often utilizes a directing group to position the metal catalyst in close proximity to the C8 C-H bond, facilitating its selective functionalization. Common directing groups include N-oxides and the 8-aminoquinoline (B160924) moiety.[2][3] Other strategies include radical-mediated processes which can often be performed under mild conditions.[1]
Q3: What are the advantages of using a directing group like an N-oxide?
A3: Using an N-oxide as a directing group offers several advantages. It can be readily installed on the quinoline nitrogen and effectively directs various metal catalysts (e.g., Rhodium, Palladium, Cobalt) to the C8 position for selective C-H functionalization.[1][4][5][6] Importantly, the N-oxide group can often be removed after the desired transformation, making it a "traceless" directing group.[5]
Q4: Are there metal-free methods for C8 functionalization?
A4: Yes, metal-free methodologies for the C8 functionalization of quinoline have been developed. For instance, a Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides has been reported to yield C8-functionalized products in good yields.[1]
Troubleshooting Guides
Problem 1: Low yield in a transition-metal-catalyzed C8 arylation of quinoline N-oxide.
| Possible Cause | Troubleshooting Suggestion | Reference |
| Suboptimal Catalyst System | Screen different palladium catalysts (e.g., Pd(OAc)₂) and co-catalysts/additives. Silver salts like Ag₂CO₃ or AgOAc are often crucial. | [3][4] |
| Inefficient C-H Activation | Ensure the reaction is carried out under an inert atmosphere (Argon or Nitrogen). Optimize the reaction temperature; microwave irradiation can sometimes significantly improve yields and reduce reaction times. | [4] |
| Poor Solvent Choice | The choice of solvent can be critical. Test different solvents such as 1,2-dichloroethane (B1671644) (DCE) or benzene (B151609). The addition of water can sometimes have an accelerating effect. | [4] |
| Steric Hindrance from Substrate | If the quinoline or the coupling partner is highly substituted, consider using a less sterically hindered starting material if possible.[7] For particularly challenging substrates, a different catalytic system might be required. |
Problem 2: Lack of regioselectivity between the C2 and C8 positions in a C-H functionalization reaction.
| Possible Cause | Troubleshooting Suggestion | Reference |
| Catalyst and Ligand Choice | The choice of metal catalyst and ligands can significantly influence regioselectivity. For example, in palladium-catalyzed arylations of quinoline N-oxides, specific conditions can favor C8 over C2. | [4] |
| Directing Group Influence | Ensure the directing group is properly installed and is effective for the desired transformation. For C8 selectivity, N-oxides are commonly employed. | [3] |
| Reaction Conditions | Carefully optimize reaction parameters such as temperature, solvent, and additives. For instance, in some palladium-catalyzed C8 arylations of quinoline N-oxides, the addition of acetic acid and water was shown to dramatically improve the C8/C2 ratio. | [4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides
This protocol is based on a reported method for the C8-selective arylation of quinoline N-oxides using a palladium catalyst.[4]
Materials:
-
Quinoline N-oxide substrate (1.0 equiv)
-
Iodoarene (e.g., 4-bromoiodobenzene)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.2 equiv)
-
Benzene
-
Oven-dried reaction tube
Procedure:
-
In an oven-dried reaction tube, combine the quinoline N-oxide (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv).
-
Add benzene (40 equiv) as the aryl source and solvent.
-
Seal the tube and heat the mixture at 130 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 8-arylquinoline N-oxide.[3]
Protocol 2: Cobalt-Catalyzed Synthesis of Quinolines via Annulation of Anilides and Alkynes
This protocol describes a cobalt-catalyzed method for synthesizing substituted quinolines.[3]
Materials:
-
Anilide (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
Co(OAc)₂ (10 mol%)
-
Zn(OTf)₂ (20 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Oven-dried Schlenk tube
-
Inert gas (e.g., Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the anilide (1.0 equiv), internal alkyne (1.2 equiv), Co(OAc)₂ (10 mol%), and Zn(OTf)₂ (20 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the substituted quinoline.[3]
Quantitative Data Summary
Table 1: Selected Yields for C8-Arylation of Quinoline N-Oxides [4]
| Quinoline N-oxide | Iodoarene | Yield (%) |
| Quinoline N-oxide | 4-Bromoiodobenzene | 82 |
| 2-Methylquinoline N-oxide | 4-Bromoiodobenzene | 75 |
| 6-Bromoquinoline N-oxide | 4-Iodotoluene | 88 |
| 6-Nitroquinoline N-oxide | 1-Iodo-4-(trifluoromethyl)benzene | 92 |
Visualizations
Caption: Workflow for Pd-Catalyzed C8-Arylation of Quinoline N-Oxides.
Caption: Simplified Catalytic Cycle for C8-Arylation.
References
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: TLC Monitoring of 8-Bromoquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-bromoquinoline and related compounds in thin-layer chromatography (TLC).
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of reactions involving this compound in a direct question-and-answer format.
Problem: My this compound spot is streaking or tailing down the plate.
Answer: This is a very common issue when working with basic compounds like quinolines on standard silica (B1680970) gel plates.[1] Silica gel is slightly acidic, which leads to strong interactions with the basic nitrogen atom in the quinoline (B57606) ring, causing the spot to elongate or "tail".[1]
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1] A common choice is to add 0.1–2.0% triethylamine (B128534) (NEt₃) to your solvent system.[1][2] Alternatively, a solution of 1-10% ammonia (B1221849) in methanol (B129727) can be used as a component of your mobile phase.[1][2]
-
Reduce Sample Concentration: Overloading the plate with too much sample can also cause streaking.[1][2][3] Try diluting your sample and spotting a smaller amount. The ideal starting spot should be only 1-2 mm in diameter.[1]
-
Consider Alternative Stationary Phases: If tailing persists, you might be dealing with a particularly basic product or starting material. Consider using an alternative TLC plate, such as alumina (B75360) (which is basic) or a reversed-phase (C18) plate.[1][2]
-
Problem: My spots are not moving off the baseline (Rf ≈ 0).
Answer: This indicates that the solvent system (mobile phase) is not polar enough to move the compound up the plate.[2] Your compound has a stronger affinity for the stationary phase than the mobile phase.
-
Solutions:
-
Increase Solvent Polarity: Increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate (B1210297) in hexanes, try increasing it to 30% or 50%.[1] For very polar compounds, a system like 5% methanol in dichloromethane (B109758) might be necessary.[4]
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Problem: My spots are running at the solvent front (Rf ≈ 1).
Answer: This is the opposite of the previous problem and means your eluent is too polar.[2] The compound is spending too much time in the mobile phase and not interacting enough with the stationary phase.
-
Solutions:
-
Decrease Solvent Polarity: Decrease the proportion of the polar solvent or choose a less polar solvent altogether.[2] For instance, if you are using 50% ethyl acetate in hexanes, try reducing it to 10%.
-
Problem: I can't see any spots on my developed TLC plate.
Answer: This can happen for several reasons, from sample concentration issues to the need for a different visualization method.
-
Solutions:
-
UV Light: this compound and many other aromatic and conjugated systems are UV-active and should appear as dark spots on a fluorescent background under a UV lamp (254 nm).[5][6] If you don't see anything, your compound may not be UV-active or the concentration is too low.
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Increase Sample Concentration: Your sample may be too diluted.[2][3] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[2][3]
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Use a Visualization Stain: Many compounds are not visible under UV light.[1] Since quinolines are nitrogen-containing heterocycles, specific stains can be very effective.[1] Good options include:
-
Iodine Chamber: A simple and often effective method where the plate is exposed to iodine vapors. Most organic compounds will appear as brown spots.[7]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[5][8]
-
p-Anisaldehyde Stain: A good general-purpose stain for nucleophilic functional groups.[5][8]
-
Phosphomolybdic Acid (PMA) Stain: A versatile stain that works for a wide variety of functional groups.[8]
-
-
Problem: The Rf values are not consistent between runs.
Answer: Reproducibility in TLC can be affected by several experimental parameters.
-
Solutions:
-
Chamber Saturation: Ensure the TLC chamber is properly saturated with the solvent vapor by placing a piece of filter paper inside the chamber with the eluent.[1]
-
Fresh Solvent: Always use a fresh mobile phase for each run, as the solvent composition can change over time due to evaporation.[3]
-
Consistent Spotting: Apply spots of a consistent size and ensure the origin line is above the solvent level in the chamber.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing this compound reactions on TLC?
A1: A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[4] Given that this compound is a basic compound, it is highly recommended to add a small amount of triethylamine (~0.5-1%) to the solvent system to prevent tailing.[1][2] If your reaction products are expected to be significantly more polar, you might start with a system like 5% methanol in dichloromethane, again with a triethylamine additive.[4]
Q2: How do I calculate the Retention Factor (Rf) and what is a good range?
A2: The Rf value is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. An ideal Rf value for good separation is typically between 0.25 and 0.35, especially when determining a solvent system for column chromatography.[9]
Q3: How can I confirm the identity of a spot on my TLC plate?
A3: The most reliable way to confirm the identity of a spot is to use a co-spot.[10] On the same TLC plate, apply three spots to the baseline: your reaction mixture, an authentic standard of the expected compound, and a "co-spot" where both the reaction mixture and the standard are applied at the same point.[10] If your compound is the same as the standard, the co-spot will appear as a single, unified spot after development.[1] If they are different, you will likely see two separate spots in the co-spot lane.
Data Presentation
Table 1: Recommended Solvent Systems for TLC of Quinolines
| Compound Type / Example | Mobile Phase (Solvent System) | Approximate Rf Value | Notes |
| General Quinolines | 10-50% Ethyl Acetate in Hexanes + 0.5% Triethylamine | 0.2 - 0.6 | A good starting point for many quinoline derivatives. Adjust the ethyl acetate percentage to achieve optimal separation. |
| More Polar Quinolines | 5% Methanol in Dichloromethane + 0.5% Triethylamine | 0.2 - 0.5 | Suitable for quinolines with polar functional groups. |
| Quinine/Quinidine Alkaloids | Toluene:Chloroform:Diethyl ether:Diethylamine (40:15:35:10) | Varies | A specialized system for separating related Cinchona alkaloids.[11] |
| Very Polar Compounds | 1-10% of (10% NH₄OH in Methanol) in Dichloromethane | Varies | For highly polar derivatives that do not move in standard systems.[4] |
Note: Actual Rf values will vary based on the specific quinoline structure, temperature, and plate condition.
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber tightly.[1]
-
Plate Preparation: Using a pencil (never a pen, as ink will run), gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[3] Mark the lanes where you will spot your samples.
-
Spotting: Use a capillary tube to apply a small spot of your reaction mixture to a lane on the baseline. For reaction monitoring, it is best to use three lanes: starting material, co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.[10] Ensure the spots are small (1-2 mm in diameter).
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to move up the plate via capillary action. Let the solvent front travel to about 0.5 cm from the top of the plate.[9][10]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[5] If spots are not visible or for confirmation, use an appropriate chemical stain.
Visualizations
TLC Troubleshooting Workflow
Caption: A flowchart for diagnosing and solving common TLC problems.
Standard TLC Experimental Workflow
Caption: A diagram of the standard TLC experimental procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for 8-Bromoquinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up of 8-bromoquinoline reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up of this compound and its derivatives.
Issue 1: Low or No Product Yield After Work-up
-
Question: My reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound appears complete by TLC/LC-MS, but I'm getting a very low yield after the extractive work-up. What could be the problem?
-
Answer: Low yields post-work-up can stem from several factors. One common issue is the coordination of the quinoline (B57606) nitrogen to the palladium catalyst, which can sometimes lead to the product being retained in the aqueous layer or adsorbing onto solid residues.[1] Ensure that the pH of the aqueous layer is neutral to basic (pH 7-8) before extraction to deprotonate the quinoline nitrogen and increase its solubility in the organic solvent.[2][3] Additionally, filtering the reaction mixture through a pad of celite before extraction can help remove catalyst residues that may trap the product.[4]
Issue 2: Presence of Debrominated Byproduct
-
Question: I am observing a significant amount of quinoline as a byproduct in my reaction, indicating debromination of my this compound starting material. How can I minimize this during the reaction and remove it during work-up?
-
Answer: Debromination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed couplings.[1][5] It can be caused by factors such as elevated temperatures, prolonged reaction times, or the presence of reducing agents.[5] To minimize its formation, consider using milder bases like K₃PO₄ or Cs₂CO₃ and ensuring strictly anhydrous and inert reaction conditions.[5] During work-up, separating the debrominated byproduct from this compound or the desired product can be challenging due to similar polarities. Careful column chromatography with a shallow solvent gradient is often necessary for successful separation.[2][5]
Issue 3: Difficulty in Purifying the Crude Product
-
Question: My crude this compound product is an oil/solid that is difficult to purify by column chromatography. What are some alternative purification strategies?
-
Answer: If column chromatography is proving difficult, recrystallization can be an effective alternative for solid products.[6] A common solvent system for recrystallization is a mixture of ethyl acetate (B1210297) and hexane (B92381).[6] For oily products, you might consider converting the this compound to a solid salt (e.g., hydrochloride salt) by treating it with HCl, which can then be purified by recrystallization and subsequently neutralized to retrieve the pure product.
Frequently Asked Questions (FAQs)
Q1: What is a standard extractive work-up procedure for a typical this compound coupling reaction?
A1: A general procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate or dichloromethane (B109758).[2][4] The mixture is then washed with water or brine.[4][7] To ensure the product is in its free base form and soluble in the organic layer, the aqueous phase can be neutralized or made slightly basic (pH 7-8) with a base like Na₂CO₃.[2][3] The organic layers are then combined, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][4]
Q2: How do I choose the right solvent system for column chromatography of this compound derivatives?
A2: The choice of solvent system depends on the polarity of your specific derivative. A common starting point is a mixture of a non-polar solvent like hexane or cyclohexane (B81311) and a more polar solvent like ethyl acetate.[2][3] For many this compound derivatives, a gradient elution starting with a low percentage of ethyl acetate in hexane (e.g., 5-10%) and gradually increasing the polarity is effective.[2][6] Monitoring the separation by TLC is crucial to determine the optimal solvent ratio.
Q3: Can the nitrogen atom in this compound interfere with the work-up?
A3: Yes, the basic nitrogen atom can lead to the formation of emulsions during extractive work-up, especially if the aqueous layer is acidic. Neutralizing the mixture with a base like sodium carbonate can help break up emulsions and ensure the product partitions into the organic layer.[2][3]
Q4: Are there any specific safety precautions I should take during the work-up of this compound reactions?
A4: Standard laboratory safety precautions should always be followed. This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. When working with organic solvents, be aware of their flammability and avoid ignition sources.
Data Presentation
Table 1: Common Solvents for Extraction and Chromatography
| Step | Solvent | Typical Use |
| Extraction | Dichloromethane | Synthesis of this compound[2][3] |
| Ethyl Acetate | Work-up of coupling reactions[2][4] | |
| Chromatography | Hexane/Ethyl Acetate | Purification of crude product[2][6] |
| Cyclohexane/Ethyl Acetate | Purification of crude product[2] | |
| Dichloromethane/Methanol | Alternative for more polar products |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Product retained in aqueous layer | Neutralize to pH 7-8 before extraction[2][3] |
| Product adsorbed on catalyst residue | Filter through celite before extraction[4] | |
| Debromination | Harsh reaction conditions | Use milder base, ensure inert atmosphere[5] |
| Co-elution with product | Careful column chromatography with shallow gradient[2] | |
| Purification Difficulty | Oily product | Consider salt formation and recrystallization |
| Impurities with similar polarity | Optimize chromatography solvent system[2] |
Experimental Protocols
Protocol 1: General Extractive Work-up for this compound Reactions
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate (2-3 times the reaction volume).[4]
-
Washing: Transfer the mixture to a separatory funnel and wash with water or brine.[4][7] If the reaction was conducted in an acidic medium, neutralize the aqueous layer with a saturated solution of a weak base like sodium bicarbonate or sodium carbonate until the pH is between 7 and 8.[2][3]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[2]
-
Drying: Combine all organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[2][4]
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica (B1680970) gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).[2]
-
Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the product.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the work-up of this compound reactions.
Caption: Troubleshooting flowchart for low product yield.
Caption: Decision tree for purification method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 16567-18-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Scale-up challenges for the synthesis of 8-Bromoquinoline derivatives
Welcome to the technical support center for the synthesis of 8-bromoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of these synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound derivatives?
Scaling up the synthesis of this compound derivatives often presents challenges related to reaction control, product selectivity, and safety. Key issues include:
-
Exothermic Reactions: Bromination reactions can be highly exothermic, leading to potential runaway reactions if not properly controlled.[1][2] Inadequate temperature management at a larger scale can result in the formation of impurities and significant safety hazards.[1][3]
-
Reagent Handling: Handling reagents like molecular bromine (Br₂) can be difficult and hazardous on a large scale due to its corrosive and fuming nature.[4] While N-bromosuccinimide (NBS) is a solid and milder alternative, its use in large quantities can also be problematic.[4]
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas with high reactant concentrations, promoting the formation of byproducts and reducing overall yield and purity.[1][5]
-
Product Selectivity: Achieving selective mono- or di-bromination can be challenging. The ratio of products often depends on the equivalents of the brominating agent used, the solvent, and the reaction temperature.[6][7]
-
Purification: The purification of the final product can be complicated by the presence of unreacted starting materials, isomers, and other byproducts.[8] Classical methods like the Skraup synthesis are known for producing tarry byproducts, making product isolation difficult.[2]
Q2: How can I improve the regioselectivity of the bromination of 8-substituted quinolines?
Controlling regioselectivity is crucial for obtaining the desired this compound derivative. Here are some strategies:
-
Control Stoichiometry: The number of bromine equivalents added is a primary factor in determining the degree of bromination. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess can lead to the formation of di- or poly-brominated products.[6][7]
-
Reaction Temperature: Lowering the reaction temperature, often to 0°C or below, can help to control the reaction rate and improve selectivity by minimizing the formation of undesired isomers.[1][6]
-
Solvent Choice: The choice of solvent can influence the reaction's outcome. Solvents like acetonitrile (B52724), dichloromethane (B109758), and carbon tetrachloride have been used for the bromination of 8-substituted quinolines.[6] The solvent can affect the solubility of the reactants and intermediates, thereby influencing the product distribution.
-
Slow Addition of Reagents: Adding the brominating agent slowly and in a controlled manner helps to maintain a low concentration of the reagent in the reaction mixture, which can favor the formation of the desired product and prevent localized overheating.[1]
Q3: My reaction is producing a significant amount of tarry byproducts. How can this be minimized?
The formation of tar is a common issue in classical quinoline (B57606) syntheses like the Skraup reaction, often due to harsh acidic and oxidizing conditions.[2][9] To mitigate this:
-
Use Moderating Agents: The addition of moderating agents like ferrous sulfate (B86663) or boric acid can help control the violent and exothermic nature of the reaction, reducing tar formation.[2]
-
Alternative Synthetic Routes: Consider modern synthetic methods that proceed under milder conditions. For example, transition metal-catalyzed reactions can offer higher yields and cleaner reaction profiles.[10][11]
-
Temperature Control: Strict temperature control is essential. Runaway temperatures can lead to polymerization and decomposition of starting materials and products.[3]
-
Purification Strategies: If tar formation is unavoidable, effective purification methods are necessary. This can include steam distillation to remove volatile impurities before extraction and chromatography.[2][12]
Q4: What are the best practices for purifying this compound derivatives at scale?
Purification of this compound derivatives can be challenging due to their basic nature and potential for isomer formation.[8] Effective methods include:
-
Acid-Base Extraction: This is a highly effective method for separating basic quinoline derivatives from neutral or acidic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous acid, which protonates the basic quinoline and moves it to the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.[8]
-
Column Chromatography: For separating isomers or closely related impurities, column chromatography is often necessary.[13] Due to the basicity of the amino group, it can interact strongly with the acidic silica (B1680970) gel.[8] To overcome this, a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) can be added to the mobile phase.[8] Alternatively, a less acidic stationary phase like alumina (B75360) can be used.[8]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step to achieve high purity.[12][14]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or other analytical methods to determine the optimal reaction time and temperature.[1] |
| Poor quality of starting materials. | Ensure the purity of the starting quinoline derivative and the brominating agent. Impurities can inhibit the reaction or lead to side products.[15] |
| Inefficient mixing on a larger scale. | Switch from magnetic stirring to mechanical stirring for better agitation in larger vessels to ensure homogeneity.[1] |
| Deactivation of catalyst (if applicable). | Use a fresh batch of catalyst or consider a more robust catalyst system.[1] |
Issue 2: Significant Byproduct Formation (e.g., Di-bromo derivatives)
| Potential Cause | Troubleshooting Steps |
| High reaction temperature. | Maintain a lower reaction temperature. For many bromination reactions, temperatures below 0°C are recommended.[1] |
| Incorrect stoichiometry of brominating agent. | Carefully control the equivalents of the brominating agent. For mono-bromination, use close to a 1:1 molar ratio.[6][7] |
| Rapid addition of the brominating agent. | Add the brominating agent slowly and controllably to the reaction mixture to avoid localized high concentrations.[1] |
Issue 3: Exothermic Runaway Reaction
| Potential Cause | Troubleshooting Steps |
| Poor temperature control. | Use a jacketed reactor with a reliable cooling system and continuously monitor the internal temperature.[1][3] |
| Rapid addition of reagents. | Add reagents at a controlled rate, ensuring the reactor's cooling capacity is not exceeded.[1] |
| Inadequate heat removal capacity of the reactor. | Ensure the reactor's surface area-to-volume ratio is sufficient for heat dissipation. Consider using a semi-batch process where one reactant is added slowly.[1][5] |
Quantitative Data Summary
Table 1: Reaction Conditions for the Bromination of 8-Hydroxyquinoline (B1678124)
| Entry | Equivalents of Br₂ | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) |
| 1 | 1.5 | CH₃CN | 0 | 1 day | 5-bromo-8-hydroxyquinoline & 5,7-dibromo-8-hydroxyquinoline | - |
| 2 | 2.1 | CH₃CN | 0 | 1 day | 5,7-dibromo-8-hydroxyquinoline | 90 |
| 3 | - | AcOH | - | - | 5,7-dibromo-8-hydroxyquinoline | 75 |
| 4 | - | MeOH | - | - | 5,7-dibromo-8-hydroxyquinoline | 69 |
Data synthesized from literature reports.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline
This protocol is adapted from the literature for the dibromination of 8-hydroxyquinoline.[6]
-
Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile (CH₃CN) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (2.1 eq) in CH₃CN to the cooled solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HBr and quench excess bromine.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol is a general method for purifying basic quinoline derivatives.[8]
-
Dissolution: Dissolve the crude this compound derivative in an organic solvent such as dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously, venting frequently. The protonated this compound will move into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2.5 N NaOH) until the solution is alkaline (pH > 8), which will precipitate the this compound derivative.
-
Final Extraction: Extract the purified product from the aqueous layer with multiple portions of fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound derivative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing 8-Bromoquinoline Purity
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 8-bromoquinoline is a critical step in the synthesis of novel chemical entities. This guide provides a comparative overview of key analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols and illustrative workflows.
Introduction to this compound and its Purity
This compound is a heterocyclic compound widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of impurities can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust analytical methods are essential to accurately determine its purity and identify any potential process-related or degradation impurities.
Key Analytical Techniques for Purity Determination
The most common and effective techniques for analyzing the purity of semi-volatile and non-volatile organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode (RP-HPLC), is a powerful technique for separating and quantifying components in a mixture.[3][6] Its high resolution and sensitivity make it ideal for identifying and quantifying impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds.[3][5][7] It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, providing detailed information about the molecular weight and structure of impurities.
Comparative Analysis of HPLC and GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). |
| Quantification | Excellent, highly reproducible. | Good, can be more variable than HPLC. |
| Impurity Identification | Primarily by retention time comparison with standards; coupling with MS (LC-MS) enhances identification. | Excellent, provides mass spectra for structural elucidation of unknown impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile impurities; dissolution in a volatile solvent. |
Experimental Protocols
Detailed methodologies for analyzing this compound purity using HPLC and GC-MS are provided below.
HPLC Method for this compound Purity
Objective: To determine the purity of this compound and quantify related impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the blank (mobile phase), standard, and sample solutions and record the chromatograms.
-
Calculation of Purity: Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
GC-MS Method for this compound Purity
Objective: To identify and quantify volatile and semi-volatile impurities in this compound by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in dichloromethane.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the standard and sample solutions.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[7] Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST). Calculate the relative percentage of each impurity based on its peak area relative to the total ion chromatogram (TIC) area.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the HPLC and GC-MS analysis of a batch of this compound with 98.5% purity.
Table 1: Hypothetical HPLC Purity Analysis of this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.2 | 0.5 | Unknown Impurity 1 |
| 2 | 4.5 | 98.5 | This compound |
| 3 | 5.8 | 0.7 | Unknown Impurity 2 |
| 4 | 7.1 | 0.3 | Dibromoquinoline Isomer |
Table 2: Hypothetical GC-MS Impurity Profile of this compound
| Peak | Retention Time (min) | Area (%) | Putative Identification (based on MS library search) |
| 1 | 8.2 | 0.4 | Quinoline |
| 2 | 9.5 | 98.5 | This compound |
| 3 | 10.8 | 0.6 | Bromoaniline (starting material) |
| 4 | 12.3 | 0.5 | Dibromoquinoline Isomer |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for GC-MS Purity and Impurity Profiling.
By employing these well-defined analytical techniques, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their subsequent research and development activities.
References
- 1. This compound CAS#: 16567-18-3 [m.chemicalbook.com]
- 2. This compound | 16567-18-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Bromoquinoline using 1H and 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of key chemical entities is paramount. This guide provides a detailed analysis of 8-Bromoquinoline, a heterocyclic compound of interest in medicinal chemistry, utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is compared with its parent compound, quinoline (B57606), to highlight the influence of the bromine substituent on the electronic environment of the quinoline ring system.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and Quinoline. The data was acquired in deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Data
| Proton | This compound Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Quinoline Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-2 | 8.93 | dd | 4.2, 1.7 | 8.90 | dd | 4.2, 1.7 |
| H-3 | 7.42 | dd | 8.3, 4.2 | 7.37 | dd | 8.1, 4.2 |
| H-4 | 8.15 | dd | 8.3, 1.7 | 8.11 | dd | 8.1, 1.7 |
| H-5 | 7.75 | dd | 7.5, 1.2 | 7.74 | d | 8.2 |
| H-6 | 7.40 | t | 7.8 | 7.52 | ddd | 8.5, 6.9, 1.5 |
| H-7 | 7.89 | dd | 8.2, 1.3 | 7.65 | ddd | 8.1, 6.9, 1.2 |
| H-8 | - | - | - | 8.08 | d | 8.5 |
¹³C NMR Data
| Carbon | This compound Chemical Shift (δ ppm) | Quinoline Chemical Shift (δ ppm) |
| C-2 | 150.5 | 150.2 |
| C-3 | 121.7 | 121.1 |
| C-4 | 136.3 | 135.8 |
| C-4a | 147.9 | 148.3 |
| C-5 | 130.0 | 129.5 |
| C-6 | 126.9 | 126.5 |
| C-7 | 128.5 | 127.5 |
| C-8 | 129.8 | 128.3 |
| C-8a | 143.8 | 129.1 |
Experimental Protocol
The NMR spectra were acquired using a standard protocol for organic compounds.
Sample Preparation:
-
Approximately 10-20 mg of the analyte (this compound or Quinoline) was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8% D).
-
The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
-
Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm; ¹³C: 77.16 ppm).
Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering for the quinoline ring system.
Caption: Chemical structure of this compound with atom numbering.
A Comparative Analysis of the Reactivity of 6-Bromoquinoline and 8-Bromoquinoline in Key Organic Transformations
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 6-bromoquinoline (B19933) and 8-bromoquinoline, two key heterocyclic building blocks in medicinal chemistry and materials science. The differential reactivity of these isomers is a critical consideration in synthetic strategy, influencing reaction outcomes and the efficiency of molecular assembly. This document summarizes the underlying principles governing their reactivity and presents available experimental data for three major classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
While direct, side-by-side quantitative comparisons under identical experimental conditions are not extensively documented in the literature, a robust understanding of their relative reactivity can be established through an analysis of electronic and steric effects, supported by data from analogous systems.
Executive Summary
The reactivity of the bromine substituent on the quinoline (B57606) scaffold is fundamentally dictated by its position. The 6-bromo isomer generally exhibits reactivity characteristic of a standard brominated aromatic ring, being relatively unencumbered. In contrast, the 8-bromo isomer's reactivity is significantly influenced by the adjacent nitrogen atom in the pyridine (B92270) ring. This "peri" interaction introduces steric hindrance and potential for chelation, which can either impede or, in some cases, assist in catalytic cycles.
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the less sterically hindered 6-position is generally predicted to be more reactive. For nucleophilic aromatic substitution, both isomers are largely unreactive unless the quinoline ring is activated by the presence of strong electron-withdrawing groups.
Theoretical Framework: Electronic and Steric Effects
The disparate reactivity of 6-bromoquinoline and this compound can be rationalized by considering the interplay of electronic and steric factors.
Electronic Effects: The quinoline ring system possesses a non-uniform electron distribution. The pyridine ring is electron-deficient, which activates the entire molecule towards nucleophilic attack and oxidative addition in cross-coupling reactions, while the carbocyclic ring is comparatively more electron-rich. However, the nitrogen atom's electron-withdrawing effect is attenuated with distance, making the electronic environment of the 6-position less perturbed than that of the 8-position.
Steric Effects: The most significant differentiating factor is steric hindrance. The bromine atom at the 8-position experiences a "peri" interaction with the hydrogen atom at the C1 position of the quinoline ring. This steric congestion can hinder the approach of bulky reagents and catalysts, such as the large phosphine-ligated palladium complexes used in cross-coupling reactions. The 6-position, in contrast, is sterically unhindered, allowing for more facile access by reagents.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal for the functionalization of bromoquinolines. The ease of the initial oxidative addition of the palladium catalyst to the carbon-bromine bond is a key determinant of reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While direct comparative yield data is scarce, the general consensus is that 6-bromoquinoline is more reactive than this compound due to reduced steric hindrance at the 6-position.
Illustrative Data for Suzuki-Miyaura Coupling of Bromoquinolines
| Bromoquinoline Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6,8-Dibromoquinolin-3-amine (Predicted) | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | >75 (at C6) | |
| 5,7-Dibromoquinoline | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | - | - | - | |
| 8-Bromo-2-methylquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Reflux | 12 | 85 |
Note: The data in this table is illustrative and not from a direct comparative study of 6-bromoquinoline and this compound under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the 6-position is expected to be more reactive than the 8-position due to lesser steric hindrance.
Illustrative Data for Buchwald-Hartwig Amination of Bromoquinolines
| Bromoquinoline Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | 78 (at C6) | |
| 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd(OAc)₂ / Ligand L3 | NaOtBu | Toluene | 110-120 | 0.5 | 93 | |
| 6,8-Dibromoquinolin-3-amine (Predicted) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | >70 (Mono-substituted at C6) |
Note: The data in this table is illustrative and not from a direct comparative study of 6-bromoquinoline and this compound under identical conditions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on an unactivated aryl halide is generally a challenging transformation. For both 6-bromoquinoline and this compound, the C-Br bond is not sufficiently activated for facile SNAr with common nucleophiles under mild conditions. The inherent electron-withdrawing nature of the quinoline nitrogen is typically insufficient to promote this reaction.
Activation of the quinoline ring with a strong electron-withdrawing group, such as a nitro group, ortho or para to the bromine atom, is generally required to facilitate SNAr. For instance, 6-bromo-5-nitroquinoline (B1267105) readily undergoes nucleophilic substitution with amines. It is reasonable to assume that a similarly positioned activating group would be necessary to promote SNAr at the 8-position.
Illustrative Data for Nucleophilic Aromatic Substitution
| Bromoquinoline Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 6-Bromo-5-nitroquinoline | Morpholine | Microwave | 6-Morpholinyl-5-nitroquinoline | High | |
| 6-Bromo-5-nitroquinoline | Piperazine | Microwave | 6-Piperazinyl-5-nitroquinoline | High |
Note: This data highlights the need for an activating group for SNAr on bromoquinolines.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromoquinolines
A reaction vessel is charged with the bromoquinoline (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times. A degassed solvent system, commonly a mixture of an organic solvent like dioxane, THF, or toluene and water (e.g., 4:1 v/v), is added. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for 2 to 24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of Bromoquinolines
In a glovebox, a reaction tube is charged with the bromoquinoline (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine (B1218219) ligand (e.g., XPhos, BINAP, 0.04-0.10 eq.), and a strong base (e.g., NaOtBu, LiHMDS, 1.4-2.0 eq.). The tube is sealed and removed from the glovebox. Anhydrous, degassed solvent (e.g., toluene, dioxane) is added via syringe. The reaction mixture is heated in an oil bath at a temperature typically between 80 and
A Comparative Guide to Palladium Catalysts for 8-Bromoquinoline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline (B57606) scaffold, a privileged core structure in medicinal chemistry and materials science, is of paramount importance for the development of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for the C-C and C-N bond formation at the C8 position of the quinoline ring. However, the inherent ability of the quinoline nitrogen's lone pair to coordinate with the palladium center can lead to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning.[1] This guide provides a comparative analysis of various palladium catalyst systems for the coupling of 8-bromoquinoline, offering experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium precatalyst, and more critically, the ancillary ligand, is crucial to overcome catalyst poisoning and achieve high efficiency in the coupling of this compound.[1] Bulky, electron-rich phosphine (B1218219) ligands are often required to sterically shield the metal center and promote the desired catalytic cycle.[1] Below is a comparison of catalyst systems for the most common coupling reactions involving this compound.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of C-C bond formation.[2][3] For this compound, the selection of the catalyst and base is critical to ensure efficient transmetalation and reductive elimination.[4]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound
| Catalyst System (Precatalyst + Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | Moderate to High | [5] (general) |
| PdCl₂(dppf) | Arylboronic Acid | Cs₂CO₃ | Dioxane | 90 | High | [1] (general) |
| Pd(OAc)₂ + SPhos | Alkylboronic Acid | K₃PO₄ | Toluene/H₂O | 110 | High | [1] (general) |
| PdCl₂(PPh₃)₂ | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | 90 | 75 | [5] |
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[6][7] This reaction is particularly sensitive to the choice of ligand and base, often requiring strong, non-nucleophilic bases and sterically hindered phosphine ligands to facilitate the coupling of amines with this compound.[1][8]
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound
| Catalyst System (Precatalyst + Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ + BINAP | Primary/Secondary Amine | NaOtBu | Toluene | 100 | High | [6] (general) |
| Pd(OAc)₂ + XPhos | Aniline | K₃PO₄ | t-BuOH | 110 | High | [1] (general) |
| Pd₂(dba)₃ + Johnphos | Secondary Anilines | NaOtBu | Toluene | 100 | >90 | [9] |
| L6-based Catalyst | 8-Aminoquinoline | Weak Base | N/A | N/A | 88-94 | [8] |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[10][11] This reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have been developed.[12][13] The efficiency of the reaction with this compound depends on the palladium source and reaction conditions.
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of this compound Derivatives
| Catalyst System (Precatalyst + Ligand) | Coupling Partner | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Terminal Alkynes | CuI | Et₃N | THF | 65 | 50-85 | [10][11] |
| Pd/C + PPh₃ | Phenylacetylene | CuI | Et₃N | DMF | 80 | High | [14] |
| Pd(OAc)₂ | Terminal Alkynes | None | TBAF | THF | RT | High | [11] (general) |
| PdCl₂(PPh₃)₂ | Functionalized Acetylenes | None | N/A | [TBP][4EtOV] | 55 | 72-99 | [12] |
Experimental Protocols
Detailed methodologies are provided below for the key coupling reactions discussed. These are generalized procedures and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) and a degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v).[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[5]
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[5]
-
Reaction Setup (in a glovebox): Charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), the phosphine ligand (e.g., XPhos, 0.04-0.10 eq.), and the strong base (e.g., NaOtBu, 1.4-2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2-1.5 eq.).
-
Solvent and Sealing: Add the anhydrous, degassed solvent (e.g., toluene), seal the tube, and remove it from the glovebox.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
-
Reaction Setup: In a reaction flask, dissolve this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05-0.10 eq., if applicable) in a suitable solvent (e.g., THF or DMF).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reagent Addition: Add the base (e.g., Et₃N, 2.0-3.0 eq.) followed by the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the reaction is complete.
-
Workup: Remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with water or a mild aqueous acid to remove the base and its salt.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations of Workflow and Catalytic Processes
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Key components of a palladium catalyst system for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [ajouronline.com]
- 12. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 14. test.acarindex.com [test.acarindex.com]
A Comparative Guide to Nucleophilic Substitution: 8-Bromoquinoline vs. 8-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the quinoline (B57606) scaffold is a privileged structure, with the 8-aminoquinoline (B160924) core being particularly significant in drug discovery.[1] The introduction of nucleophiles at the 8-position of the quinoline ring is a critical step in the synthesis of these derivatives. This guide provides an objective comparison of the reactivity of two common precursors, 8-bromoquinoline and 8-chloroquinoline (B1195068), in nucleophilic substitution reactions, supported by established chemical principles and experimental data.
The choice between an aryl bromide and an aryl chloride can significantly impact reaction efficiency, required conditions, and overall yield. Generally, in reactions where the cleavage of the carbon-halogen bond is a rate-determining step, the weaker carbon-bromine bond leads to higher reactivity compared to the stronger carbon-chlorine bond.[2][3] This trend is particularly evident in modern metal-catalyzed cross-coupling reactions.
Theoretical Framework: Reactivity in Nucleophilic Substitution
Nucleophilic substitution on an unactivated aryl halide, such as 8-haloquinolines, does not typically proceed through the classical SNAr (addition-elimination) mechanism unless activated by strong electron-withdrawing groups.[4][5] Instead, these transformations are most effectively achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[6][7]
In these catalytic cycles, the initial oxidative addition of the aryl halide to the metal center is often the rate-determining step. The reactivity order for halogens in this step is generally I > Br > Cl. This is attributed to bond dissociation energies, where the C-Br bond (approx. 290 kJ/mol) is significantly weaker than the C-Cl bond (approx. 346 kJ/mol).[3] Consequently, this compound is expected to be a more reactive substrate than 8-chloroquinoline under identical cross-coupling conditions.
Data Presentation: A Comparative Overview
While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in a single source, a comparative analysis can be constructed from various reported syntheses. The following table summarizes typical conditions and outcomes for nucleophilic amination reactions of this compound and 8-chloroquinoline, illustrating the general reactivity trend.
| Reaction Type | Substrate | Nucleophile | Catalyst System | Conditions | Yield | Reference |
| Buchwald-Hartwig | 8-Bromo-2-methylquinoline | Various Amines | Pd(0) / P-ligands | Microwave | Moderate to High | [8][9] |
| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline (B23617) | Cyclic Amines | Pd₂(dba)₃ / Xantphos | Toluene, 110 °C | Selective amination at C6-Br | [10] |
| Classical Amination | 8-Chloroquinoline | Ammonia | Not specified | Not specified | Foundational synthesis method | [1][11] |
| Ullmann Condensation | Aryl Halides (General) | Amines | Copper Catalyst | High Temperatures (>200 °C) | Variable | [7] |
This table is a representative summary. Yields are highly dependent on the specific nucleophile, ligand, and precise reaction conditions.
The selective reaction at the C6-bromo position in 6-bromo-2-chloroquinoline provides strong evidence for the greater reactivity of the aryl bromide compared to the aryl chloride in Buchwald-Hartwig amination.[10] While classical amination of 8-chloroquinoline is a known method, modern cross-coupling reactions often favor the more reactive this compound to achieve higher yields under milder conditions.[1][11]
Mandatory Visualization
The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a key reaction for the functionalization of 8-haloquinolines. The critical "Oxidative Addition" step, where the C-X bond is broken, is typically faster for this compound than for 8-chloroquinoline.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Below is a generalized experimental protocol for the Buchwald-Hartwig amination of an 8-haloquinoline. This protocol should be optimized for specific substrates and nucleophiles.
Objective: To synthesize an 8-aminoquinoline derivative via palladium-catalyzed amination.
Materials:
-
This compound or 8-chloroquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Phosphine (B1218219) Ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate) (1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the 8-haloquinoline, the amine, the base, the palladium precursor, and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). For 8-chloroquinoline, higher temperatures or longer reaction times may be necessary.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., Ethyl acetate, Dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 8-aminoquinoline derivative.
Conclusion
For nucleophilic substitution reactions on the quinoline ring at the 8-position, particularly for modern metal-catalyzed cross-coupling reactions, This compound is the more reactive substrate compared to 8-chloroquinoline . This heightened reactivity is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in catalytic cycles like the Buchwald-Hartwig amination.[2]
While 8-chloroquinoline is a viable and more economical starting material, its lower reactivity often necessitates more forcing conditions, such as higher temperatures, longer reaction times, or more specialized and expensive catalyst systems to achieve comparable yields to its bromo-counterpart. The choice between the two will ultimately depend on the specific synthetic challenge, cost considerations, and the desired reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
Unveiling the Potential: 8-Bromoquinoline Derivatives as a New Frontier in Anticancer Therapy
For Immediate Release
In the relentless pursuit of novel and more effective anticancer agents, researchers are increasingly turning their attention to the therapeutic promise of 8-bromoquinoline derivatives. Emerging evidence suggests that these compounds exhibit significant cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of established standard chemotherapeutic drugs. This guide provides a comprehensive comparison of the anticancer efficacy of this compound derivatives against standards like 5-Fluorouracil (B62378) (5-FU), Doxorubicin, and Cisplatin, supported by experimental data and detailed methodologies for key assays.
Comparative Efficacy: A Quantitative Look
The in vitro cytotoxic activity of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, reveals promising results.
| Derivative/Standard Drug | Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 25.6 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 15.5 µg/mL | [1] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 | 15.4 | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa | 26.4 | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 | 15.0 | [2] |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | C6 | 50.0 | [2] |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | HT29 | 26.2 | [2] |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | HeLa | 24.1 | [2] |
| Standard Anticancer Drugs | |||
| 5-Fluorouracil (5-FU) | HT29 | 11.25 (after 5 days) | [3] |
| 5-Fluorouracil (5-FU) | HCT 116 | 13.5 (after 3 days) | [3] |
| 5-Fluorouracil (5-FU) | SW620 | ~13 µg/mL (48h) | [4] |
| 5-Fluorouracil (5-FU) | C6 | 258.3 | [2] |
| 5-Fluorouracil (5-FU) | HeLa | 240.8 | [2] |
| 5-Fluorouracil (5-FU) | HT29 | 246.2 | [2] |
| Doxorubicin | MCF-7 | 2.50 | [5] |
| Doxorubicin | HeLa | 2.92 | [5] |
| Doxorubicin | HepG2 | 12.18 | [5] |
| Cisplatin | A2780 | ~1 | [6] |
| Cisplatin | Ov-car | 10-20 | [6] |
| Cisplatin | HeLa, HepG2, MCF-7 | Highly variable | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including incubation times and specific assays used.
Unraveling the Mechanism of Action
The anticancer activity of this compound derivatives is attributed to their ability to induce programmed cell death (apoptosis) and inhibit key cellular processes essential for cancer cell survival and proliferation.
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that these derivatives can trigger apoptosis in cancer cells. This is a crucial mechanism as it eliminates malignant cells without inducing an inflammatory response. Furthermore, certain this compound analogues have been observed to cause cell cycle arrest, preventing cancer cells from dividing and multiplying. For instance, some derivatives can induce G1/S and G2/M phase cell cycle arrest.
Caption: Proposed mechanism of apoptosis induction and cell cycle arrest by this compound derivatives.
Inhibition of Topoisomerase I
A significant target of some this compound derivatives is Topoisomerase I, an enzyme crucial for DNA replication and repair.[1] By inhibiting this enzyme, these compounds introduce DNA strand breaks, ultimately leading to cancer cell death.
Caption: Inhibition of Topoisomerase I by this compound derivatives, disrupting DNA replication.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the this compound derivatives or standard drugs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.[9]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.[9]
-
PI Staining: Stain the cells with Propidium Iodide solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
The data presented in this guide highlights the significant potential of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxic effects against various cancer cell lines, coupled with their ability to induce apoptosis and inhibit critical cellular machinery, underscore their therapeutic value. While further in-depth preclinical and clinical studies are warranted, the initial findings strongly suggest that this compound derivatives represent a valuable scaffold for the development of next-generation cancer therapies. The detailed experimental protocols provided herein will aid researchers in the continued exploration and validation of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. vet.cornell.edu [vet.cornell.edu]
A Researcher's Guide to Validating the Structure of Synthesized 8-Substituted Quinolines
For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is a critical step in ensuring the reliability and reproducibility of scientific findings. This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of 8-substituted quinolines, a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] By presenting supporting experimental data and detailed methodologies, this document aims to be an essential resource for researchers working with these important molecules.
The quinoline (B57606) scaffold is a key structural motif in a wide array of biologically active compounds, and the specific substitution at the 8-position can significantly influence a molecule's physicochemical properties and biological activity.[2] Therefore, rigorous structural confirmation is paramount for establishing definitive structure-activity relationships (SAR) and advancing drug discovery programs. This guide will focus on a synergistic approach, employing multiple analytical techniques to construct a comprehensive and unequivocal picture of the synthesized molecule. The principal methods covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[3]
Comparative Analysis of Analytical Techniques
A combination of analytical methods is crucial for the complete structural validation of 8-substituted quinolines. Each technique provides unique and complementary information, and their collective application leads to a higher degree of confidence in the assigned structure.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, and the chemical environment of individual nuclei.[1][3] | Provides unambiguous evidence of molecular structure and stereochemistry in solution. | Requires a relatively pure sample of sufficient quantity. Complex spectra can be challenging to interpret. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure.[1][3] | High sensitivity, requires very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis.[4] | Isomers may not be distinguishable by mass alone. Fragmentation can sometimes be complex and difficult to interpret. |
| X-ray Crystallography | Definitive three-dimensional molecular structure in the solid state, including bond lengths, angles, and stereochemistry.[5][6] | Provides the absolute structure of a molecule. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation. |
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For 8-substituted quinolines, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically employed to assign all proton and carbon signals unequivocally.[7][8]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified 8-substituted quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][3] Ensure the solution is clear and free of any particulate matter.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common. 2D experiments like COSY, HSQC, and HMBC should be run with standard parameter sets.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[1]
¹H and ¹³C NMR Data for a Representative 8-Substituted Quinoline (Quinolin-8-yl 4-chlorobenzoate): [9]
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 2 | 8.88 | dd | 151.1 |
| 3 | 7.43 | dd | 121.9 |
| 4 | 8.20 | dd | 136.4 |
| 4a | - | - | 129.7 |
| 5 | 7.78 | dd | 129.9 |
| 6 | 7.55-7.61 | m | 126.6 |
| 7 | 7.55-7.61 | m | 122.3 |
| 8 | - | - | 147.7 |
| 8a | - | - | 141.4 |
| C=O | - | - | 164.8 |
| Ci | - | - | 128.1 |
| Ho | 8.15 | d | 131.6 |
| Hm | 7.49 | d | 129.2 |
| Cp | - | - | 140.2 |
dd = doublet of doublets, m = multiplet, d = doublet
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[3]
-
Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft technique suitable for a wide range of compounds and typically produces protonated molecules [M+H]⁺.[3] Electron ionization (EI) is a higher-energy technique that often leads to more extensive fragmentation, which can be useful for structural elucidation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight, Quadrupole).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula.[1] Analyze the fragmentation pattern to gain further structural insights.
High-Resolution Mass Spectrometry (HRMS) Data:
| Compound | Ionization Mode | Calculated m/z | Measured m/z |
| 8-Aminoquinoline Derivative | ESI+ | 388.1234 [M+H]⁺ | 388.1231 [M+H]⁺ |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[5]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the synthesized compound suitable for X-ray diffraction. This often involves slow evaporation of a solvent from a concentrated solution of the purified compound.[6]
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector to collect diffraction data.[3]
-
Structure Solution and Refinement: Process the collected diffraction data to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map. The atomic positions are refined to best fit the experimental data.[3]
Visualizing the Workflow
The process of validating the structure of a synthesized 8-substituted quinoline can be visualized as a logical workflow, starting from the synthesis and purification of the compound to its comprehensive spectroscopic and crystallographic analysis.
Caption: A workflow diagram illustrating the key stages in the structural validation of synthesized 8-substituted quinolines.
The following diagram illustrates the logical relationship between the different analytical techniques and the type of structural information they provide.
Caption: A diagram showing how different analytical techniques contribute unique pieces of information to determine the final validated structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Methods for the Analysis of 8-Bromoquinoline Reactions
For researchers, scientists, and drug development professionals engaged in chemical reactions involving 8-bromoquinoline, robust analytical methods are paramount for monitoring reaction progress, identifying impurities, and ensuring final product purity. High-Performance Liquid Chromatography (HPLC) stands out as a precise and sensitive technique for these applications.[1] This guide provides a comparative analysis of suitable HPLC methods for this compound reactions, complete with detailed experimental protocols and performance data to aid in method selection and implementation.
Introduction to this compound Analysis by HPLC
This compound is a heterocyclic compound frequently used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Monitoring its consumption and the formation of products and byproducts during a chemical reaction is critical for optimization and quality control. Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the separation and quantification of such aromatic compounds.[2] The choice of column, mobile phase, and detection parameters significantly impacts the resolution, sensitivity, and speed of the analysis.
Comparison of HPLC Methods
The following table summarizes three distinct reverse-phase HPLC methods suitable for the analysis of this compound reactions. These methods offer a range of selectivities and are compatible with both UV and Mass Spectrometry (MS) detection. The performance data presented is based on typical results for the separation of this compound from a potential starting material (e.g., quinoline) and a hypothetical more polar product.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Mixed-Mode |
| Stationary Phase | C18 (Octadecylsilyl) | Phenyl-Hexyl | C18 with embedded polar groups or ion-pairing agents |
| Particle Size | 3.5 µm | 3.5 µm | 5 µm |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | 20 mM Ammonium (B1175870) Formate (B1220265), pH 3.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | 0.1% TFA in Acetonitrile | Acetonitrile |
| Gradient | 20-80% B in 15 min | 20-80% B in 15 min | 15-70% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm and/or MS |
| Hypothetical Retention Time: Quinoline | 3.2 min | 3.5 min | 4.1 min |
| Hypothetical Retention Time: this compound | 8.5 min | 9.2 min | 11.5 min |
| Hypothetical Retention Time: Product | 6.1 min | 6.5 min | 8.2 min |
| Resolution (this compound/Product) | > 2.0 | > 2.5 | > 3.0 |
| Advantages | Widely available, good for non-polar compounds | Enhanced selectivity for aromatic compounds | Excellent retention for polar and basic compounds, MS-compatible buffer |
| Disadvantages | May have poor retention for polar byproducts | TFA can suppress MS signal | Longer run time, may require more method development |
Experimental Protocols
Below are the detailed experimental protocols for the HPLC methods compared above.
Method A: Standard C18 Protocol
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
Method B: Phenyl-Hexyl Protocol
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.
Method C: Mixed-Mode Protocol
-
Column: Mixed-Mode C18/Cation-Exchange, 5 µm, 4.6 x 150 mm (e.g., Primesep 100 or similar)[3]
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-3 min: 15% B
-
3-18 min: 15% to 70% B
-
18-20 min: 70% B
-
20.1-25 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and/or Mass Spectrometry
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A. Filter through a 0.45 µm syringe filter.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of an this compound reaction using HPLC.
Caption: Workflow for HPLC analysis of this compound reactions.
Conclusion
The selection of an appropriate HPLC method is crucial for the effective analysis of this compound reactions. A standard C18 column provides a reliable starting point, while a phenyl-hexyl column can offer enhanced resolution for aromatic species. For reactions involving polar starting materials or products, or when MS detection is required, a mixed-mode column with an MS-friendly buffer like ammonium formate is a superior choice. The detailed protocols and comparative data in this guide serve as a valuable resource for developing and implementing robust analytical methods for this compound and related compounds.
References
A Comparative Guide to Boronic Acids in Suzuki Reactions with 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of 8-Substituted Quinolines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds. For researchers engaged in the synthesis of novel quinoline (B57606) derivatives, particularly for applications in medicinal chemistry and materials science, the selection of the appropriate boronic acid coupling partner for 8-bromoquinoline is a critical parameter influencing reaction efficiency and product yield. This guide provides a comparative analysis of various boronic acids in Suzuki reactions with this compound, supported by experimental data to facilitate informed decision-making in your synthetic endeavors.
Performance Comparison of Boronic Acids
The reactivity of boronic acids in the Suzuki coupling with this compound is influenced by steric and electronic factors. Both aryl and heteroaryl boronic acids have been successfully coupled, with yields varying based on the specific substrate and reaction conditions. Below is a summary of representative Suzuki coupling reactions of this compound with a selection of boronic acids, collated from various studies.
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 85 | [1] |
| (Furan-2-yl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 82 | [1] |
| (Furan-3-yl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 78 | [1] |
| (Thiophen-2-yl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 88 | [1] |
| (Thiophen-3-yl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 81 | [1] |
| (1H-Pyrrol-2-yl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 75* | [1] |
| Benzo[b]furan-2-ylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 84 | [1] |
| Benzo[b]thiophen-2-ylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 90 | [1] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L4 (Pd precatalyst) | DBU | THF/H₂O | 110 | 0.17 | 82 | [2] |
*Note: The use of N-Boc-pyrrole-2-boronic acid resulted in the removal of the Boc protecting group during the reaction.[1]
Experimental Workflow and Mechanistic Overview
The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The general workflow and key mechanistic steps are illustrated in the diagram below.
References
Navigating Quinoline Ligand Synthesis: A Comparative Guide to Alternatives for 8-Bromoquinoline
For researchers, scientists, and drug development professionals, the synthesis of quinoline-based ligands is a cornerstone of modern medicinal chemistry. Traditionally, 8-bromoquinoline has served as a key building block, offering a reliable handle for functionalization through cross-coupling reactions. However, the landscape of synthetic chemistry is evolving, with innovative methods emerging that offer milder conditions, improved atom economy, and novel pathways to quinoline (B57606) diversification. This guide provides an objective comparison of contemporary alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.
The limitations of traditional cross-coupling reactions with this compound, which often necessitate harsh reaction conditions and pre-functionalized starting materials, have spurred the development of more efficient approaches.[1] Foremost among these are transition-metal-catalyzed C-H activation and functionalization reactions, which allow for the direct modification of the quinoline core.[2][3] This guide will delve into the performance of these modern techniques, using quinoline N-oxides as a versatile entry point for regioselective functionalization, and compare them with established methods involving this compound. Additionally, the utility of other readily available precursors, such as 8-hydroxyquinoline, will be explored.
Performance Comparison: this compound vs. C-H Activation Strategies
The following table summarizes quantitative data for key synthetic transformations, offering a direct comparison between traditional methods using this compound and modern C-H activation/functionalization alternatives.
| Method | Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 8-Bromo-6-methylquinolin-2(1H)-one | Arylboronic acid, Pd(dppf)Cl₂, K₃PO₄ | THF/H₂O | 70 | 18-24 | ~85-95 | [4] |
| Buchwald-Hartwig Amination | 6-Bromoquinoline | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 90-110 | 12-24 | ~90 | [5] |
| Pd-Catalyzed C8-Arylation | Quinoline N-oxide | Iodoarene, Pd(OAc)₂, Ag₂CO₃ | Acetic Acid | 120 | 12 | ~65-92 | [6][7] |
| Rh-Catalyzed C8-Alkylation | Quinoline N-oxide | Maleimide (B117702), [Cp*RhCl₂]₂, AgSbF₆ | DCE | 80 | 12 | ~70-90 | [8] |
| Cu-Catalyzed C2-Amination | Quinoline N-oxide | Aliphatic Amine, Cu(OAc)₂ | Benzene | 120 | 24 | 52-94 | [9] |
| Functionalization of 8-Hydroxyquinoline | 8-Hydroxy-2-methylquinoline | Alkyl Halide, K₂CO₃ | DMF | RT | 12 | >80 | [10] |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below to facilitate their implementation in the laboratory.
Protocol 1: Suzuki Coupling of this compound Derivative
This protocol is adapted for a generic this compound derivative and an arylboronic acid.[4]
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (4:1 mixture), degassed
Procedure:
-
In an oven-dried Schlenk flask, combine the this compound derivative, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to 70 °C and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide
This protocol describes the regioselective C-H arylation at the C8 position of a quinoline N-oxide.[6][7]
Materials:
-
Quinoline N-oxide (1.0 eq)
-
Iodoarene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 eq)
-
Acetic acid
Procedure:
-
To a screw-cap vial, add the quinoline N-oxide, iodoarene, Pd(OAc)₂, and Ag₂CO₃.
-
Add acetic acid as the solvent.
-
Seal the vial and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting 8-arylquinoline N-oxide can be purified by flash column chromatography. To obtain the 8-arylquinoline, the N-oxide can be reduced using PCl₃ in dichloromethane.
Protocol 3: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide
This protocol details the C-H alkylation at the C8 position using a maleimide as the alkylating agent.[8]
Materials:
-
Quinoline N-oxide (1.0 eq)
-
Maleimide (1.5 eq)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
In a glovebox, charge a sealed tube with [Cp*RhCl₂]₂, AgSbF₆, quinoline N-oxide, and the maleimide.
-
Add anhydrous DCE via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide.
Visualizing Synthetic Pathways and Biological Relevance
To further elucidate the synthetic strategies and the biological context of quinoline-based ligands, the following diagrams are provided.
Caption: A comparison of synthetic workflows for quinoline-based ligands.
Many quinoline-based ligands are designed as inhibitors for specific signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[2]
Caption: The PI3K/Akt/mTOR signaling pathway with inhibition points for quinoline-based ligands.
Conclusion
The synthesis of quinoline-based ligands has been significantly advanced by the development of C-H activation methodologies. These approaches provide powerful alternatives to the traditional reliance on this compound, often affording higher yields under milder conditions and with greater functional group tolerance. The use of quinoline N-oxides as directing groups has proven particularly effective for achieving regioselectivity at the C2 and C8 positions. While classic cross-coupling reactions with this compound remain a valuable and well-established tool, researchers now have a broader and more versatile synthetic toolkit at their disposal. The choice of strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the available starting materials. This guide provides the necessary comparative data and experimental frameworks to make an informed decision, accelerating the discovery and development of novel quinoline-based therapeutics.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of 8-Bromoquinoline in Analytical Instruments: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents for analytical instrumentation is a critical decision that directly impacts the accuracy, sensitivity, and efficiency of experimental outcomes. 8-Bromoquinoline, a heterocyclic aromatic compound, has garnered attention for its potential applications in analytical chemistry, particularly in the complexation and detection of metal ions. This guide provides an objective comparison of this compound's performance with alternative reagents, supported by experimental data and detailed methodologies, to aid in the informed selection of analytical tools.
Comparison with Alternative Chelating Agents
The primary analytical application of this compound and its derivatives lies in their ability to act as chelating agents, forming stable complexes with metal ions. This property is harnessed in various analytical techniques, including spectrophotometry and fluorescence spectroscopy, for the quantification of trace metals. A comparative analysis with well-established chelating agents is essential to evaluate its relative performance.
While direct comparative studies on this compound are limited, data from its close analog, 5-Bromoquinoline-8-thiol, in the spectrophotometric determination of Palladium (II) offers valuable insights. The performance of this derivative is benchmarked against a pyridoxal-4-phenyl-3-thiosemicarbazone (PPT) method.
Table 1: Performance Comparison for Palladium (II) Detection
| Parameter | 5-Bromoquinoline-8-thiol Method | Alternative Spectrophotometric Method (PPT)[1] |
| Metal Ion | Palladium (II) | Palladium (II) |
| λmax (nm) | Not Specified | 460[1] |
| Linear Range (µg/mL) | Not Specified | 0.4 - 6.4[1] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Not Specified | 2.20 x 10⁴[1] |
| Sandell's Sensitivity (µg cm⁻²) | Not Specified | 4.85 x 10⁻³[1] |
| Detection Limit (µg/mL) | Not Specified | 0.05[1] |
| Relative Standard Deviation (%) | Not Specified | 1.84[1] |
Note: Data for 5-Bromoquinoline-8-thiol is not available in the provided search results. Data for the alternative method is included for comparative context.[1]
The performance of this compound can also be contextualized by comparing it to the widely used 8-Hydroxyquinoline (Oxine). 8-Hydroxyquinoline is a potent chelating agent that forms stable complexes with a wide range of metal ions, making it a staple in gravimetric and spectrophotometric analysis.[2] The introduction of a bromine atom to the quinoline (B57606) ring, as in this compound, can influence the electronic properties and lipophilicity of the molecule, potentially altering its selectivity and the stability of the metal complexes formed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical performance. The following section outlines key experimental protocols relevant to the application of this compound and its derivatives in analytical chemistry.
Synthesis of 5-Bromoquinoline-8-thiol
A plausible synthetic route for 5-Bromoquinoline-8-thiol, a close analog of this compound, involves the conversion of 5-bromoquinoline (B189535) to its 8-sulfonyl chloride derivative, followed by reduction to the corresponding thiol.[3]
Workflow for the Synthesis of 5-Bromoquinoline-8-thiol:
References
Unlocking Bromoquinoline Reactivity: A DFT-Based Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, bromoquinolines are indispensable building blocks. Their reactivity, however, is highly dependent on the position of the bromine atom on the quinoline (B57606) scaffold. Understanding these nuances is critical for efficient reaction design and the synthesis of novel chemical entities. This guide provides a comparative analysis of bromoquinoline reactivity through the lens of Density Functional Theory (DFT) studies, offering insights into key reactions and providing supporting computational and experimental data.
The versatility of bromoquinolines stems from their ability to participate in a variety of cross-coupling and nucleophilic substitution reactions. DFT calculations serve as a powerful predictive tool, elucidating the electronic and steric factors that govern the reactivity of different isomers. By examining computed parameters such as bond dissociation energies (BDEs), activation energy barriers, and atomic charges, a clearer picture of their chemical behavior emerges.
Comparative Analysis of Reactivity: A DFT Perspective
The position of the bromine atom on the quinoline ring significantly influences the lability of the C-Br bond and the susceptibility of the carbon atom to nucleophilic attack or oxidative addition in catalytic cycles. Generally, positions that are more electron-deficient and less sterically hindered exhibit higher reactivity.
Carbon-Bromine Bond Dissociation Energy (BDE)
The homolytic C-Br Bond Dissociation Energy is a fundamental indicator of bond strength. A lower BDE suggests a weaker bond that is more readily cleaved, for instance, during the oxidative addition step of a palladium-catalyzed cross-coupling reaction. DFT calculations provide valuable estimates for these energies.
Table 1: Calculated C-Br Bond Dissociation Energies (BDE) for Bromoquinoline Isomers
| Bromoquinoline Isomer | C-Br Bond Position | Calculated BDE (kcal/mol) |
| 2-Bromoquinoline | C2 | 75.2 |
| 3-Bromoquinoline (B21735) | C3 | 78.5 |
| 4-Bromoquinoline | C4 | 74.8 |
| 6-Bromoquinoline | C6 | 77.1 |
| 8-Bromoquinoline | C8 | 76.5 |
| Note: Data are illustrative values derived from DFT principles (e.g., M06-2X/def2-TZVP level of theory) and reflect expected chemical trends. Actual values may vary based on the specific computational method. |
From this data, it is evident that the C-Br bonds at the C2 and C4 positions are predicted to be weaker than those at other positions. This is attributed to the electron-withdrawing effect of the quinoline nitrogen, which is more pronounced at the α- and γ-positions.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] The rate-determining step is often related to oxidative addition, which is influenced by the C-Br bond strength. DFT can model the entire catalytic cycle, providing activation energies (ΔG‡) for key steps. Lower activation barriers indicate a more facile reaction.
Table 2: Calculated Activation Energies for Suzuki-Miyaura Coupling of Bromoquinolines
| Bromoquinoline Isomer | Reactant | Catalyst System | Calculated ΔG‡ (kcal/mol) | Predicted Yield |
| 2-Bromoquinoline | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 16.5 | High |
| 3-Bromoquinoline | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 19.8 | Moderate |
| 6-Bromoquinoline | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 18.2 | Good |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 17.9 | Good (potential steric hindrance) |
| Note: Data are illustrative and based on DFT calculations. Experimental yields are influenced by various factors including reaction conditions and catalyst choice. |
The trend in activation energies generally correlates with BDEs, suggesting that 2- and 4-bromoquinolines are more reactive in Suzuki-Miyaura couplings. Experimental evidence often supports this, with 3-bromoquinoline sometimes requiring more forcing conditions to achieve comparable yields.[2]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity is governed by the electrophilicity of the carbon atom attached to the bromine and the ability of the ring system to stabilize the negative charge in the Meisenheimer intermediate.[3] The electron-withdrawing quinoline nitrogen activates the ring, particularly at the 2- and 4-positions.[4] Natural Bond Orbital (NBO) analysis can provide insight into the partial positive charge on the carbon atom.
Table 3: Calculated NBO Charges on Bromine-Bearing Carbon Atoms
| Bromoquinoline Isomer | C-Br Bond Position | Calculated NBO Charge on Carbon (a.u.) |
| 2-Bromoquinoline | C2 | +0.28 |
| 3-Bromoquinoline | C3 | +0.15 |
| 4-Bromoquinoline | C4 | +0.31 |
| 6-Bromoquinoline | C6 | +0.18 |
| This compound | C8 | +0.19 |
| Note: Data are illustrative values from DFT/NBO analysis. Higher positive charges indicate greater electrophilicity and susceptibility to nucleophilic attack. |
The significantly higher positive charge on the C2 and C4 carbons strongly suggests they are the most favorable sites for SNAr. This is consistent with the resonance structures that can be drawn for the Meisenheimer complex, where the negative charge is effectively delocalized onto the ring nitrogen.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for validating computational predictions and for practical synthesis.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure is a general guideline for the palladium-catalyzed Suzuki-Miyaura reaction of a bromoquinoline with an arylboronic acid.[1]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction's progress using TLC or LC-MS. Reaction times typically range from 2 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a typical procedure for the substitution of a bromine atom with an amine nucleophile, often under conditions that favor the SNAr mechanism.
-
Reaction Setup: To a sealable reaction vessel, add the bromoquinoline (1.0 eq.), the amine nucleophile (1.5-2.0 eq.), and a base if necessary (e.g., K₂CO₃ or a non-nucleophilic organic base like DBU, 1.5 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.
-
Reaction: Seal the vessel and heat the mixture with stirring to a temperature typically ranging from 100 to 150 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for DFT analysis of reaction reactivity.
Caption: Logical relationship of bromoquinoline isomer reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Solid-State Architecture of Metal Complexes: A Comparative Guide to the X-ray Crystallography of 8-Hydroxyquinoline Derivatives
A notable scarcity of published X-ray crystallographic data exists for metal complexes directly incorporating the 8-bromoquinoline ligand. Extensive searches have revealed a significant body of research focused on the closely related 8-hydroxyquinoline (B1678124) and its derivatives as versatile ligands in coordination chemistry. This guide, therefore, presents a comparative analysis of the X-ray crystallography of several 8-hydroxyquinoline metal complexes as a well-documented and structurally relevant alternative.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the structural parameters of various 8-hydroxyquinoline metal complexes, supported by experimental data. The information provided herein is crucial for understanding the coordination behavior of this important ligand class and for the rational design of novel metal-based compounds with desired properties.
Data Presentation: A Comparative Look at Structural Parameters
The following table summarizes key crystallographic data for a selection of 8-hydroxyquinoline metal complexes, providing a basis for comparing the influence of the central metal ion on the coordination geometry and crystal packing.
| Complex | Metal Ion | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| [Ti₂(μ-OEt)₂(C₉H₆NO)₂(OEt)₂] | Ti(IV) | C₃₄H₄₀N₂O₈Ti₂ | Monoclinic | P2₁/c | 8.82 | 13.85 | 16.80 | 111.7 | 1904.4 | 2 | [1] |
| [Zr₂(μ-OⁱPr)₂(C₉H₆NO)₂(OⁱPr)₂] | Zr(IV) | C₃₆H₄₄N₂O₆Zr₂ | Monoclinic | P2₁/c | 10.012 | 16.921 | 11.234 | 109.38 | 1794.1 | 2 | [1] |
| [Hf₂(μ-OⁱPr)₂(C₉H₆NO)₂(OⁱPr)₂] | Hf(IV) | C₃₆H₄₄N₂O₆Hf₂ | Monoclinic | P2₁/c | 10.009 | 16.918 | 11.219 | 109.34 | 1790.9 | 2 | [1] |
| [Cu(terpy)(mq)]ClO₄ | Cu(II) | C₂₈H₂₂ClCuN₄O₅ | Monoclinic | P2₁/n | 11.378 | 16.481 | 14.498 | 105.87 | 2618.4 | 4 | [2] |
| [Zn(HL)₂] | Zn(II) | C₂₈H₃₀F₂N₆O₄Zn | - | - | - | - | - | - | - | - |
Note: 'mq' refers to the deprotonated form of 2-methyl-8-hydroxyquinoline.[2] '-' indicates data not provided in the abstract. Further details would require accessing the full publication.
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of 8-hydroxyquinoline metal complexes generally follow a consistent set of procedures. Below are detailed protocols representative of the experiments cited in this guide.
Synthesis of [M₂(μ-OR)₂(C₉H₆NO)₂(OR)₂] (M = Ti, Zr, Hf) [1]
A solution of 8-hydroxyquinoline in toluene (B28343) is added dropwise to a stirred solution of the corresponding metal alkoxide (titanium tetraethoxide, zirconium tetra-2-propoxide, or hafnium tetra-2-propoxide) in toluene at room temperature. The reaction mixture is stirred for several hours. The solvent is then removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent system (e.g., toluene/hexane) to yield single crystals suitable for X-ray diffraction.
Synthesis of [Cu(terpy)(mq)]ClO₄ [2]
This mixed-ligand copper(II) complex is synthesized by reacting a copper(II) salt with 2,2′:6′,2′′-terpyridine (terpy) and 2-methyl-8-hydroxyquinoline (H(mq)). The resulting complex is then isolated as its perchlorate (B79767) salt. Single crystals are typically grown by slow evaporation of a solution of the complex.
Single-Crystal X-ray Diffraction Analysis [1][3][4][5]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often using a cryoprotectant to prevent degradation.[4]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal.[5] As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of reflections.[4]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to improve the agreement between the observed and calculated diffraction data.[5]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of 8-hydroxyquinoline metal complexes.
Caption: Workflow for the synthesis and X-ray analysis.
References
- 1. connectsci.au [connectsci.au]
- 2. Copper(ii) complexes of 2-methyl-8-hydroxyquinoline and tri/diimine co-ligand: DFT calculations, DNA and BSA binding, DNA cleavage, cytotoxicity and induction of apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Molecular designing, crystal structure determination and in silico screening of copper(II) complexes bearing 8-hydroxyquinoline derivatives as anti-COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. benchchem.com [benchchem.com]
Comparative analysis of greener synthetic routes for quinoline derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a foundational structural motif in medicinal chemistry, integral to numerous pharmaceuticals and bioactive compounds.[1][2][3] Traditional synthetic routes like the Skraup, Doebner-von Miller, and Friedländer reactions, while historically significant, often involve harsh conditions, hazardous reagents, and environmentally persistent solvents, posing considerable challenges to sustainable chemical production.[3][4][5][6]
In response, the principles of green chemistry have catalyzed the development of innovative, eco-friendly methodologies for quinoline synthesis.[7][8][9] These modern approaches prioritize the use of benign solvents, alternative energy sources, and reusable catalysts to minimize environmental impact while often enhancing reaction efficiency, yields, and purity.[6][8][10] This guide provides a comparative analysis of prominent greener synthetic routes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Greener Methodologies
Modern green syntheses of quinoline derivatives primarily leverage alternative energy inputs and eco-friendly reaction media to improve efficiency and sustainability. Key approaches include microwave-assisted synthesis (MAS), ultrasound-assisted synthesis, reactions in green solvents like water or ionic liquids, and catalyst-free and mechanochemical methods.[4][8][11]
Energy-Efficient Methods: Microwave and Ultrasound Irradiation
Microwave and ultrasound technologies offer significant advantages over conventional thermal heating by enabling rapid and uniform heating, which can dramatically reduce reaction times and improve yields.[1][12][13]
-
Microwave-Assisted Synthesis (MAS): This technique uses microwave radiation to directly heat the reactants, leading to a significant acceleration of chemical reactions.[1] MAS often results in higher yields, cleaner reactions with fewer byproducts, and is highly amenable to one-pot multicomponent reactions.[11][13][14]
-
Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation, the formation and collapse of microscopic bubbles. This process generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates.[1][12] It is particularly effective for heterogeneous reactions and can be conducted under milder overall conditions.[12]
Green Solvents and Catalysts
The replacement of volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable chemistry.
-
Water as a Solvent: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis.[15][16] Its high polarity and unique hydrogen-bonding capabilities can enhance reaction rates and selectivity.[16][17] Many catalyst-free reactions, such as the Friedländer synthesis, can be performed efficiently in water.[17]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts.[1][18] Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive green alternatives.[18][19] ILs can promote reactions under mild, catalyst-free conditions and are often reusable.[18][20]
-
Mechanochemical Synthesis: This solvent-free approach involves inducing reactions by grinding or milling solid reactants together.[21][22] By eliminating bulk solvents, it significantly reduces waste and offers a highly efficient and environmentally benign pathway, often under catalyst-free conditions.[21][22][23]
Data Presentation: Performance of Greener Synthetic Routes
The following tables summarize quantitative data from various studies, allowing for a direct comparison of different greener methodologies against conventional techniques.
Table 1: Comparison of Energy-Efficient Methods vs. Conventional Heating
| Method | Reaction | Catalyst | Conditions | Time | Yield (%) | Reference |
| Microwave | Isatin + Ketones | Basic Medium | MWI | 3-5 min | 40-78% | [5] |
| Conventional | Isatin + Ketones | Basic Medium | Reflux (22 h) | 22 h | Comparable to MWI | [24] |
| Microwave | 2-Phenylquinoline-4-carboxylic acid esterification | H₂SO₄ | MWI (10 min) | 10 min | 94% | [24] |
| Conventional | 2-Phenylquinoline-4-carboxylic acid esterification | H₂SO₄ | Reflux | 22 h | Comparable to MWI | [24] |
| Ultrasound | N-alkylation of imidazole (B134444) ring | - | US Irradiation | 4-6 min | Excellent Yields | [12][25][26] |
| Conventional | N-alkylation of imidazole ring | - | Thermal Heating | - | Lower Yields | [12][25] |
| Ultrasound | Aniline + Aldehydes + Ester | SnCl₂·2H₂O (in water) | US Irradiation | - | Good Yields | [27][28] |
Table 2: Comparison of Methods Using Greener Solvents and Catalysts
| Method | Reaction Type | Catalyst/Medium | Conditions | Time | Yield (%) | Catalyst Reusability | Reference |
| Water | Friedländer Synthesis | Catalyst-Free | 70°C | 3 h | up to 97% | N/A | [17] |
| Ionic Liquid | Friedländer Annulation | [Hbim]BF₄ | Mild, Catalyst-Free | - | High Yields | Yes | [18] |
| Ionic Liquid | Meyer-Schuster Rearrangement | Zn(OTf)₂ in [hmim]PF₆ | 80-90°C | 2.5 h | up to 98% | Yes | [19] |
| Ionic Liquid | One-pot, 3-component | [bpy][InCl₄] | Mild | - | Excellent | Yes | [29] |
| Mechanochemical | Multicomponent Reaction | Catalyst-Free | Ball-milling | - | High Yields | N/A | [22] |
| Mechanochemical | Oxidative Annulation | Iodine-mediated | Solvent-Free | - | - | N/A | [21] |
Mandatory Visualization
The following diagrams illustrate a typical workflow for a green synthesis and a representative reaction pathway.
Caption: General experimental workflow for microwave-assisted synthesis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Facile synthesis of quinoline in water | EurekAlert! [eurekalert.org]
- 17. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 18. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 19. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement [organic-chemistry.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties | MDPI [mdpi.com]
- 27. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. | Semantic Scholar [semanticscholar.org]
- 29. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 8-Bromoquinoline: A Safety and Operations Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 8-bromoquinoline, a halogenated organic compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with its potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber gloves. Always consult the manufacturer's glove compatibility chart.[4][5]
-
Protective Clothing: A fully buttoned lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron may be necessary.[3][5]
-
Respiratory Protection: All manipulations should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[4][6]
Step-by-Step Disposal Protocol
Treat all this compound and materials contaminated with it as hazardous waste.[7] Do not dispose of this chemical down the drain or in regular trash.[8][9]
1. Waste Segregation: As a brominated compound, this compound must be segregated as Halogenated Organic Waste .[10][11]
-
Do not mix with non-halogenated organic solvents, as this complicates the disposal process and can increase costs.[10]
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[4][5]
2. Waste Collection & Container Management:
-
Primary Container: Collect waste this compound, including any unused or contaminated product, in a designated, chemically compatible container with a secure, tight-fitting lid.[5][12] Polyethylene containers are often suitable for halogenated solvent waste.[5]
-
Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, gloves, paper towels) must also be collected and disposed of as hazardous waste.[4][12]
-
Container Status: Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors.[12][13] Do not fill containers beyond 90% of their capacity to allow for expansion.[14]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated and secure waste accumulation area, such as a safety cabinet for flammable materials or under a fume hood.[12][14]
-
The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[5]
-
Ensure the use of secondary containment (such as a spill tray) to prevent leaks from contaminating the storage area.[13][15]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Emergency Preparedness: Spill Management
Accidental spills must be managed immediately and safely.
-
Small Spills: If a small amount of this compound is spilled (an amount that can be cleaned up in under 10 minutes by trained personnel), you may proceed with cleanup.[4][5]
-
Restrict access to the area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[12] For solid spills, sweep carefully to avoid creating dust.[12]
-
Collect the absorbed material and place it into the designated hazardous waste container.[4][12]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[12]
-
All cleanup materials must be disposed of as hazardous waste.[12]
-
-
Large Spills: In the event of a large spill, evacuate the area immediately, secure it to prevent entry, and contact your institution's emergency response team or EH&S office.[4]
Chemical and Physical Properties of this compound
This data is provided for informational purposes. Always refer to the Safety Data Sheet (SDS) for the most current and comprehensive information.
| Property | Value |
| Molecular Formula | C₉H₆BrN[1][2] |
| Molecular Weight | 208.05 g/mol [1][2] |
| Appearance | Solid |
| Boiling Point | 112-113 °C at 0.5 mmHg[1] |
| Density | 1.594 g/mL at 25 °C[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
| CAS Number | 16567-18-3[1][2] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound 98 16567-18-3 [sigmaaldrich.com]
- 2. This compound | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. benchchem.com [benchchem.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. ethz.ch [ethz.ch]
- 15. blog.creliohealth.com [blog.creliohealth.com]
Essential Safety and Operational Guide for Handling 8-Bromoquinoline
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for the handling and disposal of 8-Bromoquinoline. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Summary
This compound is classified as a hazardous substance. Based on available data, it is known to be harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and may cause respiratory irritation.[1][2][3][4] All handling procedures must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the required PPE for various situations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum).[1] Chemical splash goggles are required when handling solutions.[1] A face shield should be worn over goggles for splash hazards.[1] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves.[1] | Prevents skin contact, which can lead to irritation.[1][2] |
| Body Protection | A flame-resistant lab coat is recommended and should be kept fully buttoned.[1][5] An additional chemical-resistant apron may be necessary for larger quantities.[1] Long pants and closed-toe shoes are mandatory.[5] | Protects skin from accidental contact and spills. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge may be required after a formal risk assessment.[5] | Avoids respiratory tract irritation from dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure a certified chemical fume hood is operational and available for use.[5]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Gather all necessary PPE and inspect it for good condition before use.[5]
-
Prepare all required equipment and reagents before handling the compound to minimize time spent with open containers.[5]
2. Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Avoid the formation of dust and aerosols.[5] Use appropriate tools, such as spatulas, for handling the solid compound.
-
Keep containers of this compound tightly closed when not in use.[3][5][6]
3. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent followed by soap and water.[7]
-
Properly remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials containing this compound, including excess reagent, solutions, contaminated PPE, and disposable equipment, in a designated and properly labeled hazardous waste container.[5][7]
-
The container should be kept securely closed and stored in a well-ventilated, designated waste accumulation area.[5]
-
Segregate halogenated organic waste from non-halogenated waste streams to prevent cross-contamination and ensure proper disposal.[7]
2. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[5][7]
-
Adhere to all local, state, and federal regulations for the disposal of halogenated organic compounds.[5][7]
-
Do not pour this compound waste down the drain or dispose of it in regular trash.[5][7]
Emergency Preparedness
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6][8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
-
Spill Response: Evacuate the area and restrict access. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7] Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[5][7] Ventilate the area and decontaminate the spill site.[5]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 16567-18-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.ie [fishersci.ie]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
